3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
Description
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Properties
IUPAC Name |
3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-12(2,3)11-14-10(15-16-11)8-4-6-9(13)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVWMOMVFJMHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429261 | |
| Record name | 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676131-65-0 | |
| Record name | 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
Abstract
This technical guide provides a comprehensive overview of a robust and widely adopted synthetic pathway for this compound, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is a prevalent motif in drug discovery, often serving as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[1][2] This document details a well-established two-step, one-pot synthesis strategy involving the condensation of 4-bromobenzamidoxime with pivaloyl chloride. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, discuss methods for the preparation of key precursors, and present characterization data. The guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to the synthesis of this important molecular building block.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[3] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, including marketed drugs and investigational agents.[1][4][5][6] Its utility stems from its ability to engage in hydrogen bonding and its electronic properties, while also offering superior stability against hydrolysis compared to corresponding amides or esters.[2]
Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[5][6][7] The specific target molecule, this compound (CAS No. 676131-65-0), combines this valuable heterocycle with two key substituents:
-
4-Bromophenyl group: The bromine atom provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
tert-Butyl group: This bulky, lipophilic group can enhance binding affinity to biological targets and improve pharmacokinetic properties.
This guide focuses on the most common and efficient laboratory-scale synthesis of this compound from readily available precursors.
Retrosynthetic Analysis and Strategy
The most logical and widely employed strategy for constructing 3,5-disubstituted-1,2,4-oxadiazoles is the cyclocondensation of an amidoxime with an activated carboxylic acid derivative.[8][9] The retrosynthetic disconnection of the target molecule reveals two primary synthons: 4-bromobenzamidoxime and pivaloyl chloride .
Caption: Retrosynthetic analysis of the target oxadiazole.
This approach is advantageous due to the commercial availability and straightforward synthesis of the required precursors.
Synthesis of Key Precursors
Precursor A: 4-Bromobenzamidoxime
4-Bromobenzamidoxime is a crucial intermediate that is typically not commercially available and must be synthesized. The most direct method is the reaction of the corresponding nitrile with hydroxylamine.
Protocol: Synthesis of 4-Bromobenzamidoxime
-
Reagents Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and a base such as N,N-diisopropylethylamine (DIPEA) or sodium carbonate (2.0 eq).[10]
-
Solvent: Add ethanol as the solvent to create a slurry.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Isolation: Add water to the residue. The 4-bromobenzamidoxime product will typically precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired amidoxime. Purity is often sufficient for the next step, but recrystallization from an ethanol/water mixture can be performed if necessary.
Precursor B: Pivaloyl Chloride
Pivaloyl chloride (trimethylacetyl chloride) is a common acylating agent and is widely available commercially.[11] For completeness, its synthesis from pivalic acid is straightforward, typically involving a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[11][12]
Caution: Pivaloyl chloride is a corrosive, flammable, and moisture-sensitive liquid with a pungent odor.[11] It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Core Synthesis: Formation of this compound
The core of the synthesis involves the reaction of 4-bromobenzamidoxime with pivaloyl chloride. This reaction proceeds via an O-acylamidoxime intermediate, which then undergoes thermal cyclodehydration to form the stable 1,2,4-oxadiazole ring. This process can be efficiently performed as a one-pot procedure.[9]
Caption: Forward synthesis pathway for the target oxadiazole.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 4-bromobenzamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., pyridine, THF, or dichloromethane) in a round-bottom flask, add a non-nucleophilic base such as pyridine (which can also serve as the solvent) or triethylamine (TEA, 1.2 eq).[9] Cool the mixture to 0 °C in an ice bath.
-
Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the cooled solution while stirring. The formation of a precipitate (pyridinium or triethylammonium hydrochloride) is typically observed.
-
Intermediate Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the O-acylamidoxime intermediate.
-
Cyclization: Heat the reaction mixture to reflux for 4-8 hours. The cyclization is driven by the elimination of a water molecule.[2] Microwave-assisted heating (e.g., 150 °C for 15-20 minutes) can significantly shorten the reaction time.[13]
-
Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
Mechanistic Insight
The reaction proceeds in two key stages. First, the nucleophilic nitrogen of the amidoxime's hydroxyl group attacks the electrophilic carbonyl carbon of pivaloyl chloride, forming a tetrahedral intermediate. The collapse of this intermediate eliminates chloride, and the base neutralizes the resulting HCl, yielding the O-acylamidoxime. In the second stage, under thermal conditions, an intramolecular nucleophilic attack by the amidoxime's nitrogen atom onto the carbonyl carbon occurs, followed by dehydration to yield the aromatic 1,2,4-oxadiazole ring.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Property | Expected Value / Data |
| Molecular Formula | C₁₂H₁₃BrN₂O[14] |
| Molecular Weight | 281.15 g/mol [15] |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | Expect signals for the aromatic protons of the bromophenyl ring (two doublets, ~7.5-8.0 ppm) and a singlet for the nine equivalent protons of the tert-butyl group (~1.4 ppm). |
| ¹³C NMR (CDCl₃) | Expect signals for the two distinct carbons of the oxadiazole ring, the carbons of the bromophenyl ring, and the quaternary and methyl carbons of the tert-butyl group. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z ≈ 281/283 (characteristic isotopic pattern for bromine). |
Conclusion
The synthesis of this compound is reliably achieved through the cyclocondensation of 4-bromobenzamidoxime and pivaloyl chloride. This method is high-yielding, scalable, and utilizes readily accessible starting materials. The resulting product is a valuable building block for drug discovery and chemical biology, offering a stable heterocyclic core and a functional handle for further chemical diversification. The detailed protocol and mechanistic insights provided in this guide serve as a practical resource for researchers in the field.
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National Center for Biotechnology Information. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed Central. Available at: [Link]
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Wikipedia. (n.d.). Pivaloyl chloride. Wikipedia. Available at: [Link]
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Parker, M. H., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Synlett, 27(13), 1981-1984. Available at: [Link]
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Kumar, A., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. Available at: [Link]
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Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 6, 101201. Available at: [Link]
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Brain, C. T., & Paul, J. M. (2004). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 6(11), 1797-1800. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. ResearchGate. Available at: [Link]
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Głowacka, I. E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2420. Available at: [Link]
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Neda, I., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Universitatea Babes-Bolyai. Available at: [Link]
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Kumar, A., et al. (2018). Synthesis of a boron-containing amidoxime reagent and its application to synthesize functionalized oxadiazole and quinazolinone derivatives. Organic & Biomolecular Chemistry, 16(23), 4273-4277. Available at: [Link]
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Al-Ostath, A. I., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(33), 24118-24141. Available at: [Link]
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physical and chemical properties of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
An In-Depth Technical Guide to 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole: Properties, Synthesis, and Applications
Introduction
This compound (CAS Number: 676131-65-0) is a disubstituted heterocyclic compound featuring a central 1,2,4-oxadiazole ring.[1] This molecule has emerged as a valuable building block in modern medicinal chemistry and drug discovery. Its significance is rooted in the unique properties of the 1,2,4-oxadiazole core, which is recognized as a bioisostere of amide and ester functionalities.[2] This substitution can impart superior hydrolytic and metabolic stability, making it an attractive motif for developing robust therapeutic agents with improved pharmacokinetic profiles.[2]
This guide offers a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical and chemical properties, provide detailed synthetic and characterization protocols, and explore its applications, particularly its role as a key intermediate in the synthesis of complex molecules like protein degraders.[1][3]
Part 1: Physicochemical Properties
The physical characteristics of a compound are foundational to its handling, formulation, and behavior in biological systems. The properties of this compound are dictated by its three core components: the aromatic bromophenyl group, the bulky aliphatic tert-butyl group, and the polar heterocyclic oxadiazole ring.
Summary of Core Properties
| Property | Value | Source(s) |
| CAS Number | 676131-65-0 | [1] |
| Molecular Formula | C₁₂H₁₃BrN₂O | [1][3] |
| Molecular Weight | 281.1 g/mol | [1][3][4] |
| Purity (Commercial) | ≥97% | [1] |
| Storage Conditions | Room Temperature | [1][3][4] |
| Predicted logP | 4.95 | [5] |
Structural and Solubility Profile
The molecule's structure features a planar, five-membered 1,2,4-oxadiazole ring.[6] This ring system possesses a degree of aromaticity but is generally less aromatic and more reactive than benzene.[7] The presence of the large, nonpolar bromophenyl and tert-butyl groups renders the molecule highly lipophilic, as indicated by its high predicted octanol-water partition coefficient (logP).
Consequently, its solubility in aqueous media is expected to be very low. In general, 1,2,4-oxadiazoles exhibit lower water solubility than their 1,3,4-isomers because the nitrogen at position 2 is a weaker hydrogen bond acceptor.[8] The compound is expected to be readily soluble in common organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), ethyl acetate, and acetone.
Predicted Spectral Characteristics
While specific experimental spectra for this exact compound are not widely published, its characteristics can be reliably predicted based on its structure and data from analogous compounds. These predictions are crucial for guiding synthesis and confirming product identity.
-
¹H NMR (in CDCl₃):
-
Aromatic Protons: The 4-bromophenyl group will exhibit a classic AA'BB' splitting pattern. This typically appears as two distinct doublets in the aromatic region (~7.6-8.1 ppm), each integrating to 2H.
-
Aliphatic Protons: The nine equivalent protons of the tert-butyl group will produce a sharp singlet at approximately 1.4 ppm.[2] The isolation and distinct chemical shift of this peak make it a key diagnostic marker.
-
-
¹³C NMR (in CDCl₃):
-
Oxadiazole Carbons: The two carbons within the oxadiazole ring are highly deshielded and will appear far downfield. Based on similar diaryl-1,2,4-oxadiazoles, C3 (attached to the bromophenyl group) is expected around 169 ppm, and C5 (attached to the tert-butyl group) is expected around 175 ppm.[6]
-
Aromatic Carbons: Four signals are expected for the bromophenyl ring, including the ipso-carbon attached to the oxadiazole, the carbon bearing the bromine, and two signals for the four CH carbons.
-
Aliphatic Carbons: Two signals will represent the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a distinctive molecular ion peak [M]⁺ cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). This will result in two peaks of nearly equal intensity at m/z 280 and 282. The observation of this pattern is strong evidence for the presence of a single bromine atom.
-
Part 2: Chemical Properties and Reactivity
The chemical behavior of this compound is primarily governed by the reactivity of the oxadiazole ring and the functional handle provided by the bromo-substituent.
The 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a unique heterocyclic system characterized by low aromaticity and a weak O-N bond.[7][8] This inherent electronic distribution makes the ring susceptible to specific classes of reactions, particularly those involving nucleophilic attack or rearrangement.
Caption: Key reactivity sites on the this compound molecule.
-
Nucleophilic Attack: The C3 and C5 positions of the ring are electron-deficient and thus vulnerable to attack by nucleophiles.[6] This is a primary mode of reactivity for this class of heterocycles.
-
Electrophilic Substitution: Conversely, the ring is highly resistant to electrophilic aromatic substitution reactions like nitration or Friedel-Crafts acylation due to the deactivating effect of the two pyridine-like nitrogen atoms.[6]
-
Ring Stability and Rearrangements: The low aromaticity and weak O-N bond make the 1,2,4-oxadiazole ring prone to rearrangement under thermal or photochemical conditions, or in the presence of strong nucleophiles.[7][8] One notable pathway is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, which can lead to the formation of different heterocyclic systems.[8] However, for its use as a stable scaffold, these more drastic conditions are typically avoided.
Role of Substituents in Reactivity
-
4-Bromophenyl Group: The bromine atom is the most versatile functional handle on the molecule. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). This allows for the straightforward introduction of new aryl, alkyl, amine, or alkyne groups, making it an ideal precursor for building molecular libraries or elaborating complex structures.[9]
-
tert-Butyl Group: This bulky alkyl group serves two main purposes. First, it provides steric hindrance around the C5 position, which can influence regioselectivity in certain reactions. Second, and more importantly in a drug discovery context, it enhances metabolic stability by preventing enzymatic degradation (e.g., oxidation) that might occur with smaller alkyl groups.
Part 3: Synthesis and Characterization
The most reliable and widely used method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the coupling of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration.[2] This approach is generally preferred over the 1,3-dipolar cycloaddition of nitrile oxides, which can be complicated by side reactions like nitrile oxide dimerization.[10]
Caption: General synthetic workflow for this compound.
Recommended Synthetic Protocol
This protocol details the synthesis from 4-bromobenzamidoxime and pivaloyl chloride.
Part A: Synthesis of 4-Bromobenzamidoxime
-
Reagents & Setup: To a solution of hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.5 eq) in ethanol/water, add 4-bromobenzonitrile (1.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC until the starting nitrile is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture and pour it into cold water. The amidoxime product will often precipitate as a white solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step without further purification.
Part B: Synthesis of this compound
-
Reagents & Setup: Dissolve 4-bromobenzamidoxime (1.0 eq) in a suitable aprotic solvent like THF or pyridine in a round-bottom flask under an inert atmosphere (nitrogen or argon). Cool the flask to 0 °C in an ice bath.
-
Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the cooled solution. Causality: Pivaloyl chloride is the source of the tert-butyl group and activates the amidoxime for cyclization. The base (pyridine or another amine like triethylamine if using THF) neutralizes the HCl byproduct.
-
Intermediate Formation: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2-4 hours. This forms the O-acylamidoxime intermediate.
-
Cyclodehydration: Add a high-boiling solvent like toluene or xylene and heat the mixture to reflux (110-140 °C) for 6-12 hours. A Dean-Stark trap can be used to remove water. Causality: Heat provides the energy needed to eliminate a molecule of water and form the stable oxadiazole ring.
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Characterization Protocol
-
Confirmation of Identity:
-
Obtain ¹H and ¹³C NMR spectra and compare them to the predicted chemical shifts and splitting patterns described in Part 1.
-
Perform high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental formula (C₁₂H₁₃BrN₂O).
-
-
Purity Analysis: Assess purity using HPLC with a UV detector or by ¹H NMR integration.
Part 4: Applications in Drug Discovery
The unique combination of features—a metabolically robust core, a versatile chemical handle, and defined stereochemistry—makes this compound a highly strategic component in drug design.
-
Bioisosteric Replacement: The 1,2,4-oxadiazole ring is an effective bioisostere for esters and amides, two functional groups that are common in bioactive molecules but are often susceptible to hydrolysis by esterases and proteases. Replacing them with the oxadiazole ring can significantly enhance a drug candidate's metabolic stability and oral bioavailability.[2][11]
-
Protein Degrader Building Block: The compound is explicitly marketed as a building block for protein degraders.[1][3] In the design of molecules like PROTACs (Proteolysis Targeting Chimeras), a linker is required to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. This compound provides a rigid, stable, and synthetically versatile unit for constructing such linkers. The bromophenyl group serves as the key attachment point for extending the linker or attaching one of the ligands via cross-coupling chemistry.
-
Scaffold for Bioactive Agents: The broader class of 1,2,4-oxadiazoles has been investigated for a vast array of biological activities, including as anticancer, anti-inflammatory, analgesic, and antimicrobial agents.[9][10][12][13][14] This compound therefore serves as a valuable starting point for synthesizing novel derivatives to explore these therapeutic areas. The 4-bromophenyl moiety allows for the systematic exploration of structure-activity relationships (SAR) by enabling the synthesis of a diverse library of analogues.
Conclusion
This compound is more than a simple chemical; it is a sophisticated tool for the modern medicinal chemist. Its value lies in the combination of a metabolically stable heterocyclic core and a synthetically versatile functional group. A thorough understanding of its physicochemical properties, reactivity, and established synthetic pathways empowers researchers to leverage this molecule effectively in the design and development of next-generation therapeutics, from novel enzyme inhibitors to advanced protein degraders.
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Unraveling the Enigmatic Mechanism of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of 1,2,4-Oxadiazoles in Modern Drug Discovery
The 1,2,4-oxadiazole scaffold has garnered significant attention in medicinal chemistry due to its unique bioisosteric properties and its presence in a wide array of biologically active compounds.[1][2] This five-membered heterocyclic ring is a versatile framework for the development of novel therapeutics, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] Notably, the 1,2,4-oxadiazole core has been identified as a key pharmacophore in compounds designed to modulate challenging drug targets, such as G-protein coupled receptors (GPCRs).[5]
This guide focuses on a specific, promising derivative: 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole . While direct, extensive research on this particular molecule is emerging, by examining the well-established activities of structurally related 1,2,4-oxadiazoles, we can posit a compelling and testable hypothesis for its mechanism of action. This document will delve into the proposed primary mechanism: positive allosteric modulation of metabotropic glutamate receptors (mGluRs) , a target class of immense therapeutic potential for neurological and psychiatric disorders.[6][7]
Proposed Mechanism of Action: Positive Allosteric Modulation of Metabotropic Glutamate Receptors
Metabotropic glutamate receptors are a class of GPCRs that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[6][8] Unlike ionotropic receptors, mGluRs do not form ion channels but instead activate intracellular signaling cascades upon binding to their endogenous ligand, glutamate.[8] Allosteric modulators represent a sophisticated approach to drug action, binding to a site on the receptor distinct from the orthosteric (endogenous ligand) binding site.[6][9] This binding event itself does not activate the receptor but rather modulates the receptor's response to the endogenous ligand.[9]
We hypothesize that this compound functions as a positive allosteric modulator (PAM) of a specific mGluR subtype. This proposed mechanism is grounded in studies demonstrating that various 1,2,4-oxadiazole derivatives can act as potent and selective mGluR PAMs.[5]
The Signaling Cascade: A Visual Representation
Upon binding of glutamate to an mGluR, the receptor undergoes a conformational change, activating a coupled G-protein. As a PAM, this compound would bind to an allosteric site on the receptor, enhancing the affinity of glutamate for its binding site and/or increasing the efficacy of G-protein coupling and subsequent downstream signaling.
Figure 1: Proposed signaling pathway for this compound as a positive allosteric modulator of a metabotropic glutamate receptor.
Experimental Validation: A Step-by-Step Methodological Approach
To rigorously test the hypothesis that this compound is an mGluR PAM, a series of well-defined in vitro experiments are necessary. The following protocols outline a logical and self-validating workflow.
Primary Screening: Identifying Receptor Subtype Specificity
The initial step is to determine which of the eight mGluR subtypes our compound of interest interacts with. A high-throughput screening assay is ideal for this purpose.
Protocol: Calcium Mobilization FLIPR Assay
-
Cell Line Preparation: Utilize a panel of HEK293 cell lines, each stably expressing a different human mGluR subtype (mGluR1-8) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to create a concentration range for testing (e.g., 10 µM to 1 nM).
-
Assay Execution:
-
Plate the cells in a 384-well microplate.
-
Add the test compound at various concentrations to the wells.
-
Incubate for a short period.
-
Add a sub-maximal (EC20) concentration of glutamate to all wells.
-
Measure the change in fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).
-
-
Data Analysis: A positive "hit" is identified by a significant increase in the fluorescence signal in the presence of the test compound compared to the signal from glutamate alone. This indicates a potentiation of the glutamate-induced calcium mobilization.
Rationale: This assay provides a rapid and robust method to identify which mGluR subtype(s) are modulated by the compound and gives a preliminary indication of its potency.
Potency and Efficacy Determination: Characterizing the Allosteric Effect
Once a specific mGluR subtype is identified, the next step is to quantify the potency (EC50) and efficacy (maximal effect) of the allosteric modulation.
Protocol: Concentration-Response Curves
-
Assay Setup: Using the identified mGluR-expressing cell line, perform the calcium mobilization assay as described above.
-
Glutamate Concentration-Response: Generate a full concentration-response curve for glutamate in the absence of the test compound.
-
PAM Concentration-Response: Generate concentration-response curves for glutamate in the presence of increasing, fixed concentrations of this compound.
-
Data Analysis:
-
Plot the data and fit to a sigmoidal dose-response curve.
-
A leftward shift in the glutamate EC50 in the presence of the test compound indicates positive allosteric modulation.
-
An increase in the maximal response to glutamate also signifies a PAM effect.
-
Data Presentation:
| Compound Concentration | Glutamate EC50 (nM) | Fold Shift | Maximal Response (% of control) |
| Vehicle (0 µM) | 150 | 1.0 | 100 |
| 0.1 µM | 75 | 2.0 | 110 |
| 1 µM | 30 | 5.0 | 125 |
| 10 µM | 12 | 12.5 | 140 |
Table 1: Representative data illustrating the effect of a hypothetical PAM on glutamate potency and efficacy.
Confirming the Allosteric Mechanism: Radioligand Binding Assays
To provide direct evidence of an allosteric binding site, radioligand binding assays are employed.
Protocol: [3H]-Orthosteric Ligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from the mGluR-expressing cell line.
-
Binding Reaction: Incubate the cell membranes with a radiolabeled orthosteric antagonist (e.g., [3H]-quisqualate for Group I mGluRs) in the presence and absence of increasing concentrations of this compound.
-
Separation and Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: A PAM will typically increase the affinity of the orthosteric ligand for the receptor, resulting in a decrease in the Kd (dissociation constant) of the radioligand.
Workflow Visualization:
Figure 2: A logical workflow for the experimental validation of this compound as an mGluR PAM.
Alternative Mechanisms and Future Directions
While the role of a positive allosteric modulator of mGluRs is a strong and testable hypothesis, it is crucial to acknowledge other potential mechanisms of action for 1,2,4-oxadiazole derivatives.
-
Anticancer Activity: The 1,2,4-oxadiazole scaffold has been incorporated into molecules with anticancer properties.[3] These compounds can induce apoptosis and may interact with key targets in cancer signaling pathways.[3] Further investigation into the effects of this compound on various cancer cell lines would be a valuable secondary research avenue.
-
Anti-inflammatory Effects: Some 1,3,4-oxadiazole derivatives, isomers of our compound of interest, have demonstrated anti-inflammatory and analgesic properties.[4][10] This suggests that this compound could potentially modulate inflammatory pathways, a hypothesis that could be explored through assays measuring cytokine production or enzyme activity (e.g., COX-2).
Conclusion: A Roadmap for Mechanistic Elucidation
This technical guide provides a comprehensive framework for investigating the mechanism of action of this compound. By positing a primary hypothesis based on the well-documented activities of the 1,2,4-oxadiazole class, we have outlined a clear and logical path for experimental validation. The proposed role as a positive allosteric modulator of metabotropic glutamate receptors offers a compelling avenue for the development of novel therapeutics for neurological disorders. The detailed protocols and data interpretation guidelines presented herein are designed to empower researchers to rigorously test this hypothesis and unlock the full therapeutic potential of this promising compound.
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An In-Depth Technical Guide to the Synthesis and Significance of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of the heterocyclic compound 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole . The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] This guide details the logical pathway for the synthesis of this specific analogue, grounded in established methodologies for 1,2,4-oxadiazole formation. We will explore the strategic selection of precursors—4-bromobenzamidoxime and pivaloyl chloride—and provide a detailed, field-proven experimental protocol. Furthermore, this document contextualizes the compound's relevance within the broader landscape of drug discovery, particularly highlighting its emergent role as a key building block in the development of novel therapeutics, such as protein degraders.
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that has garnered significant attention in medicinal chemistry over the past few decades.[2] Its value stems from a combination of favorable physicochemical properties and a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] A key feature of the 1,2,4-oxadiazole moiety is its function as a bioisostere for amide and ester groups, offering enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates.[1]
The subject of this guide, This compound , incorporates several features of strategic interest for drug development:
-
The 1,2,4-Oxadiazole Core: Provides a stable, rigid scaffold that can orient substituents in a well-defined three-dimensional space for optimal interaction with biological targets.
-
The 4-Bromophenyl Group: The bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
The tert-Butyl Group: This bulky, lipophilic group can enhance binding affinity to hydrophobic pockets within target proteins and improve cell permeability.
While the specific discovery of this molecule is not detailed in a singular, seminal publication, its emergence as a commercially available building block, notably in the context of "Protein Degrader Building Blocks," points to its utility in contemporary drug discovery programs. This guide, therefore, focuses on the logical and established synthetic pathway for its creation.
Retrosynthetic Analysis and Synthesis Strategy
The most prevalent and reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of an O-acylamidoxime, which is itself formed from the reaction of an amidoxime with an acylating agent.[2][5] This approach offers a direct and high-yielding pathway to the target heterocycle.
Our retrosynthetic analysis for This compound logically disconnects the oxadiazole ring to its constituent precursors: 4-bromobenzamidoxime and pivaloyl chloride .
This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials, 4-bromobenzonitrile and pivalic acid (or pivaloyl chloride directly).
Detailed Experimental Protocols
The following protocols are based on well-established and validated procedures for the synthesis of 1,2,4-oxadiazoles.
Synthesis of Precursor 1: 4-Bromobenzamidoxime
Rationale: The conversion of a nitrile to an amidoxime is a standard transformation, typically achieved by reacting the nitrile with hydroxylamine. This reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile carbon.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-bromobenzonitrile (1.0 eq.) in ethanol.
-
Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 4-bromobenzamidoxime as a white solid. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.
Synthesis of this compound
Rationale: This step involves the acylation of the amidoxime with pivaloyl chloride to form an O-acylamidoxime intermediate, which then undergoes thermal or base-catalyzed cyclodehydration to form the 1,2,4-oxadiazole ring. Pivaloyl chloride is a highly reactive acylating agent, ensuring efficient reaction.[1][6]
Protocol:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzamidoxime (1.0 eq.) in a suitable anhydrous solvent such as pyridine or dichloromethane (DCM).[7]
-
Acylation: Cool the solution in an ice bath (0 °C). Slowly add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution.[8]
-
Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. The cyclization step is often facilitated by the heat and the basicity of the pyridine solvent.
-
Work-up: Upon completion (monitored by TLC), cool the mixture and pour it into ice-cold water. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product sequentially with water and a cold, dilute hydrocarbon solvent (e.g., hexane) to remove impurities. The final product, this compound, can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Physicochemical and Spectroscopic Characterization
The synthesized compound should be characterized to confirm its identity and purity. The expected data are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₃BrN₂O |
| Molecular Weight | 281.15 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 676131-65-0 |
| ¹H NMR (CDCl₃, 400 MHz) | Expected signals: Aromatic protons (AA'BB' system, ~7.6-8.0 ppm), tert-butyl singlet (~1.4 ppm). |
| ¹³C NMR (CDCl₃, 101 MHz) | Expected signals: Oxadiazole carbons, aromatic carbons (including one attached to bromine), tert-butyl quaternary and methyl carbons. |
| Mass Spectrometry (ESI+) | Expected m/z: [M+H]⁺ at ~281.0/283.0 (isotopic pattern for Br). |
Applications in Drug Discovery and Chemical Biology
The designation of This compound as a "Protein Degrader Building Block" by chemical suppliers provides a significant insight into its primary application.
Role in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of three components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
The structure of this compound makes it an ideal fragment or starting point for the synthesis of the target-binding ligand portion of a PROTAC. The bromophenyl group allows for straightforward linkage chemistry to connect this fragment to the E3 ligase ligand via a suitable linker. The tert-butyl-oxadiazole portion can be tailored to bind to the protein of interest.
Conclusion
This compound is a strategically designed heterocyclic compound with significant potential in modern drug discovery. Its synthesis is achieved through a robust and well-understood chemical pathway involving the cyclization of 4-bromobenzamidoxime with pivaloyl chloride. The presence of both a versatile synthetic handle (bromine) and a group known to enhance binding affinity (tert-butyl) makes it a valuable building block, particularly in the rapidly advancing field of targeted protein degradation. This guide provides the necessary theoretical framework and practical protocols for researchers to synthesize and utilize this compound in their scientific endeavors.
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An In-depth Technical Guide to 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole: Synthesis, Properties, and Therapeutic Potential
Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and metabolic stability make it an attractive bioisostere for amide and ester functionalities, often leading to improved pharmacokinetic profiles of drug candidates.[1][2] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6] This guide provides a comprehensive technical overview of a specific analogue, 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole, focusing on its synthesis, chemical characteristics, and potential applications in drug development, particularly in oncology.
Physicochemical Properties and Identification
A clear understanding of the fundamental physicochemical properties of this compound is crucial for its application in research and development.
| Property | Value | Source |
| CAS Number | 676131-65-0 | [7] |
| Molecular Formula | C₁₂H₁₃BrN₂O | [7] |
| Molecular Weight | 281.1 g/mol | [7] |
| Purity | ≥97% (commercially available) | [7] |
| Storage | Room temperature | [7] |
| Product Family | Protein Degrader Building Blocks | [7] |
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration reaction.[8] The following protocol is a detailed, field-proven methodology for the synthesis of the title compound, based on established synthetic routes for analogous structures.[1]
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 4-Bromobenzamidoxime (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzonitrile (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Basification: Slowly add a base such as sodium bicarbonate or sodium carbonate (2 equivalents) to the stirring mixture. Effervescence will be observed.
-
Reflux: Heat the reaction mixture to reflux (typically around 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-bromobenzamidoxime.
Part 2: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzamidoxime (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Acylation: Cool the solution in an ice bath (0 °C) and add pyridine (1.2 equivalents) as a base. To this stirring solution, add pivaloyl chloride (1.1 equivalents) dropwise.[9] The formation of the O-acylated intermediate can be monitored by TLC.
-
Cyclodehydration: Upon completion of the acylation, the cyclization to the 1,2,4-oxadiazole can be achieved by either:
-
Thermal Method: Heating the reaction mixture at reflux for 6-12 hours.
-
Microwave-Assisted Synthesis: Irradiating the reaction mixture in a sealed microwave reactor at a temperature of 100-150 °C for 15-60 minutes. This method often leads to significantly reduced reaction times and improved yields.[10]
-
-
Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to afford the pure this compound.
Biological Activity and Therapeutic Potential
While specific biological data for this compound is not extensively published, the therapeutic potential of this compound can be inferred from studies on closely related analogues.
Anticancer Activity and Mechanism of Action
The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in the design of anticancer agents.[11] Numerous 3,5-disubstituted-1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[12]
A notable mechanism of action for this class of compounds is the induction of apoptosis. Studies on 3-aryl-5-aryl-1,2,4-oxadiazoles have shown that these molecules can arrest the cell cycle and trigger programmed cell death in cancer cells.[13][14] For instance, a related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, was identified as a novel apoptosis inducer that causes cell cycle arrest in the G1 phase.[13] The molecular target for some of these apoptosis-inducing 1,2,4-oxadiazoles has been identified as TIP47, an IGF II receptor binding protein.[13][14]
Apoptosis Induction Pathway
Caption: Inferred mechanism of apoptosis induction by 1,2,4-oxadiazole analogues.
Structure-Activity Relationship (SAR) Insights
The biological activity of 3,5-disubstituted-1,2,4-oxadiazoles is highly dependent on the nature of the substituents at the 3- and 5-positions.
-
3-Aryl Group: The presence of an aryl group at the 3-position is often crucial for activity. The 4-bromophenyl group in the title compound is of particular interest as the bromine atom can serve as a handle for further synthetic modifications via cross-coupling reactions, allowing for the generation of diverse chemical libraries.[10]
-
5-Alkyl/Aryl Group: The substituent at the 5-position significantly modulates the compound's potency and selectivity. While many potent anticancer 1,2,4-oxadiazoles bear an aryl or heteroaryl group at this position, the tert-butyl group in the title compound introduces steric bulk and lipophilicity, which can influence its binding to biological targets and its pharmacokinetic properties. The replacement of an aryl group with a bulky alkyl group like tert-butyl can alter the molecule's shape and electronic distribution, potentially leading to a different pharmacological profile.
Conclusion and Future Directions
This compound is a valuable heterocyclic building block with significant potential in drug discovery. Its synthesis is straightforward, and the 1,2,4-oxadiazole core is a well-validated pharmacophore. Based on the extensive research on related analogues, this compound is a promising candidate for investigation as an anticancer agent, likely acting through the induction of apoptosis.
Future research should focus on the detailed biological evaluation of this specific compound against a panel of cancer cell lines to confirm its cytotoxic activity and elucidate its precise mechanism of action. Furthermore, the 4-bromophenyl moiety provides a strategic point for synthetic elaboration to explore the structure-activity relationships further and optimize the compound's therapeutic properties. The insights provided in this guide serve as a solid foundation for researchers and drug development professionals to unlock the full potential of this promising molecule.
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Zhang, H. Z., et al. (2005). Discovery and Structure-Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. Journal of Medicinal Chemistry, 48(16), 5215–5223. Available at: [Link]
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A Technical Guide to the Potential Biological Activity and Evaluation of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
This technical guide provides an in-depth exploration of the synthesis, potential biological activities, and experimental evaluation of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds.
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for amide and ester functionalities.[1][2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The subject of this guide, this compound, is a specific derivative that combines the structural features of a bromophenyl group, known to enhance certain biological activities, with a tert-butyl group, which can influence lipophilicity and binding interactions. While direct and extensive biological data for this exact compound is limited in publicly available literature, its structural similarity to known bioactive molecules, particularly inhibitors of Fatty Acid Amide Hydrolase (FAAH), makes it a compelling candidate for further investigation.
Compound Profile
| Characteristic | Value |
| IUPAC Name | This compound |
| CAS Number | 676131-65-0[4] |
| Molecular Formula | C12H13BrN2O[4] |
| Molecular Weight | 281.1 g/mol [4] |
| Purity | ≥97% (as commercially available)[4] |
| Canonical SMILES | CC(C)(C)C1=NOC(=N1)C2=CC=C(C=C2)Br |
Synthesis of this compound
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established process in organic chemistry. A common and effective method involves the cyclization of an O-acyl-amidoxime intermediate.[5] The following proposed synthesis is adapted from established protocols for structurally similar compounds.[5]
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 4-bromobenzonitrile and hydroxylamine to form the key intermediate, 4-bromobenzamidoxime. This is followed by a reaction with pivaloyl chloride (trimethylacetyl chloride) and subsequent cyclization.
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 4-Bromobenzamidoxime
-
To a stirred solution of 4-bromobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-bromobenzamidoxime.
Part 2: Synthesis of this compound
-
Dissolve 4-bromobenzamidoxime (1.0 eq) in a suitable solvent such as pyridine or dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Heat the mixture to reflux (typically 100-120°C) for 8-12 hours to effect cyclization. Monitor by TLC.
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Proposed Biological Activity: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, and mood.[6] Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[7] Inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby potentiating its analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[8]
Several classes of FAAH inhibitors have been developed, with some containing the 1,2,4-oxadiazole scaffold. The structural features of this compound suggest it may act as a FAAH inhibitor. The tert-butyl group can provide steric bulk that may favor binding in the active site of the enzyme, while the bromophenyl moiety can engage in halogen bonding or other interactions to enhance potency.
Proposed Mechanism of Action
Caption: Proposed mechanism of FAAH inhibition.
Experimental Evaluation
To validate the hypothesized biological activity of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro FAAH Inhibition Assay
This assay quantifies the ability of the compound to inhibit the enzymatic activity of FAAH.
Protocol:
-
Enzyme and Substrate Preparation: Use recombinant human FAAH and a suitable fluorogenic substrate.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions.
-
Assay Procedure:
-
In a 96-well plate, add FAAH enzyme to a buffer solution.
-
Add the test compound at various concentrations and incubate for a predefined period (e.g., 15 minutes) to allow for binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce FAAH activity by 50%.
In Vivo Models of Pain and Inflammation
If the compound shows potent FAAH inhibition in vitro, its efficacy can be tested in established animal models.
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
-
Animal Dosing: Administer the test compound orally or intraperitoneally to rodents at various doses.
-
Induction of Inflammation: After a set period (e.g., 60 minutes), inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation and edema.
-
Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Analysis: Compare the increase in paw volume in the treated groups to a vehicle control group to determine the percentage of inhibition of edema.
Formalin Test (Analgesic Activity)
-
Animal Dosing: Administer the test compound to rodents as described above.
-
Induction of Pain: Inject a dilute formalin solution into the hind paw. This induces a biphasic pain response: an acute neurogenic phase followed by a tonic inflammatory phase.
-
Observation: Observe the animals and record the amount of time they spend licking or biting the injected paw during both phases.
-
Analysis: A reduction in the time spent on nociceptive behaviors in the treated groups compared to the vehicle control indicates an analgesic effect.
Conclusion
This compound is a synthetically accessible compound with significant potential as a therapeutic agent. Based on the well-documented activities of the 1,2,4-oxadiazole scaffold, it is hypothesized that this compound may function as an inhibitor of Fatty Acid Amide Hydrolase. This guide provides a framework for its synthesis and a detailed plan for its biological evaluation. The successful validation of its proposed mechanism of action could position this compound as a lead candidate for the development of novel anti-inflammatory and analgesic drugs.
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An In-Depth Technical Guide to 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole (CAS No. 676131-65-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The document delves into its physicochemical properties, synthesis, and characterization, with a particular focus on its emerging role as a key building block in the development of targeted protein degraders. We will explore the chemical rationale behind its utility and provide insights into its potential applications, drawing from the broader understanding of the 1,2,4-oxadiazole scaffold.
Introduction: The Versatility of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] This scaffold has garnered significant attention in medicinal chemistry due to its favorable pharmacological properties.[2] It is often employed as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[3] The 1,2,4-oxadiazole nucleus is present in a variety of biologically active molecules with a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[4]
This compound emerges from this class of compounds as a valuable synthetic intermediate. Its unique substitution pattern, featuring a bromophenyl group at the 3-position and a tert-butyl group at the 5-position, provides a strategic combination of a handle for further chemical modification and a sterically bulky, lipophilic group.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 676131-65-0 | [5] |
| Molecular Formula | C₁₂H₁₃BrN₂O | [5] |
| Molecular Weight | 281.1 g/mol | [5] |
| Purity | ≥97% (typical) | [5] |
| Appearance | White to off-white solid | Inferred from typical small molecules |
| Storage | Room temperature, sealed in a dry environment | [5] |
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the tert-butyl group (a singlet integrating to 9 protons) and the aromatic protons of the bromophenyl ring (two doublets, each integrating to 2 protons, exhibiting ortho-coupling).
-
¹³C NMR: The carbon NMR would reveal signals for the tert-butyl carbon, the carbons of the bromophenyl ring, and the two distinct carbons of the oxadiazole ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=N and C-O-C bonds within the oxadiazole ring, as well as vibrations from the aromatic ring and aliphatic C-H bonds.
Synthesis of this compound
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the chemical literature. A common and efficient method involves the cyclization of an amidoxime with a carboxylic acid derivative. For the synthesis of the title compound, a plausible and robust synthetic route is outlined below.
Conceptual Synthetic Workflow:
A plausible synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical, based on established methods):
Step 1: Synthesis of 4-Bromobenzamidoxime
-
To a solution of 4-bromobenzonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-bromobenzamidoxime, which can be purified by recrystallization.
Step 2: Synthesis of this compound
-
Dissolve 4-bromobenzamidoxime in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide.
-
Add a base, for example, pyridine or triethylamine, to the solution.
-
Cool the mixture in an ice bath and add pivaloyl chloride (tert-butylacetyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir until the formation of the O-acyl amidoxime intermediate is complete (monitored by TLC).
-
The cyclodehydration to the 1,2,4-oxadiazole can be achieved by heating the reaction mixture or by the addition of a dehydrating agent. Microwave-assisted synthesis can significantly reduce the reaction time.[6]
-
After the reaction is complete, perform an aqueous work-up. Extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Applications in Drug Discovery: A Key Building Block for Targeted Protein Degradation
The most prominent application of this compound is its use as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders.[5]
The Principle of Targeted Protein Degradation:
Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that consist of three key components:
-
A warhead that binds to the target protein of interest (POI).
-
An E3 ligase-recruiting ligand .
-
A linker that connects the warhead and the E3 ligase ligand.[7]
By bringing the target protein and an E3 ubiquitin ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome.[8]
The mechanism of action of a PROTAC.
The Role of this compound:
This compound serves as a versatile scaffold or a precursor to a warhead for the target protein. The bromophenyl moiety is particularly important as it provides a reactive handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the straightforward attachment of the linker or the elaboration of a more complex warhead structure. The tert-butyl group provides steric bulk and increases the lipophilicity of the molecule, which can be crucial for optimizing binding to the target protein and for improving cell permeability. The 1,2,4-oxadiazole core offers a stable, rigid, and polar unit that can participate in hydrogen bonding and other non-covalent interactions within the target protein's binding pocket.
Potential Biological Activities
While specific biological data for this compound is not extensively documented, the known activities of the 1,2,4-oxadiazole scaffold suggest several potential therapeutic areas for derivatives of this compound.
-
Anticancer: Many 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis.[9]
-
Anti-inflammatory: The 1,2,4-oxadiazole nucleus is found in compounds with significant anti-inflammatory properties.[4][10]
-
Antimicrobial: This scaffold has been explored for the development of new antibacterial and antifungal agents.[11]
The development of novel therapeutics based on this compound would involve its incorporation into a larger molecular design, such as a PROTAC, where the overall biological activity is determined by the specific target protein and the E3 ligase that are recruited.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined structure, synthetic accessibility, and, most importantly, its utility in the rapidly advancing field of targeted protein degradation make it a compound of significant interest. The strategic placement of the bromophenyl group for further chemical modification and the tert-butyl group for modulating physicochemical properties provides a powerful platform for the rational design of novel therapeutics. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile building blocks like this compound is expected to grow.
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- SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.). Revista de Chimie, 61(1), 88-91.
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The 1,2,4-Oxadiazole Core: A Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
Abstract
The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This in-depth technical guide focuses on a specific, yet representative member of this class: 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole. We will provide a comprehensive overview of a robust synthetic pathway, detailed characterization methodologies, and an exploration of its potential therapeutic applications, particularly in the realm of oncology and kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the 1,2,4-oxadiazole scaffold in their discovery programs.
Introduction: The 1,2,4-Oxadiazole as a Privileged Scaffold in Drug Discovery
The five-membered 1,2,4-oxadiazole ring has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and broad spectrum of biological activities.[1] Its metabolic stability, ability to participate in hydrogen bonding, and rigid planar structure make it an ideal scaffold for the design of novel therapeutics.[2] A key strategy in drug design is the concept of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to improve the compound's overall performance. The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester groups, offering resistance to hydrolysis by metabolic enzymes.[1] This substitution can lead to improved oral bioavailability, enhanced target affinity, and reduced off-target effects.
Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The presence of a halogenated aryl group, such as the 4-bromophenyl moiety in our topic compound, is a common feature in many potent bioactive molecules, often contributing to enhanced binding affinity through halogen bonding and providing a handle for further synthetic diversification.
This guide will use this compound as a case study to provide a detailed technical overview of the synthesis, characterization, and potential applications of this important class of compounds.
Synthesis of this compound
The most prevalent and reliable method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride.[3]
Synthesis Pathway Overview
The synthesis of this compound can be efficiently achieved in a two-step process starting from 4-bromobenzonitrile. The first step involves the preparation of the key intermediate, 4-bromobenzamidoxime. The second step is the condensation of the amidoxime with pivaloyl chloride to form the O-acylated intermediate, which then undergoes thermal cyclodehydration to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromobenzamidoxime
-
Rationale: The amidoxime functional group is the key nucleophile for the subsequent acylation and cyclization. This reaction proceeds by the addition of hydroxylamine to the nitrile carbon. The use of a mild base is crucial to neutralize the HCl salt of hydroxylamine and to facilitate the reaction without promoting side reactions.
-
Protocol:
-
To a solution of 4-bromobenzonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v), add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 4-bromobenzamidoxime as a white solid. The product can be used in the next step without further purification if high purity is achieved.
-
Step 2: Synthesis of this compound
-
Rationale: Pivaloyl chloride is a highly reactive acylating agent that readily reacts with the hydroxyl group of the amidoxime to form the O-acyl amidoxime intermediate. The subsequent cyclodehydration is often promoted by heating, and the choice of solvent and base can influence the reaction rate and yield. Pyridine can act as both a solvent and a base to quench the HCl generated during the acylation. Alternatively, an inert solvent like THF with a non-nucleophilic base such as triethylamine can be used.
-
Protocol:
-
Dissolve 4-bromobenzamidoxime (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pivaloyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (or a temperature between 80-120 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain this compound as a solid.
-
Physicochemical and Spectroscopic Characterization
Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₃BrN₂O |
| Molecular Weight | 281.15 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, CHCl₃) |
Spectroscopic Data
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group and the aliphatic protons of the tert-butyl group. The aromatic protons will likely appear as two doublets in the range of δ 7.5-8.0 ppm, characteristic of a para-substituted benzene ring. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at approximately δ 1.4 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The two distinct carbons of the 1,2,4-oxadiazole ring are expected to resonate at around δ 165-175 ppm. The carbons of the bromophenyl ring will appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift. The quaternary and methyl carbons of the tert-butyl group will be observed in the aliphatic region (δ 25-35 ppm).
3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.[4] Key expected peaks include:
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
~2970-2870 cm⁻¹: C-H stretching of the tert-butyl group.
-
~1610-1580 cm⁻¹: C=N stretching of the oxadiazole ring.[4]
-
~1470-1450 cm⁻¹: C=C stretching of the aromatic ring.
-
~1250-1000 cm⁻¹: C-O and N-O stretching vibrations of the oxadiazole ring.
-
~830 cm⁻¹: C-H out-of-plane bending for a para-substituted aromatic ring.
3.1.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electron impact (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z corresponding to the molecular weight of 281.15 (with the characteristic isotopic pattern for bromine).
Caption: Plausible mass spectrometry fragmentation pathway.
Potential Applications in Drug Discovery
The structural features of this compound suggest its potential as a valuable scaffold in drug discovery, particularly in the field of oncology.
Anticancer Activity and Kinase Inhibition
Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives.[2] They have been shown to act through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[5][6] The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers, making it a prime target for anticancer therapies.[5] Several 1,2,4-oxadiazole-based compounds have been identified as potent EGFR inhibitors.[5][6]
The 4-bromophenyl group in the target molecule is a particularly interesting feature. The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target. Furthermore, this group is often found in potent kinase inhibitors.[6] The tert-butyl group, a bulky and lipophilic moiety, can occupy hydrophobic pockets within the active site of an enzyme, contributing to the overall binding affinity.
Structure-Activity Relationship (SAR) Insights
Based on the known SAR of similar compounds, the 3-(4-bromophenyl) and 5-tert-butyl substituents are expected to play crucial roles in the biological activity of the molecule. The bromophenyl group can be further modified using cross-coupling reactions to explore a wider chemical space and optimize activity. The tert-butyl group provides steric bulk, which can influence the compound's orientation within a binding site. Replacing this group with other alkyl or aryl substituents would be a logical step in a medicinal chemistry campaign to probe the structural requirements for optimal activity.
Conclusion
This compound serves as an excellent model for understanding the synthesis, characterization, and potential of the 1,2,4-oxadiazole scaffold in drug discovery. The synthetic route presented is robust and adaptable, allowing for the generation of diverse analogs. The well-defined spectroscopic features of this class of compounds facilitate their unambiguous characterization. The structural alerts within this molecule, particularly the bromophenyl moiety, point towards its potential as a kinase inhibitor and an anticancer agent. This technical guide provides a solid foundation for researchers and scientists to explore the rich chemistry and biology of 1,2,4-oxadiazoles in their quest for novel therapeutics.
References
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Unadkat, V., Rohit, S., Parikh, P., Patel, K., Sanna, V., & Singh, S. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Journal of Molecular Graphics and Modelling, 114, 108183. [Link]
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Richard, J. J., Annapoorani, P., & Mariappan, P. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal of Applied Pharmaceutical Science, 15(09), 1-8. [Link]
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Various Authors. (2024). Potential Novel 5‐oxo‐1,2,4‐oxadiazoles. ResearchGate. [Link]
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Dokla, E. M. E., El-Sayed, M. F., El-Adl, K., & Ali, M. M. (2024). Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. Frontiers in Chemistry, 12, 1431689. [Link]
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Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 14(5), 454. [Link]
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Cascioferro, S., Parrino, B., Carbone, A., Pecoraro, C., & Diana, P. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(16), 4887. [Link]
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Various Authors. (n.d.). FTIR spectra of the three oxadiazole derivatives. ResearchGate. [Link]
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Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. [Link]
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El-Reash, G. A., El-Gazzar, A. A., El-Gohary, N. S., & El-Dossoki, F. I. (2021). Synthesis and Screening of New[5][6][7]Oxadiazole,[5][6][8]Triazole, and[5][6][8]Triazolo[4,3-b][5][6][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(3), 2356-2367. [Link]
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Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2018, 5892312. [Link]
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Polothi, R., et al. (2020). oxadiazole and its derivatives: A review on recent progress in anticancer activities. Journal of Drug Delivery and Therapeutics, 10(5), 572-580. [Link]
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Plech, T., Wujec, M., & Siwek, A. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3346. [Link]
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Various Authors. (2022). 1,3,4-Oxadiazole as an Anticancer Agent. International Journal of Future Medical and Research, 1(1), 1-10. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
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Barańska, M., & Rękawek, W. (2020). Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. Molecules, 25(21), 5202. [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 421-435. [Link]
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Wąs, K., & Rzeski, W. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419. [Link]
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Cascioferro, S., et al. (2021). 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1. Molecules, 26(11), 3344. [Link]
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Various Authors. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. [Link]
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Spectroscopic Signature of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar heterocyclic compounds. The analysis herein is built upon established principles of spectroscopic interpretation and comparative data from related 1,2,4-oxadiazole structures.
The structural characterization of novel chemical entities is a cornerstone of modern chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process, each providing a unique piece of the puzzle to elucidate the molecular structure. For a molecule like this compound, with its distinct aromatic and aliphatic moieties linked by a heterocyclic core, a multi-faceted spectroscopic approach is essential for unambiguous identification and purity assessment.
Molecular Structure and Key Features
Molecular Formula: C₁₂H₁₃BrN₂O[1] Molecular Weight: 281.1 g/mol [1] CAS Number: 676131-65-0[1]
The molecule comprises three key structural components whose individual and combined spectroscopic features will be discussed:
-
A para-substituted Bromophenyl Ring: This will give rise to characteristic signals in the aromatic region of the NMR spectra and influence the fragmentation pattern in mass spectrometry.
-
A tert-Butyl Group: This bulky aliphatic group will produce a very distinct singlet in the ¹H NMR spectrum.
-
A 1,2,4-Oxadiazole Ring: This five-membered heterocycle has specific IR vibrational modes and contributes to the overall chemical environment of the substituents.[2]
The following sections will detail the predicted spectral data for this compound and the scientific rationale behind these predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Data Acquisition
A standard and reliable protocol for acquiring NMR data for this type of small molecule would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer to ensure good signal dispersion, particularly for the aromatic protons.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The simplicity of the substituents on the core structure leads to a relatively straightforward predicted ¹H NMR spectrum.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.1 | Doublet | 2H | Ar-H (ortho to oxadiazole) | The electron-withdrawing nature of the 1,2,4-oxadiazole ring deshields the adjacent aromatic protons, shifting them downfield. The coupling to the protons on the other side of the bromine atom will result in a doublet. |
| ~ 7.6 - 7.7 | Doublet | 2H | Ar-H (meta to oxadiazole) | These protons are ortho to the bromine atom. The electron-donating effect of bromine (via resonance) and its electronegativity will result in a chemical shift slightly upfield compared to the other aromatic protons. They will appear as a doublet due to coupling with the protons ortho to the oxadiazole ring. |
| ~ 1.45 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. This highly shielded signal is a characteristic feature of a tert-butyl group.[3] |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show 6 distinct signals, as the symmetry of the para-substituted phenyl ring and the tert-butyl group results in fewer unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 175 - 180 | C5 (Oxadiazole) | The carbon atom of the oxadiazole ring bonded to the tert-butyl group is expected to be significantly downfield due to the influence of the adjacent oxygen and nitrogen atoms. |
| ~ 165 - 170 | C3 (Oxadiazole) | The carbon atom of the oxadiazole ring attached to the bromophenyl group will also be downfield, though potentially slightly less so than C5. |
| ~ 132 | Ar-C (meta to oxadiazole) | The two aromatic carbons ortho to the bromine atom are equivalent and will appear as a single peak. |
| ~ 129 | Ar-C (ortho to oxadiazole) | The two aromatic carbons adjacent to the oxadiazole ring are equivalent. |
| ~ 127 | Ar-C (ipso to oxadiazole) | The quaternary carbon of the phenyl ring attached to the oxadiazole ring. |
| ~ 126 | Ar-C (ipso to Br) | The carbon atom directly bonded to the bromine atom. Its chemical shift is influenced by the heavy atom effect of bromine. |
| ~ 33 | C -(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~ 28 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group will give rise to a single, typically intense, signal in the aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds in the phenyl ring. |
| ~ 2970 - 2870 | Medium-Strong | Aliphatic C-H stretch | Asymmetric and symmetric stretching vibrations of the C-H bonds in the tert-butyl group. |
| ~ 1610, 1580, 1480 | Medium-Strong | C=C aromatic ring stretch | These absorptions are characteristic of the carbon-carbon double bond stretching within the phenyl ring. |
| ~ 1590 - 1550 | Strong | C=N stretch (Oxadiazole) | The carbon-nitrogen double bond in the oxadiazole ring gives a strong absorption in this region.[4] |
| ~ 1470 - 1450 | Medium | C-H bend (tert-Butyl) | Characteristic bending (scissoring and rocking) vibrations of the methyl groups. |
| ~ 1250 - 1100 | Strong | C-O-C stretch (Oxadiazole) | The stretching vibration of the C-O-C linkage within the oxadiazole ring is expected to be strong. |
| ~ 1070 - 1010 | Strong | C-Br stretch | The stretching vibration of the carbon-bromine bond typically appears in this region of the fingerprint. |
| ~ 830 | Strong | C-H out-of-plane bend | A strong band in this region is highly indicative of 1,4- (para) disubstitution on a benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule, as they are soft ionization techniques that often yield a prominent molecular ion peak. Electron Impact (EI) can also be used and will provide more extensive fragmentation information.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition.
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak ([M]⁺ or [M+H]⁺) and the fragmentation pattern.
Predicted Mass Spectrometry Data (EI)
The presence of bromine is a key feature in the mass spectrum, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This will result in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.
| m/z | Proposed Fragment | Rationale |
| 280/282 | [M]⁺ | Molecular ion peak. The two peaks of nearly equal intensity confirm the presence of one bromine atom. |
| 265/267 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group is a very common fragmentation pathway for t-butyl containing compounds. |
| 183/185 | [Br-C₆H₄-C≡N]⁺ | Cleavage of the oxadiazole ring can lead to the formation of the bromobenzonitrile cation. |
| 57 | [C(CH₃)₃]⁺ | The tert-butyl cation is a very stable carbocation and is expected to be a prominent peak in the spectrum. |
The workflow for the complete spectroscopic characterization of this compound can be visualized as a logical progression from establishing the basic framework and functional groups to confirming the exact mass and elemental composition.
Caption: Workflow for structural elucidation.
A key fragmentation pathway in the mass spectrometer for 1,2,4-oxadiazoles involves the cleavage of the heterocyclic ring. The predicted fragmentation for the target molecule is illustrated below.
Caption: Predicted EI-MS fragmentation pathway.
Conclusion
The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust spectroscopic signature for this compound. The expected data, summarized in the tables above, highlights the characteristic signals of the p-bromophenyl group, the tert-butyl group, and the 1,2,4-oxadiazole core. This guide serves as a valuable reference for scientists engaged in the synthesis and characterization of this molecule, enabling efficient and accurate structural verification. The provided protocols for data acquisition represent standard, field-proven methodologies for ensuring high-quality, reproducible results.
References
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Finamore, C., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2840. Available at: [Link]
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de Oliveira, R. B., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(15), 5863. Available at: [Link]
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Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 220-222. Available at: [Link]
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Kumar, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 174567. Available at: [Link]
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Wang, M., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(19), 6296. Available at: [Link]
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Thallaj, N. M. (2022). Microwave-assisted synthesis of oxadiazole and thiazolidinedione derivatives. Journal of Biological, Pharmaceutical and Chemical Research, 9(2), 26-45. Available at: [Link]
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Khan, I., et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan, 36(1), 139-147. Available at: [Link]
-
Gaonkar, S. L., & Rai, K. M. L. (2007). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Journal of the Korean Chemical Society, 51(5), 441-445. Available at: [Link]
-
Tsoleridis, C. A., et al. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. Available at: [Link]
-
Bhat, K. I., Sufeera, K., & Chaitanya Sunil Kumar, P. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 300-304. Available at: [Link]
-
Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Science and Research, 13(1), 1-4. Available at: [Link]
-
Neda, I., et al. (2006). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revue Roumaine de Chimie, 51(7-8), 743-746. Available at: [Link]
-
Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. Available at: [Link]
Sources
solubility data for 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
An In-Depth Technical Guide to the Solubility of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern medicinal chemistry, the 1,2,4-oxadiazole scaffold is a privileged heterocyclic structure, recognized for its metabolic stability and its role as a bioisosteric replacement for esters and amides.[1] The subject of this guide, this compound, is a representative of this class, incorporating functionalities that are common in the development of novel therapeutic agents.[2][3][4] However, the therapeutic potential of any compound is fundamentally linked to its physicochemical properties, among which aqueous solubility is paramount.
Poor solubility is a primary hurdle in drug development, often leading to suboptimal absorption and bioavailability, which can mask a compound's true efficacy and toxicity profile.[5][6] Therefore, a thorough understanding and accurate measurement of a compound's solubility are not mere procedural steps but foundational pillars of successful lead optimization and formulation development.[7][8]
This guide provides a comprehensive technical overview of the solubility of this compound. We will delve into the theoretical principles governing its solubility, present detailed, field-proven experimental protocols for its determination, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to build a robust understanding of this critical molecular attribute.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrN₂O | [9] |
| Molecular Weight | 281.1 g/mol | [9] |
| CAS Number | 676131-65-0 | [9] |
| Purity | ≥ 97% | [9] |
| Storage | Room Temperature | [9] |
Part 1: The Theoretical Framework of Solubility
The solubility of an organic compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The age-old axiom "like dissolves like" serves as a useful heuristic, summarizing the principle that substances with similar polarities are more likely to be miscible.[10][11][12] Polar solvents, like water, effectively dissolve polar and ionic solutes through hydrogen bonding and dipole-dipole interactions, while non-polar solvents, like hexane, are better suited for dissolving non-polar solutes via weaker London dispersion forces.[11]
Structural Analysis of this compound:
-
1,2,4-Oxadiazole Ring: This heterocyclic core is polar. However, its contribution to overall aqueous solubility is often counteracted by the substituents.
-
tert-Butyl Group: This is a large, non-polar, and lipophilic group that significantly decreases aqueous solubility.
-
4-Bromophenyl Group: The phenyl ring is inherently hydrophobic. While the bromine atom is electronegative, the overall contribution of this group is to reduce water solubility.
Based on this structure, it is predicted that this compound will exhibit low solubility in aqueous media and significantly higher solubility in non-polar organic solvents.
Key Factors Influencing Solubility:
-
Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature as the added heat energy helps overcome the lattice energy of the crystal and promotes solvation.[13][14] Conversely, if dissolution is an exothermic process, solubility will decrease as temperature rises.[14]
-
Solvent Polarity: The choice of solvent is critical. A solvent's ability to form favorable intermolecular interactions with the solute is the primary driver of dissolution.
-
pH and pKa: For ionizable compounds, solubility is highly pH-dependent. Weak acids become more soluble at higher pH, while weak bases become more soluble at lower pH. While this compound is not strongly ionizable, this principle is crucial for many other drug candidates.
Caption: Key factors influencing compound solubility.
Part 2: Experimental Determination of Solubility
Solubility can be measured in two primary contexts: thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature when the system is at equilibrium. The shake-flask method is the gold standard for this measurement.[15]
-
Kinetic Solubility: This measurement is determined by the rate of precipitation of a compound from a supersaturated solution, typically created by adding a concentrated DMSO stock solution to an aqueous buffer.[7] It is widely used in high-throughput screening (HTS) during early discovery.[8]
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This method is considered the most reliable for determining equilibrium solubility.[15] Its foundation lies in allowing a surplus of the solid compound to equilibrate with the solvent over an extended period.
Causality: The presence of excess solid is mandatory to ensure that the final concentration measured is indeed that of a saturated solution.[16] The extended incubation period (24-72 hours) is necessary to allow the dissolution and crystallization processes to reach a state of dynamic equilibrium.[16]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water). The excess should be visually apparent.
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 72 hours.[16] A good practice is to sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
Caption: Workflow for the Shake-Flask Method.
Protocol 2: High-Throughput Kinetic Solubility Assay
This method is designed for speed and is suitable for screening large numbers of compounds in early drug discovery.[5] It measures how readily a compound precipitates when its environment changes abruptly from a high-solubility organic solvent (DMSO) to a low-solubility aqueous buffer.
Causality: This is a non-equilibrium measurement. The use of a DMSO stock can create transiently supersaturated solutions, which may lead to an overestimation of the true thermodynamic solubility.[8][17] Therefore, it is termed "kinetic" solubility. Its value lies in rapidly flagging compounds with potential solubility liabilities.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.
-
Incubation: Cover the plate and shake at room temperature for a defined, shorter period (e.g., 1.5 to 2 hours).
-
Precipitate Detection/Separation: Determine the amount of dissolved compound. This can be done in several ways:
-
Direct Detection: Measure the turbidity or light scattering (nephelometry) caused by the precipitate. The amount of scattering is inversely proportional to solubility.
-
Separation & Quantification: Use a filter plate to separate the precipitated solid from the solution. The concentration of the compound in the filtrate is then determined by HPLC-UV or LC-MS/MS.[5]
-
Caption: Workflow for HTS Kinetic Solubility Assay.
Part 3: Predicted Solubility Profile and Data Interpretation
While specific experimental data for this compound is not publicly available, a qualitative solubility profile can be predicted based on its structure and fundamental chemical principles.
Predicted Solubility Data Summary:
| Solvent | Dielectric Constant (Approx.) | Polarity | Predicted Solubility | Rationale |
| Water | 80.1 | Very High | Very Low | The compound is dominated by large, non-polar/hydrophobic groups (tert-butyl, bromophenyl). |
| PBS (pH 7.4) | ~80 | Very High | Very Low | Similar to water; the compound is neutral and will not ionize to enhance solubility. |
| Ethanol | 24.5 | High | Moderate | Ethanol has a non-polar ethyl group that can interact with the solute's hydrophobic parts and a polar -OH group. |
| Dichloromethane (DCM) | 9.1 | Moderate | High | A common organic solvent capable of dissolving moderately polar to non-polar compounds. |
| Hexane | 1.9 | Non-Polar | Moderate to High | The non-polar nature of hexane will effectively solvate the hydrophobic regions of the molecule. |
| DMSO | 46.7 | High (Aprotic) | Very High | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |
Interpreting the Data:
A finding of low aqueous solubility (<10 µM) from a shake-flask experiment would classify this compound as a poorly soluble compound. This is a critical piece of information for drug development professionals, signaling that formulation strategies such as amorphous solid dispersions, particle size reduction, or the use of solubility-enhancing excipients may be necessary to achieve adequate oral bioavailability.
Conclusion
The solubility of this compound is a defining characteristic that will govern its behavior in both in vitro assays and in vivo systems. Its molecular structure strongly suggests poor aqueous solubility, a prediction that must be confirmed and quantified through rigorous experimental methods. The choice between the "gold standard" shake-flask method for thermodynamic solubility and high-throughput kinetic assays depends on the stage of research.[7] Early discovery may rely on faster, kinetic measurements for initial ranking, while lead optimization and pre-formulation demand the accuracy of the thermodynamic equilibrium approach. A comprehensive understanding of both the theoretical underpinnings and the practical execution of these assays is indispensable for advancing promising compounds toward clinical reality.
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Methodological & Application
Application Notes and Protocols for 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole in Medicinal Chemistry
Introduction: The Versatile 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and broad spectrum of biological activities.[1][2] This scaffold is often employed as a bioisostere for amide and ester functionalities, a strategy that can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[3][4][5] The inherent chemical and thermal stability of the 1,2,4-oxadiazole ring makes it a robust component in the design of novel therapeutics.[3][6] Derivatives of this heterocycle have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral activities.[1][4][7]
This document provides detailed application notes and protocols for the investigation of a specific derivative, 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole (CAS No: 676131-65-0), a compound with potential for development in various therapeutic areas.[8] The presence of the 4-bromophenyl group offers a handle for further synthetic modification via cross-coupling reactions, while the tert-butyl group can influence receptor binding and lipophilicity.[9]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C12H13BrN2O | [8] |
| Molecular Weight | 281.1 g/mol | [8] |
| CAS Number | 676131-65-0 | [8] |
| Appearance | Solid (predicted) | |
| Storage | Room temperature | [8] |
Potential Therapeutic Applications and Rationale
Based on the extensive literature on 1,2,4-oxadiazole derivatives, this compound is a promising candidate for investigation in the following areas:
Oncology
The 1,2,4-oxadiazole scaffold is a privileged structure in the discovery of anticancer agents.[1][10] Numerous derivatives have shown potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1][11] The mechanism of action for many of these compounds involves the induction of apoptosis.[10] The 4-bromophenyl moiety is a common feature in bioactive molecules and can contribute to interactions with biological targets.
Hypothesized Mechanism of Action: The compound may exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, or by inducing apoptosis through caspase activation. The bulky tert-butyl group could play a role in specific binding to hydrophobic pockets of target proteins.
Anti-inflammatory and Analgesic Activity
1,2,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[7][9] These effects are often mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Hypothesized Mechanism of Action: this compound may act as an inhibitor of COX-1 and/or COX-2, thereby reducing the production of prostaglandins that mediate pain and inflammation.
Experimental Protocols
The following protocols are provided as a guide for the initial biological evaluation of this compound.
Protocol 1: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol outlines a general and widely used method for the synthesis of 1,2,4-oxadiazoles, which involves the coupling of an amidoxime with a carboxylic acid followed by cyclodehydration.[1][12]
Workflow for the Synthesis of this compound
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3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole: A Versatile Scaffold for Modern Drug Discovery
Prepared by: A Senior Application Scientist
Introduction: The Scientific Merit of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its appeal lies in its metabolic stability and its capacity to act as a bioisostere for amide and ester functionalities, often leading to improved pharmacokinetic profiles of drug candidates. The compound 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole integrates this privileged scaffold with key structural features: a bromophenyl group, which offers a handle for further chemical modification via cross-coupling reactions, and a tert-butyl group, which can enhance metabolic stability and modulate lipophilicity. This guide provides an in-depth exploration of this compound as a research tool, offering detailed protocols for its synthesis and its potential applications in anticancer and anti-inflammatory research, based on the well-documented activities of structurally related molecules.[1][2][3]
Physicochemical Properties and Handling
A solid understanding of the compound's basic properties is essential for its effective use in a research setting.
| Property | Value | Source |
| CAS Number | 676131-65-0 | [4] |
| Molecular Formula | C₁₂H₁₃BrN₂O | [4] |
| Molecular Weight | 281.15 g/mol | [4] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols | Inferred |
| Storage | Store at room temperature in a dry, well-ventilated place | [4] |
Note on Solubility: For cell-based assays, it is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10-50 mM). This stock can then be diluted in the appropriate cell culture medium to the final working concentration. Ensure the final DMSO concentration in the assay is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Synthesis Protocol: A Guided Pathway to this compound
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established process in organic chemistry. The following protocol is adapted from established methodologies for similar compounds and provides a reliable route to obtaining the title compound.
Reaction Scheme:
Caption: A two-step synthesis of the target compound.
Materials and Reagents:
-
4-Bromobenzonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
-
Pivaloyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Step-by-Step Protocol:
Step 1: Synthesis of 4-Bromobenzamidoxime
-
In a round-bottom flask, dissolve 4-bromobenzonitrile (1 eq.) in ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.) in water.
-
Add the hydroxylamine solution to the nitrile solution and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude amidoxime, which can be used in the next step without further purification.
Step 2: Cyclization to form this compound
-
Dissolve the crude 4-bromobenzamidoxime (1 eq.) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 eq.) to the solution.
-
Slowly add pivaloyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Application Notes: Exploring the Biological Potential
While specific biological data for this compound is not extensively published, the broader class of 1,2,4-oxadiazole derivatives has demonstrated significant potential in several therapeutic areas.[1][2][3] The following application notes are based on the expected activities of this compound class and provide a framework for its investigation as a research tool.
Anticancer Research
Derivatives of 1,2,4-oxadiazole and the isomeric 1,3,4-oxadiazoles have shown potent cytotoxic activity against a range of cancer cell lines.[5][6][7][8][9] The proposed mechanisms of action are diverse and include the inhibition of key enzymes and growth factor signaling pathways.[5][7]
Potential Mechanisms of Action to Investigate:
-
Enzyme Inhibition: Many oxadiazole derivatives are known to inhibit enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs), telomerase, and thymidylate synthase.[5]
-
Kinase Inhibition: The disruption of signaling pathways driven by kinases like EGFR is another potential anticancer mechanism.[5]
-
Induction of Apoptosis: The compound can be evaluated for its ability to trigger programmed cell death in cancer cells.[6]
Caption: Potential anticancer mechanisms of action.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a robust method for determining the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from a DMSO stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Anti-inflammatory Research
Derivatives of 1,3,4-oxadiazole have been reported to possess significant anti-inflammatory properties.[10][11][12][13] This activity is often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.
Potential Mechanisms of Action to Investigate:
-
COX/LOX Inhibition: The compound can be screened for its ability to inhibit COX-1, COX-2, and 5-LOX enzymes.
-
Cytokine Production: The effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells can be assessed.
Caption: Potential anti-inflammatory mechanisms.
Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)
This protocol provides a simple and rapid method to screen for potential anti-inflammatory activity by measuring the inhibition of protein denaturation.
Materials:
-
This compound
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac sodium (as a standard reference drug)
-
Water bath
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare a 0.2% w/v solution of BSA or egg albumin in PBS. Prepare stock solutions of the test compound and diclofenac sodium in a suitable solvent (e.g., DMSO).
-
Assay Setup: In test tubes, add 5 mL of the albumin solution. To this, add various concentrations of the test compound (e.g., 10-500 µg/mL). A control tube should contain only the albumin solution. A standard set of tubes should contain the albumin solution and various concentrations of diclofenac sodium.
-
Incubation and Denaturation: Incubate all tubes at 37°C for 20 minutes. Then, induce denaturation by heating at 70°C in a water bath for 10 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Conclusion and Future Directions
This compound represents a promising starting point for chemical biology and drug discovery research. Its synthesis is straightforward, and the structural motifs present suggest a high likelihood of interesting biological activity, particularly in the areas of oncology and inflammation. The protocols provided herein offer a solid foundation for researchers to begin their investigations into the therapeutic potential of this and related 1,2,4-oxadiazole derivatives. Future work should focus on a comprehensive biological evaluation of this specific compound to elucidate its precise mechanism of action and to identify its primary cellular targets.
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Probing the Bioactivity of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole: A Guide to In Vitro Characterization
Introduction: The Therapeutic Potential of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and its role as a bioisostere for amide and ester functionalities, make it an attractive scaffold for the development of novel therapeutics.[1] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and analgesic effects.[2] The presence of a bromophenyl group, as in the case of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole, provides a valuable handle for further synthetic modification while also contributing to the molecule's overall pharmacological profile.[3]
This application note provides a comprehensive suite of experimental protocols designed to elucidate the biological activity of this compound. We will explore its potential as an anticancer agent, its capacity to modulate inflammatory pathways, and its preliminary drug-like properties. The protocols are designed for researchers in drug discovery and development, providing not just step-by-step instructions, but also the scientific rationale behind the chosen assays and methodologies.
Compound Profile: this compound
A clear understanding of the test article's physicochemical properties is fundamental to robust assay design, particularly for ensuring accurate compound handling and concentration preparation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrN₂O | [4] |
| Molecular Weight | 281.1 g/mol | [4] |
| CAS Number | 676131-65-0 | [4] |
| Appearance | White to off-white powder or crystals | --- |
| Storage | Room temperature, sealed in a dry environment | [4] |
Stock Solution Preparation (Rationale): The compound's hydrophobicity necessitates the use of an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and compatibility with most cell-based assays at low final concentrations (typically ≤ 0.5%). A high-concentration primary stock (e.g., 10 mM in 100% DMSO) is prepared to minimize the volume of solvent added to the assays, thereby reducing the risk of solvent-induced artifacts.
Section 1: Anticancer Activity Assessment
Scientific Rationale: The 1,2,4-oxadiazole scaffold is a recurring motif in compounds designed as anticancer agents.[5][6] Specifically, 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as inducers of apoptosis.[7][8] Mechanistic studies have implicated the Insulin-like Growth Factor 2 mRNA Binding Protein (IGF2BP) family, particularly TIP47 (Tail-interacting protein of 47 kDa), as a potential molecular target for this class of compounds.[7][8] Furthermore, structure-activity relationship (SAR) studies of similar 1,2,4-oxadiazole derivatives have demonstrated potent antiproliferative activity against human prostate carcinoma cell lines, such as DU-145.[9] Based on this evidence, a primary screen for cytotoxic activity is a logical first step.
Cell Viability and Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11][12] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The intensity of the color, measured spectrophotometrically, is proportional to the number of living cells.[10][11]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed DU-145 prostate cancer cells in a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in complete growth medium from the 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Section 2: Anti-Inflammatory Activity Assessment
Scientific Rationale: Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Several 1,2,4-oxadiazole derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Therefore, assessing the ability of this compound to modulate NF-κB activity is a pertinent step in its characterization.
NF-κB Reporter Assay
This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Upon activation of the NF-κB pathway by a stimulant like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), the reporter gene is transcribed, leading to a quantifiable signal (luminescence). Inhibitors of the pathway will reduce this signal.
Experimental Workflow:
Caption: Workflow for the NF-κB luciferase reporter assay.
Detailed Protocol:
-
Cell Seeding: Seed THP-1-Luciferase reporter cells (a human monocytic cell line) into a white, opaque 96-well plate at a density of 25,000 cells per well in 80 µL of assay medium.
-
Compound Treatment: Add 10 µL of 10X concentrated this compound dilutions to the cells. Incubate for 1 hour at 37°C.
-
Stimulation: Add 10 µL of a 10X concentrated inflammatory stimulus (e.g., 100 ng/mL final concentration of LPS) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 5-6 hours at 37°C and 5% CO₂ to allow for reporter gene expression.
-
Lysis and Signal Generation: Equilibrate the plate to room temperature. Add 100 µL of a one-step luciferase assay reagent (which contains both the cell lysis buffer and the luciferase substrate) to each well.
-
Data Acquisition: Measure luminescence using a microplate luminometer.
-
Data Analysis: Calculate the fold induction of the stimulated control over the unstimulated control. Then, determine the percentage of inhibition of the NF-κB signal for the compound-treated wells relative to the stimulated control. Plot a dose-response curve to determine the IC₅₀ value.
Section 3: Preliminary ADME/Tox Profiling
Scientific Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage attrition in drug development. Two key in vitro assays provide initial insights into a compound's metabolic fate and potential for oral absorption: the microsomal stability assay and the Caco-2 permeability assay.
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily the Cytochrome P450 (CYP) family, which are abundant in liver microsomes.[9] The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or other species of interest) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the microsome/compound mixture at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[7]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the reaction are transferred to a stop solution (typically ice-cold acetonitrile containing an internal standard) to terminate the reaction and precipitate proteins.[7][9]
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the half-life (t₁/₂) and the intrinsic clearance (Clᵢₙₜ).
Intestinal Permeability (Caco-2 Assay)
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay measures the rate of a compound's transport from the apical (intestinal lumen) to the basolateral (blood) side, providing an estimate of its oral absorption potential.
Detailed Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for approximately 21 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.
-
Transport Experiment (Apical to Basolateral):
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound solution to the apical chamber.
-
At designated time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Pₐₚₚ) using the following equation: Pₐₚₚ = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxic effects, anti-inflammatory potential, and fundamental ADME properties, researchers can build a comprehensive biological profile of this compound. The data generated from these assays will be instrumental in guiding further structure-activity relationship studies, mechanism of action elucidation, and the overall progression of this promising scaffold in the drug discovery pipeline.
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Zhang, H. Z., Kasibhatla, S., Kuemmerle, J., Kemnitzer, W., Ollis-Mason, K., Qiu, L., ... & Cai, S. X. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of medicinal chemistry, 48(16), 5215–5223. [Link]
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Sci-Hub. (n.d.). Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents | Sci-Hub. Retrieved from [Link]
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Ivachtchenko, A. V., Trifilenkov, A. S., Ivanenkov, Y. A., & Kysil, V. M. (2010). Discovery and SAR exploration of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines as potential therapeutic agents for prostate cancer. Chemistry Central Journal, 4, 4. [Link]
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Kerafast. (n.d.). 3-(4-Bromophenyl)-5-tert-butyl-1, 2, 4-oxadiazole, min 97%, 1 gram. Retrieved from [Link]
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ResearchGate. (2022, March 1). Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. Retrieved from [Link]
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European Commission. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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NCBI Bookshelf. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
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SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]
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NCBI. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]
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PubMed. (2020, September 1). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Retrieved from [Link]
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RSC Publishing. (2025, September 10). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Retrieved from [Link]
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Juniper Publishers. (2022, March 30). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Retrieved from [Link]
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NCBI. (n.d.). In-cell arrestin-receptor interaction assays. Retrieved from [Link]
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MDPI. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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PubMed. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets. Retrieved from [Link]
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Abgenex. (n.d.). NF-kB Reporter Assay. Retrieved from [Link]
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BPS Bioscience. (n.d.). THP-1 Cell Line - NF- κB Reporter (Luc). Retrieved from [Link]
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IRIS UniPA. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Retrieved from [Link]
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NCBI. (n.d.). Measurement of NF-κB activation in TLR-activated macrophages. Retrieved from [Link]
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Nature. (2025, August 9). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. Retrieved from [Link]
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PubMed Central. (n.d.). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. Retrieved from [Link]
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MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
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MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
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Kerafast. (n.d.). 3-(4-Bromophenyl)-5-tert-butyl-1, 2, 4-oxadiazole, min 97%, 1 gram. Retrieved from [Link]
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NCBI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
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Application Notes and Protocols for 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole in Agrochemical Research
Foreword for the Senior Application Scientist
The 1,2,4-oxadiazole heterocycle is a privileged scaffold in the discovery of novel agrochemicals, demonstrating a wide spectrum of biological activities.[1][2][3] This guide focuses on the potential applications of a specific analogue, 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole , within the agricultural sector. While direct research on this exact molecule is emerging, this document synthesizes data from closely related 1,2,4-oxadiazole derivatives to provide a comprehensive framework for its investigation as a potential herbicide, fungicide, insecticide, or nematicide. The principles and protocols outlined herein are designed to be adaptable for the evaluation of this and other novel oxadiazole-based compounds.
PART 1: Scientific Rationale and Potential Applications
The 1,2,4-oxadiazole ring is a bioisostere for ester and amide groups, which enhances its metabolic and hydrolytic stability, making it an attractive core for agrochemical design.[4] The presence of a 4-bromophenyl group at the 3-position and a tert-butyl group at the 5-position of the oxadiazole ring in the target molecule suggests specific structure-activity relationships that could confer valuable agrochemical properties. The bromophenyl moiety can enhance bioactivity through halogen bonding and by providing a site for further chemical modification, while the bulky tert-butyl group can influence the compound's binding to target enzymes and its overall physicochemical properties.
Potential Agrochemical Activities:
-
Herbicidal Activity: Numerous 1,2,4-oxadiazole derivatives have been reported as potent herbicides.[5][6][7][8] A key mechanism of action for some of these compounds is the inhibition of light-dependent protochlorophyllide oxidoreductase (LPOR), an essential enzyme in the chlorophyll biosynthesis pathway.[5][6][7][8] Disruption of this pathway leads to the accumulation of phototoxic intermediates, resulting in rapid bleaching and death of susceptible weeds.
-
Fungicidal Activity: The 1,2,4-oxadiazole scaffold is present in compounds exhibiting significant antifungal properties.[1][9][10][11] A primary target for these fungicides is the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[9][10] Inhibition of SDH disrupts cellular respiration, leading to the death of the fungal pathogen.
-
Insecticidal Activity: Derivatives of 1,2,4-oxadiazole have been investigated for their insecticidal effects, with some acting as agonists of muscarinic acetylcholine receptors.[12] More recently, phenylpyrazole derivatives incorporating a 1,2,4-oxadiazole moiety have been shown to target ryanodine receptors (RyRs), which are critical for muscle function in insects.[13]
-
Nematicidal Activity: There is growing interest in 1,2,4-oxadiazoles as nematicides.[1][2][10][14][15] Some derivatives have shown potent activity against plant-parasitic nematodes, with mechanisms potentially involving the disruption of acetylcholine receptors.[14][15]
PART 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Workflow for Synthesis:
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Synthesis of Novel Derivatives from 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole: An Application & Protocol Guide
Introduction: The Versatility of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This guide focuses on the synthetic derivatization of a key building block, 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole. The presence of a bromine atom on the phenyl ring offers a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of novel compounds with potential therapeutic applications. This document provides detailed protocols and technical insights for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound is amenable to a range of powerful C-C and C-N bond-forming reactions. This guide will detail the application of four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. For each reaction, a detailed protocol is provided, along with insights into the rationale for the selection of catalysts, ligands, bases, and solvents.
Suzuki-Miyaura Coupling: Forging Biaryl Structures
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and organoboron compounds. This reaction is particularly valuable for the synthesis of biaryl derivatives, which are common motifs in pharmacologically active molecules.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Experimental Protocol: Synthesis of 3-(4'-Methyl-[1,1'-biphenyl]-4-yl)-5-tert-butyl-1,2,4-oxadiazole
-
Materials:
-
This compound (1.0 mmol, 281 mg)
-
(4-Methylphenyl)boronic acid (1.2 mmol, 163 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2.5 mL)
-
Water (2.5 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, (4-methylphenyl)boronic acid, and potassium carbonate.
-
Add the palladium catalyst under a nitrogen or argon atmosphere.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/Water (2:1:1) | 80 | 12 | 92 |
| (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (2) | Na₂CO₃ | 1,4-Dioxane/Water (4:1) | 90 | 10 | 88 |
| (3-Cyanophenyl)boronic acid | Pd(OAc)₂ (2) | K₃PO₄ | Toluene/Water (10:1) | 100 | 16 | 85 |
| (Thiophen-2-yl)boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/Water (2:1:1) | 80 | 12 | 89 |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Arylamine Derivatives
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[3][4] This reaction is crucial for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to furnish the arylamine product.[3] The choice of ligand is critical and is often tailored to the specific class of amine being coupled.[5][6]
Experimental Protocol: Synthesis of N-Phenyl-4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)aniline
-
Materials:
-
This compound (1.0 mmol, 281 mg)
-
Aniline (1.2 mmol, 112 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9 mg)
-
XPhos (0.03 mmol, 14 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene (5 mL, anhydrous and degassed)
-
-
Procedure:
-
In a glovebox, to a vial add this compound, sodium tert-butoxide, and XPhos.
-
Add Pd₂(dba)₃.
-
Add anhydrous, degassed toluene, followed by aniline.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pass it through a short plug of Celite, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
-
Data Presentation: Buchwald-Hartwig Amination with Various Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | RuPhos (3) | NaOtBu | Toluene | 100 | 18 | 90 |
| N-Methylaniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 83 |
| Pyrrolidine | Pd₂(dba)₃ (1) | XPhos (3) | LHMDS | THF | 80 | 16 | 87 |
| Aniline | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | 91 |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of aryl alkynes.[7][8] These structures are valuable intermediates in organic synthesis and are found in various materials and biologically active compounds.
Reaction Principle: This reaction typically involves a palladium catalyst for the main coupling cycle and a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate. Copper-free protocols have also been developed to avoid potential issues with copper catalysis.[7][9][10]
Experimental Protocol: Synthesis of 3-(4-(Phenylethynyl)phenyl)-5-tert-butyl-1,2,4-oxadiazole
-
Materials:
-
This compound (1.0 mmol, 281 mg)
-
Phenylacetylene (1.2 mmol, 122 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 8 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 418 µL)
-
Tetrahydrofuran (THF) (5 mL, anhydrous and degassed)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI under a nitrogen atmosphere.
-
Add anhydrous, degassed THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.
-
Data Presentation: Sonogashira Coupling with Various Terminal Alkynes
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Octyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 8 | 88 |
| Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) | CuI (4) | DIPA | Toluene | 50 | 10 | 92 |
| Propargyl alcohol | Pd(OAc)₂ (2) | None (Copper-free) | K₂CO₃ | DMF/H₂O | 100 | 6 | 78 |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 8 | 93 |
Reaction Schematic: Sonogashira Coupling
Caption: General scheme of the Sonogashira coupling reaction.
Heck Reaction: Synthesis of Alkenyl Derivatives
The Heck reaction provides a method for the arylation of alkenes, leading to the formation of substituted olefins.[11][12] This transformation is valuable for introducing vinyl groups, which can be further functionalized.
Reaction Principle: The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the substituted alkene product and regenerates the palladium catalyst.[12]
Experimental Protocol: Synthesis of 3-(4-Vinylphenyl)-5-tert-butyl-1,2,4-oxadiazole
-
Materials:
-
This compound (1.0 mmol, 281 mg)
-
Ethylene (gas, balloon pressure)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 209 µL)
-
N,N-Dimethylformamide (DMF) (5 mL, anhydrous and degassed)
-
-
Procedure:
-
To a pressure tube, add this compound, Pd(OAc)₂, and P(o-tol)₃ under a nitrogen atmosphere.
-
Add anhydrous, degassed DMF and triethylamine.
-
Evacuate the tube and backfill with ethylene gas from a balloon three times.
-
Heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
Data Presentation: Heck Reaction with Various Alkenes
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 120 | 24 | 85 |
| n-Butyl acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 89 |
| 1-Octene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 75 |
| Ethylene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70 |
Conclusion and Future Perspectives
The protocols detailed in this guide demonstrate the synthetic utility of this compound as a versatile building block for the generation of diverse molecular architectures. The application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings provides reliable and efficient pathways to novel biaryl, arylamine, aryl alkyne, and aryl alkene derivatives, respectively. These methodologies are foundational for the construction of compound libraries for high-throughput screening in drug discovery programs and for the development of new materials with tailored properties. Further optimization of these protocols, including the exploration of more sustainable reaction conditions such as microwave-assisted synthesis, will continue to enhance the efficiency and environmental friendliness of these important transformations.[13][14][15]
References
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ResearchGate. (n.d.). Scheme 1. A) Copper-free Sonogashira cross-coupling reaction of... ResearchGate. Retrieved from [Link]
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SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.). Retrieved from [Link]
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Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568–581. [Link]
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Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]
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ResearchGate. (2025). Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water | Request PDF. ResearchGate. Retrieved from [Link]
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Ahmadi, S., & Veisi, H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7354–7381. [Link]
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Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11. [Link]
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Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
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Janssen, D. B. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved from [Link]
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Norrby, P.-O., & Brandt, P. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(18), 8530–8539. [Link]
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Bosiak, M., Zielinska, A., Kedziera, D., Chapran, M., & Krompiec, S. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17929–17940. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]
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Özdemir, İ., & Gök, Y. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(12), 20649–20660. [Link]
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Baxendale, I. R., & Ley, S. V. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(17), 4447–4456. [Link]
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PDF 1014.01 K. (2024). International Journal of New Chemistry. Retrieved from [Link]
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Neda, I., & Maftei, C. V. (2014). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 10, 2858–2865. [Link]
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ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Retrieved from [Link]
-
Al-Masri, O. A., El-Abadelah, M. M., Zaniou, M., Voelter, W., & Al-Awaida, W. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(6), 7247–7258. [Link]
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ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate. Retrieved from [Link]
-
Golushko, A. A., Ushakov, I. A., & Filimonov, V. D. (2019). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 15, 223–231. [Link]
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{4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(1), o103. [Link]
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Luxembourg Bio Technologies. (n.d.). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Luxembourg Bio Technologies. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3,5-di-tert-butyl-4-hydroxyphenyl-substituted 1,2,4- and 1,3,4-thiadiazoles as well as oxadiazoles and triazoles as pharmaceuticals. Google Patents.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
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PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1545–1555. [Link]
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RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 22949–22971. [Link]
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Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara. Retrieved from [Link]
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Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (n.d.). Retrieved from [Link]
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J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. J&K Scientific LLC. Retrieved from [Link]
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tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(10), o1545. [Link]
-
ResearchGate. (2025). Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole with Boronic Acids | Request PDF. ResearchGate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Institutes of Health. Retrieved from [Link]
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MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2022). Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, - Letters in Applied NanoBioScience. Letters in Applied NanoBioScience, 11(4), 4323–4334. [Link]
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Baghdad Science Journal. (n.d.). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Retrieved from [Link]
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Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara. Retrieved from [Link]
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Application Note & Protocols for High-Throughput Screening with 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole and its Analogs
Introduction: The Therapeutic Potential of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for amide and ester functionalities.[1][2] This five-membered heterocycle is a structural feature in numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties.[3][4][5] The versatility of the 1,2,4-oxadiazole core allows for diverse substitutions at the 3- and 5-positions, enabling the fine-tuning of physicochemical properties and biological targets.
This document outlines a comprehensive high-throughput screening (HTS) strategy for the evaluation of a focused library of 1,2,4-oxadiazole derivatives, exemplified by the representative compound 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole (designated as OXD-Compound-01 ). Given the frequent activity of oxadiazole-containing molecules as modulators of G protein-coupled receptors (GPCRs), this protocol will focus on a primary screen designed to identify novel agonists of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[6][7] S1P1 is a well-validated GPCR target involved in lymphocyte trafficking and endothelial barrier function, making it a key target for autoimmune diseases and vascular leakage syndromes.[8][9]
This application note provides a detailed, step-by-step protocol for a cell-based HTS assay, including assay development, validation, and execution, ensuring a robust and reliable screening campaign.
Principle of the Primary Assay: Monitoring S1P1 Receptor Internalization
The primary HTS assay is designed to identify agonists of the S1P1 receptor by monitoring ligand-induced receptor internalization.[9] This high-content screening (HCS) approach utilizes a recombinant U2OS cell line stably expressing human S1P1 receptor fused to an enhanced green fluorescent protein (EGFP).[9] In the basal, unstimulated state, the S1P1-EGFP fusion protein is localized at the plasma membrane. Upon agonist binding, the receptor is phosphorylated, leading to the recruitment of β-arrestin and subsequent internalization of the receptor into endosomes.[10][11] This translocation of the GFP signal from the cell membrane to intracellular vesicles is a quantifiable event that serves as a direct readout of receptor activation.
The selection of a receptor internalization assay offers several advantages for HTS:
-
High Biological Relevance: It measures a key step in the physiological desensitization of the receptor.
-
Robustness: The distinct spatial redistribution of the fluorescent signal provides a clear and measurable endpoint.
-
Rich Data Content: High-content imaging allows for the simultaneous assessment of cellular morphology and compound-induced toxicity.
Experimental Workflow & Protocols
The HTS campaign is structured in a multi-stage process to ensure efficiency and data quality, starting from assay development and culminating in hit confirmation.
Caption: High-throughput screening workflow for S1P1 receptor agonists.
Protocol 1: S1P1-EGFP Receptor Internalization Assay
This protocol is optimized for a 384-well microplate format suitable for automated HTS.[12]
Materials:
-
U2OS cells stably expressing human S1P1-EGFP (Thermo Fisher Scientific, R04-039-01 or similar)[9]
-
Culture Medium: McCoy's 5A Medium, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mg/mL G418
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Positive Control: Sphingosine-1-Phosphate (S1P), 10 µM stock in Assay Buffer with 0.1% fatty acid-free BSA
-
Test Compound (e.g., OXD-Compound-01): 10 mM stock in DMSO
-
Fixing Solution: 4% Paraformaldehyde (PFA) in PBS
-
Nuclear Stain: Hoechst 33342, 1 µg/mL in PBS
-
384-well black, clear-bottom microplates
Procedure:
-
Cell Seeding:
-
Culture U2OS-S1P1-EGFP cells to ~80% confluency.
-
Harvest cells and resuspend in culture medium at a density of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a dilution series of the positive control (S1P) and test compounds (e.g., OXD-Compound-01) in Assay Buffer. The final concentration of DMSO should not exceed 0.1%.[13]
-
For the primary screen, a final screening concentration of 10 µM for the library compounds is recommended.[14]
-
Gently aspirate the culture medium from the cell plate and wash once with 50 µL of Assay Buffer.
-
Add 20 µL of the diluted compounds, positive control (S1P), or vehicle control (0.1% DMSO in Assay Buffer) to the respective wells.
-
Plate Layout: Dedicate columns 1 and 2 for vehicle (negative) controls and columns 23 and 24 for the positive control (e.g., 100 nM S1P) to monitor assay performance.
-
-
Incubation:
-
Incubate the plate for 60 minutes at 37°C, 5% CO2. This allows for agonist-induced receptor internalization.
-
-
Cell Fixing and Staining:
-
Gently aspirate the compound-containing buffer.
-
Add 30 µL of Fixing Solution to each well and incubate for 15 minutes at room temperature.
-
Aspirate the fixing solution and wash the wells three times with 50 µL of PBS.
-
Add 30 µL of Hoechst 33342 staining solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Capture two images per well: one in the DAPI channel for nuclei (Hoechst) and one in the GFP channel for the S1P1-EGFP receptor.
-
Analyze the images using an appropriate algorithm to quantify the translocation of the GFP signal from the plasma membrane to intracellular puncta. The primary readout can be the average intensity of cytoplasmic spots or the ratio of cytoplasmic to membrane fluorescence.
-
Protocol 2: Assay Validation and Quality Control
Before initiating the full HTS campaign, it is critical to validate the assay's performance. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay.[14]
Procedure:
-
Prepare a 384-well plate with alternating columns of negative controls (vehicle) and positive controls (S1P at a concentration that gives a maximal response, e.g., 100 nM).
-
Process the plate according to Protocol 1.
-
Calculate the Z'-factor using the following formula:
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
SD_positive and SD_negative are the standard deviations of the positive and negative controls, respectively.
-
Mean_positive and Mean_negative are the means of the positive and negative controls, respectively.
-
Acceptance Criteria: An HTS assay is considered robust and reliable if the Z'-factor is consistently ≥ 0.5.[14]
| Parameter | Description | Acceptance Criterion | Reference |
| Z'-Factor | Measures the statistical effect size and quality of the assay. | ≥ 0.5 | [14] |
| Signal-to-Background (S/B) | Ratio of the mean signal of the positive control to the mean signal of the negative control. | ≥ 5 | Internal Guideline |
| Coefficient of Variation (%CV) | Measures the variability of the controls. | ≤ 15% | Internal Guideline |
Data Analysis and Hit Identification
Following the primary screen, raw data from the high-content imager is processed to identify "hits."
-
Normalization: The raw data for each well is normalized to the plate controls. A common method is to scale the data such that the mean of the negative controls is 0 and the mean of the positive controls is 100.
-
Hit Selection: A "hit" is defined as a compound that produces a response greater than a predefined threshold. A common threshold is three times the standard deviation of the negative controls.
-
Confirmation and Dose-Response: Putative hits are re-tested from freshly prepared compound stocks to confirm their activity. Confirmed hits are then subjected to a dose-response analysis to determine their potency (EC50).
Orthogonal Counter-Screen: Calcium Mobilization Assay
To eliminate false positives and confirm the mechanism of action, confirmed hits from the primary screen should be evaluated in an orthogonal assay. Since S1P1 can couple to Gαi, which inhibits adenylyl cyclase, or to Gαq in some systems, leading to calcium mobilization, a calcium flux assay is a suitable secondary screen.[9][10]
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Application Notes & Protocols: 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole as a Versatile Molecular Probe and Synthetic Building Block
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract and Scope
This document provides a comprehensive technical guide on the applications of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole. The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, primarily due to its role as a metabolically robust bioisostere for amide and ester functionalities.[1][2][3][4] The specific substitution pattern of the title compound—a tert-butyl group at the 5-position and a 4-bromophenyl group at the 3-position—imparts unique properties that make it an exceptionally valuable tool. The bulky tert-butyl group can confer selectivity in protein-ligand interactions, while the 4-bromophenyl moiety serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions.[5] This guide will detail its physicochemical properties and provide actionable protocols for its use as a foundational building block in the development of targeted protein degraders (e.g., PROTACs) and as a core scaffold for screening against enzymatic targets in oncology and neurodegenerative disease.
Physicochemical & Structural Data
The utility of a molecular probe begins with a fundamental understanding of its physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 676131-65-0 | [6] |
| Molecular Formula | C₁₂H₁₃BrN₂O | [6] |
| Molecular Weight | 281.1 g/mol | [6] |
| Purity | ≥97% (Typical) | [6] |
| Appearance | White to off-white solid | N/A |
| Storage | Room temperature, desiccated | [6] |
| Family | Protein Degrader Building Blocks | [6] |
Core Scientific Principles: The Power of the Scaffold
The design of this compound is not arbitrary. Each component serves a distinct and advantageous purpose in the context of drug discovery and chemical biology.
-
The 1,2,4-Oxadiazole Core: This five-membered heterocycle is a cornerstone of modern medicinal chemistry. Amide and ester groups, while common in bioactive molecules, are often susceptible to hydrolysis by metabolic enzymes (e.g., amidases, esterases). The 1,2,4-oxadiazole ring mimics the key hydrogen bonding and conformational features of these groups but exhibits significantly greater chemical and thermal stability, improving the pharmacokinetic profile of drug candidates.[2][4][7]
-
The 4-Bromophenyl Moiety (The "Business End"): The bromine atom on the phenyl ring is the key to this molecule's versatility as a probe. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the precise and efficient attachment of various functional groups:
-
Linkers: For creating bivalent molecules like PROTACs.
-
Fluorophores: For generating fluorescent probes for imaging studies.
-
Affinity Tags: For pull-down assays and target identification.
-
Warheads: For designing targeted covalent inhibitors.
-
Diverse Substituents: For rapid generation of compound libraries for Structure-Activity Relationship (SAR) studies.[5]
-
-
The 5-tert-Butyl Group (The "Anchor"): The sterically demanding tert-butyl group serves multiple functions. It can provide a strong hydrophobic interaction within a protein's binding pocket, often enhancing binding affinity. Furthermore, its bulk can enforce a specific conformation on the molecule and its derivatives, leading to higher selectivity for the intended biological target over off-targets.
Below is a diagram illustrating the strategic components of the molecule.
Caption: Functional components of the molecular probe.
Application Note 1: A Foundational Building Block for Targeted Protein Degradation (PROTACs)
The classification of this molecule as a "Protein Degrader Building Block" is its most direct application.[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker. This compound can serve as a core for the target protein ligand, with the bromo- substituent acting as the ideal attachment point for the linker.
Caption: Workflow for PROTAC synthesis using the probe.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Linker Attachment
This protocol describes a general method for coupling an alkyl- or aryl-boronic acid (or pinacol ester) linker to the 4-bromophenyl group.
Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and commercial availability of reagents, making it ideal for complex molecule synthesis.
Materials:
-
This compound (1.0 eq)
-
Desired boronic acid or pinacol ester linker (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water (4:1) or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound, the boronic acid/ester linker, and the base.
-
Solvent Addition: Add the anhydrous solvent system via cannula or syringe.
-
Degassing: Sparge the resulting mixture with inert gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Note 2: Scaffold for Screening in Oncology
The 1,2,4-oxadiazole scaffold is present in numerous molecules with demonstrated anticancer activity.[2][5][8] This compound can serve as the starting point for developing inhibitors against various cancer-related targets, such as protein kinases or metabolic enzymes like carbonic anhydrases.[4]
Caption: Inhibition of a generic kinase pathway.
Protocol 2: In Vitro Kinase Activity Screening Assay (Luminescence-Based)
This protocol outlines a general method to screen this compound and its derivatives for inhibitory activity against a protein kinase of interest. The principle is to measure the amount of ATP remaining after a kinase reaction; potent inhibitors will leave more ATP in the solution.
Materials:
-
Kinase of interest (e.g., commercially available recombinant enzyme)
-
Kinase-specific substrate (peptide or protein)
-
ATP solution
-
Kinase reaction buffer
-
Test compound (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the microplate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Initiation:
-
Prepare a master mix containing the kinase, its substrate, and the reaction buffer.
-
Add this master mix to the wells containing the test compounds.
-
Prepare a separate ATP solution in reaction buffer. Add this solution to all wells to start the kinase reaction.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a set period (e.g., 60 minutes).
-
Reaction Termination & Signal Generation: Add the ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates a luciferase-based reaction that generates a luminescent signal proportional to the amount of ATP present.
-
Signal Incubation: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the controls (0% inhibition for DMSO, 100% inhibition for "no enzyme").
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for the compound.
-
Application Note 3: A Scaffold for Probes in Neurodegenerative Disease
Derivatives of 1,2,4-oxadiazole have shown promise as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE).[1] The title compound provides a robust starting scaffold for developing novel inhibitors or activity-based probes for such targets.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a classic, reliable method to measure AChE activity and its inhibition. The enzyme hydrolyzes acetylthiocholine (ATCI) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), measurable at 412 nm.
Materials:
-
AChE enzyme (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI, substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (dissolved in DMSO)
-
Clear 96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Setup: In a 96-well plate, add in the following order:
-
Phosphate buffer.
-
Test compound solution (or DMSO for control).
-
DTNB solution.
-
-
Pre-incubation: Add the AChE solution to the wells. Mix and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes). The rate of color change is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate (V) of the reaction for each concentration of the inhibitor (ΔAbs/min).
-
Determine the percent inhibition for each concentration relative to the control (DMSO) reaction.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve to determine the IC₅₀ value.
-
References
- Benchchem. 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole.
- Al-Ostoot, F.H., et al. (2024).
- Kumar, A., et al. Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Research Square.
- Singh, P.P., et al. (2022).
- Oakwood Chemical. 3-(4-Bromophenyl)-5-tert-butyl-1, 2, 4-oxadiazole, min 97%, 1 gram.
- Lukin, O. (2021). 1,2,4-Oxadiazole Derivatives to Power Up Your Research. Life Chemicals.
- de Morais, S.M.S., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI.
- Senczyna, K., & Szymański, P. (2020).
- Senczyna, K., & Szymański, P. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.
Sources
- 1. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. benchchem.com [benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole detection
An Application Note and Protocol from the Office of the Senior Application Scientist
Topic: Analytical Methods for the Detection of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive guide to the robust analytical detection and characterization of this compound. As a heterocyclic compound of interest in medicinal chemistry and materials science, particularly as a building block for protein degraders, its accurate quantification and identification are paramount for ensuring research integrity and product quality. We move beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to not only execute but also adapt these protocols. The primary techniques detailed are High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and sensitive detection. We also discuss the role of Nuclear Magnetic Resonance (NMR) spectroscopy in definitive structural elucidation. All protocols are presented within a framework of analytical method validation, aligning with industry standards to ensure data reliability, consistency, and accuracy.[1]
Analyte Physicochemical Profile
Understanding the fundamental properties of this compound is the cornerstone of effective analytical method development. Its structure, featuring a brominated phenyl ring and a non-polar tert-butyl group, dictates its solubility, chromatographic behavior, and spectroscopic properties.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 676131-65-0 | [2] |
| Molecular Formula | C₁₂H₁₃BrN₂O | [2] |
| Molecular Weight | 281.15 g/mol | [3] |
| Structure | A 1,2,4-oxadiazole core substituted with a 4-bromophenyl group at position 3 and a tert-butyl group at position 5. | - |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, acetonitrile, and dichloromethane. | General chemical principles |
Strategic Workflow for Analysis
A systematic approach, from sample receipt to data interpretation, is critical for achieving reliable and reproducible results. The following workflow outlines the logical progression for the analysis of this compound.
Caption: General analytical workflow from sample preparation to final reporting.
Sample Preparation: The Foundation of Accurate Measurement
Sample preparation is arguably the most critical step, as it directly impacts the quality of the final data.[4] The goal is to create a clean, homogeneous solution of the analyte, free from interferences and compatible with the analytical instrument.[5]
Principle of Causality: For a relatively clean matrix, such as a pure substance or a simple formulation, a straightforward "dissolve, filter, and dilute" approach is sufficient. The analyte's solubility in common organic solvents like acetonitrile (ACN) and methanol (MeOH) makes these ideal choices for chromatographic analysis. Filtration is a non-negotiable step to protect sensitive instrument components, such as HPLC columns and injectors, from particulate matter.[6]
Protocol: Standard Sample Preparation
-
Solvent Selection: Choose a solvent in which the analyte is freely soluble and that is compatible with the chosen analytical method (e.g., acetonitrile or methanol for reversed-phase HPLC).
-
Stock Solution Preparation: Accurately weigh a known amount of the sample (e.g., 10 mg) and transfer it to a Class A volumetric flask (e.g., 10 mL). Dissolve the sample completely in the selected solvent, using sonication if necessary to ensure full dissolution.[7] Make up to the mark with the solvent to create a stock solution (e.g., 1 mg/mL).
-
Filtration: Draw the stock solution into a syringe and pass it through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) into a clean vial. This step removes any insoluble particulates.
-
Working Solution Preparation: Perform serial dilutions from the filtered stock solution using the mobile phase or initial solvent to achieve a final concentration within the instrument's linear dynamic range (e.g., 1-100 µg/mL).
High-Performance Liquid Chromatography (HPLC) for Quantification
Reversed-phase HPLC with UV detection is the workhorse method for the quantification and purity assessment of this compound.
Principle of Causality: The compound possesses significant hydrophobic character due to the bromophenyl and tert-butyl groups, making it ideally suited for retention and separation on a non-polar stationary phase like C18. The phenyl ring contains a chromophore that absorbs UV light, allowing for sensitive detection. A mobile phase of acetonitrile and water provides excellent resolving power and is a standard for this type of analysis. A similar approach has been successfully used for other bromophenyl-oxadiazole derivatives.[8][9]
Application Note: HPLC-UV Method
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC system with UV or Photodiode Array (PDA) Detector | Standard for quantitative analysis. PDA allows for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Industry-standard stationary phase for non-polar to moderately polar analytes. |
| Mobile Phase | Isocratic: Acetonitrile:Water (80:20 v/v) | Provides good retention and peak shape. Simple and robust. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and kinetics. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with potential for peak overload. |
| Detection λ | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. A full UV scan should be run initially to determine the λmax for optimal sensitivity. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities. |
Protocol: Quantitative Analysis by HPLC-UV
-
System Preparation: Set up the HPLC system according to the parameters in the table above. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject a standard solution (e.g., 20 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Calibration Curve: Prepare a series of calibration standards from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard in triplicate.
-
Data Analysis: Plot the average peak area against the concentration for the calibration standards. Perform a linear regression to obtain the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Inject the prepared sample solutions. Use the regression equation from the calibration curve to calculate the concentration of this compound in the samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS is a powerful technique for the unequivocal identification of volatile and thermally stable compounds. It provides high sensitivity and structural information, making it an excellent confirmatory method.
Principle of Causality: The target molecule has a molecular weight of 281.15 and sufficient volatility to be amenable to GC analysis. Mass spectrometry provides a unique fragmentation pattern (a "fingerprint") for the molecule. Critically, the presence of a bromine atom results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), where the molecular ion (M+) and bromine-containing fragment ions will appear as a pair of peaks (M and M+2) of nearly equal intensity. This provides extremely high confidence in identification.[10][11]
Application Note: GC-MS Method
| Parameter | Recommended Condition | Rationale |
| Instrument | GC system coupled to a Mass Spectrometer (e.g., Quadrupole) | Provides both retention time and mass spectral data for high-confidence ID. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) | A low-polarity, robust column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 280 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode for concentrated samples to avoid detector saturation; splitless for trace analysis. |
| Oven Program | Start at 150 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min | A temperature gradient to ensure good separation from any potential impurities or matrix components. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Scan Range | 50 - 350 m/z | Covers the molecular ion (281 m/z) and expected fragment ions. |
Protocol: Identification by GC-MS
-
System Preparation: Set up the GC-MS system as per the table above. Perform a system tune and calibration as per manufacturer's instructions.
-
Sample Injection: Inject 1 µL of the prepared sample solution (e.g., 10-50 µg/mL in a volatile solvent like dichloromethane or ethyl acetate).
-
Data Acquisition: Acquire data in full scan mode.
-
Data Interpretation:
-
Identify the chromatographic peak corresponding to the analyte based on its retention time.
-
Examine the mass spectrum of the peak.
-
Confirm the presence of the molecular ion peak at m/z 281 and the corresponding M+2 isotope peak at m/z 283 with approximately equal intensity.
-
Analyze the fragmentation pattern for characteristic ions (e.g., loss of a tert-butyl group).
-
Structural Confirmation by NMR Spectroscopy
While HPLC and GC-MS are excellent for quantification and identification, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, unequivocal confirmation of the chemical structure.
Principle of Causality: ¹H and ¹³C NMR are non-destructive techniques that provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. The expected spectrum for this compound would show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), and the aromatic protons on the bromophenyl ring (two doublets in the 7.6-8.1 ppm region), consistent with data from similar 1,2,4-oxadiazole structures.[12][13][14] ¹³C NMR would confirm the number of unique carbon atoms, including those in the oxadiazole ring.[15]
Analytical Method Validation Framework
A developed method is only useful if it is validated for its intended purpose.[16] Validation provides documented evidence that the procedure is reliable, reproducible, and accurate.[17] Key parameters, as defined by the International Council for Harmonisation (ICH) guideline Q2(R2), must be assessed.[18]
Caption: Key parameters for analytical method validation as per ICH guidelines.
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradation products. | Peak purity index > 0.99 (PDA), baseline resolution from other peaks. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration for assay. |
| Accuracy | The closeness of the measured value to the true value. Assessed by spike-recovery studies. | 98.0% to 102.0% recovery for drug substance assay. |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate (inter-day) levels. | RSD ≤ 2.0% for the assay of a finished product. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-Noise ratio ≥ 10. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, column temperature). | System suitability parameters remain within limits. |
Conclusion
The analytical protocols detailed in this document provide a robust framework for the detection, quantification, and identification of this compound. The primary quantitative method, HPLC-UV, is a reliable and accurate technique suitable for routine analysis and quality control. GC-MS serves as an essential, high-specificity tool for identity confirmation, leveraging the unique isotopic signature of the bromine atom. Adherence to the principles of method validation outlined herein will ensure that the data generated is fit for purpose, meeting the stringent requirements of pharmaceutical development and scientific research.
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Green sample preparation techniques for chromatographic determination of small organic compounds. MOST Wiedzy. [19]
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Green Sample Preparation Techniques for Chromatographic Determination of Small Organic Compounds | Request PDF. ResearchGate. [4]
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Validation Of Analytical Methods For Pharmaceutical Analysis. . [20]
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Sample Preparation: A Comprehensive Guide. Organomation. [6]
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Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. [10]
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13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [12]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [1]
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Sample Preparation Techniques to Know for Analytical Chemistry. Fiveable. [7]
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Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central. [13]
-
C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. [15]
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Analytical method validation: A brief review. ResearchGate. [16]
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Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [17]
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Sample Preparation Process - Step by step. Retsch. [5]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [18]
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Synthesis and Screening of New[20][6][19]Oxadiazole,[4][6][19]Triazole, and[4][6][19]Triazolo[4,3-b][4][6][19]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health.
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Exploiting the energetic potential of 1,2,4-oxadiazole derivatives: combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities. Dalton Transactions. [14]
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RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect. [8]
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(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [9]
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PubMed Central. [11]
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Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Semantic Scholar.
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Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. ResearchGate.
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(PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [21]
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3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole. Benchchem.
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3-(4-Bromophenyl)-5-tert-butyl-1, 2, 4-oxadiazole, min 97%, 1 gram. AdooQ BioScience. [2]
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Synthesis and Evaluation of Antifungal Activity of Novel 1,3,4-Oxadiazole Derivatives. International Journal of Medical Sciences and Pharma Research.
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Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI.
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Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central.
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists.
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Compound 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole. Chemdiv. [3]
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- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Optimal In Vitro Dosage of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
Introduction: A Guide to Characterizing a Novel RORγt Inverse Agonist
The compound 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole belongs to a class of heterocyclic molecules that have garnered significant interest in drug discovery for their diverse biological activities.[1][2][3] Its structure suggests potential as a modulator of intracellular signaling pathways. Specifically, based on emerging research into small molecule inhibitors of the IL-23/IL-17 pathway, this compound is a putative inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[4][5]
RORγt is a lineage-defining transcription factor essential for the differentiation of pro-inflammatory T helper 17 (Th17) cells.[6][7][8] These cells are key drivers of autoimmune and inflammatory diseases through their production of cytokines, most notably Interleukin-17A (IL-17A).[4][7] Consequently, inverse agonists of RORγt that reduce its transcriptional activity are highly sought after as potential therapeutics.[9][10]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal in vitro dosage of this compound. The protocols herein are designed as a self-validating system, beginning with the crucial assessment of cytotoxicity to establish a viable concentration range, followed by targeted assays to quantify the compound's bioactivity on the RORγt signaling pathway.
Logical Workflow for In Vitro Dosage Determination
A systematic approach is paramount to defining a compound's effective in vitro concentration. The causality behind this experimental workflow is to first identify a non-toxic dose range, as cellular toxicity can confound bioactivity readouts. Only then can the specific inhibitory effects of the compound be reliably assessed.
Figure 1: Experimental workflow for determining the optimal in vitro dosage.
Part 1: Cytotoxicity Profiling
Before assessing the bioactivity of this compound, it is critical to determine its cytotoxic profile. The MTT assay is a reliable and widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[11][12][13] The principle relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12][13]
Protocol 1: MTT Assay for Cell Viability
This protocol is optimized for adherent cells (e.g., HEK293T for reporter assays) or suspension cells (e.g., Jurkat or primary T-cells) cultured in a 96-well format.
Materials:
-
Cells of interest (e.g., Jurkat, HEK293T, or primary Th17 cells)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A typical starting concentration would be 100 µM.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours), which should match the duration of your planned bioactivity assays.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Data Acquisition:
-
Measure the absorbance at 570-590 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).
Table 1: Example Cytotoxicity Data
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.7 ± 5.1 |
| 1 | 95.2 ± 4.8 |
| 10 | 91.5 ± 6.2 |
| 25 | 70.3 ± 5.5 |
| 50 | 48.9 ± 4.9 |
| 100 | 15.6 ± 3.1 |
From this example data, the CC50 is approximately 50 µM. For subsequent bioactivity assays, it is advisable to use concentrations well below the CC50, ideally where viability is >90% (e.g., ≤10 µM in this case).
Part 2: Quantifying RORγt Bioactivity
Once a non-toxic concentration range has been established, the next step is to assess the compound's ability to inhibit RORγt activity. This can be achieved through a reporter gene assay and subsequently validated in a more physiologically relevant primary cell model.
Protocol 2: RORγt Luciferase Reporter Assay
Luciferase reporter assays are a standard method for studying nuclear receptor function due to their wide dynamic range and sensitivity.[16][17][18] This assay typically uses a cell line (e.g., HEK293T or Jurkat) co-transfected with two plasmids: one expressing the RORγt ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a second containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS).[16][17][19] An inverse agonist will decrease the transcriptional activity of the RORγt LBD, leading to a reduction in luciferase expression.
Materials:
-
HEK293T or Jurkat cells
-
Expression vector for GAL4-RORγt-LBD
-
Reporter vector with GAL4 UAS-luciferase
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the GAL4-RORγt-LBD and GAL4 UAS-luciferase plasmids according to the manufacturer's protocol for your chosen transfection reagent.
-
Cell Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate at a suitable density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound within the pre-determined non-toxic range. Include a positive control (a known RORγt inverse agonist) and a vehicle control.
-
Incubation: Incubate for 18-24 hours at 37°C and 5% CO₂.
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's instructions. This involves lysing the cells and measuring both firefly (reporter) and Renilla (transfection control) luciferase activity.[17][18]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percent inhibition relative to the vehicle control and plot the results against the log of the compound concentration to determine the IC50 (50% inhibitory concentration).
Part 3: Functional Validation in Primary Th17 Cells
The ultimate validation of an RORγt inverse agonist is its ability to suppress IL-17A production from differentiated Th17 cells. This assay provides a more physiologically relevant context for the compound's activity.
The RORγt Signaling Pathway in Th17 Differentiation
Figure 2: RORγt's role in Th17 differentiation and its inhibition.
Protocol 3: Th17 Differentiation and IL-17A ELISA
This protocol involves isolating naive CD4+ T cells, differentiating them into Th17 cells in the presence of the test compound, and then quantifying the secreted IL-17A using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
Anti-CD3 and Anti-CD28 antibodies
-
Th17 polarizing cytokines: IL-6, IL-1β, IL-23, TGF-β.[6][20]
Procedure:
-
Isolate Naive CD4+ T Cells: Isolate naive CD4+ T cells from PBMCs using a magnetic bead-based negative selection kit.[21][25]
-
Activation and Polarization:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the naive T cells at 1 x 10⁵ cells/well.
-
Add soluble anti-CD28 antibody, the Th17 polarizing cytokine cocktail, and neutralizing antibodies.[20]
-
-
Compound Treatment: Concurrently, add serial dilutions of this compound (in the non-toxic range) to the wells.
-
Culture: Incubate the cells for 3-5 days at 37°C and 5% CO₂.[25]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.[22][24]
-
IL-17A ELISA: Quantify the concentration of IL-17A in the supernatants using a commercial ELISA kit, following the manufacturer's protocol.[22][23] This typically involves incubating the supernatant in an antibody-coated plate, followed by addition of a detection antibody, a substrate, and a stop solution, with absorbance reading at the end.[22][24]
Data Analysis: Generate a standard curve from the IL-17A standards provided in the ELISA kit. Use this curve to calculate the concentration of IL-17A in each sample. Calculate the percent inhibition of IL-17A secretion for each compound concentration relative to the vehicle control and plot the data to determine the functional IC50.
Table 2: Example Bioactivity Data Summary
| Assay | Endpoint | Result (IC50) |
| RORγt Luciferase Reporter | Target Engagement | 0.5 µM |
| Th17 IL-17A Secretion | Functional Inhibition | 1.2 µM |
Conclusion: Synthesizing the Data
By following this structured approach, a researcher can confidently determine the optimal in vitro dosage for this compound. The ideal dosage range for further in vitro mechanism-of-action studies would be between the IC50 value for functional inhibition and a concentration that maintains at least 90% cell viability. For the example data presented, a concentration range of 1-5 µM would be appropriate, as it demonstrates significant bioactivity with minimal cytotoxicity. This systematic characterization is a critical step in the pre-clinical evaluation of novel therapeutic candidates.
References
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. (n.d.). Bentham Open. Retrieved from [Link][16][17]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link][12]
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. (2010, May 26). ResearchGate. Retrieved from [Link][18]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link][13]
-
A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. (n.d.). SpringerLink. Retrieved from [Link][26]
-
Human IL-17A(Interleukin 17A) ELISA Kit. (n.d.). Elabscience. Retrieved from [Link][22]
-
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link][15]
-
MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link][14]
-
Technical Manual Human Interleukin 17 (IL17) ELISA Kit. (n.d.). Assay Genie. Retrieved from [Link][23]
-
Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. (n.d.). ACS Publications. Retrieved from [Link][7]
-
RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. (2025, January 16). PLOS ONE. Retrieved from [Link][9]
-
RORγt inverse agonists used in gene signature studies... (n.d.). ResearchGate. Retrieved from [Link][8]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PMC - PubMed Central. Retrieved from [Link][1]
-
Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. (2018, December 3). MDPI. Retrieved from [Link][10]
-
Identification and biological evaluation of thiazole-based inverse agonists of RORγt. (2018, May 15). ScienceDirect. Retrieved from [Link][4]
-
Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link][2]
-
3-Substituted Quinolines as RORγt Inverse Agonists. (n.d.). PubMed. Retrieved from [Link][5]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link][3]
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- 4. Identification and biological evaluation of thiazole-based inverse agonists of RORγt - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
improving yield of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole synthesis
Answering the call for enhanced efficiency and troubleshooting in synthetic chemistry, this Technical Support Center guide is dedicated to the synthesis of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole. As a Senior Application Scientist, my goal is to provide researchers, scientists, and drug development professionals with a resource that is not only a collection of protocols but a repository of experiential knowledge. This guide delves into the causality behind experimental choices, offering robust, self-validating methodologies designed to improve yield and purity.
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a cornerstone reaction in medicinal chemistry, valued for the role of the oxadiazole ring as a bioisostere for amide and ester groups, which can enhance metabolic stability and other pharmacokinetic properties.[1][2] The target molecule, this compound, incorporates a versatile bromophenyl group, ideal for further functionalization via cross-coupling reactions, and a sterically hindering tert-butyl group.[3]
This document is structured to anticipate and solve problems before they compromise your results, moving from common troubleshooting scenarios to frequently asked questions, detailed protocols, and the fundamental chemistry at play.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a direct question-and-answer format, providing probable causes and actionable solutions.
Issue 1: My overall yield of this compound is low or nonexistent.
-
Symptom: Analysis of the crude product by TLC, LC-MS, or ¹H NMR shows a significant amount of unreacted 4-bromobenzamidoxime and/or the O-acylamidoxime intermediate, with little to no desired product.
-
Probable Cause & Solution:
This is often the most critical issue and can stem from inefficiencies in one of the two core synthetic steps: O-acylation or cyclodehydration.
-
Cause A: Incomplete O-Acylation of the Amidoxime. The initial reaction between 4-bromobenzamidoxime and pivaloyl chloride may be sluggish or incomplete.
-
Solution:
-
Reagent Quality: Ensure the pivaloyl chloride is of high purity and has been handled under anhydrous conditions to prevent hydrolysis.[4] Pivaloyl chloride is highly reactive with water.
-
Base and Solvent: The reaction is typically performed in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[5] Ensure the base and solvent (e.g., Dichloromethane, THF) are anhydrous.
-
Monitoring: Follow the reaction's progress by TLC. The O-acylamidoxime intermediate should have a different Rf value than the starting amidoxime. Do not proceed to the cyclization step until the starting amidoxime is fully consumed.
-
-
-
Cause B: Inefficient Cyclodehydration. The ring-closing step to form the oxadiazole is often the most challenging and energy-intensive part of the synthesis.[6][7]
-
Solution:
-
Thermal Conditions: If performing a thermal cyclization, ensure the temperature is high enough. Refluxing in a high-boiling solvent such as toluene (~111 °C) or xylene (~140 °C) is common. If yield is still low, consider extending the reflux time.
-
Base-Mediated Cyclization: For reactions that are sensitive to high heat, a base-promoted cyclization at a lower temperature can be effective. Tetrabutylammonium fluoride (TBAF) in dry THF is a well-established method for this transformation.[8]
-
Microwave-Assisted Synthesis: To dramatically reduce reaction times and often improve yields, consider microwave irradiation. This technique can drive the cyclodehydration to completion in minutes rather than hours.[3][9][10]
-
-
-
Issue 2: My final product is contaminated with a significant impurity that is difficult to separate.
-
Symptom: ¹H NMR analysis shows an extra set of peaks, or purification by column chromatography results in co-elution.
-
Probable Cause & Solution:
-
Cause A: Unreacted O-Acylamidoxime Intermediate. If the cyclodehydration is incomplete, the stable O-acylamidoxime intermediate will persist. This intermediate is structurally similar to the product, which can make chromatographic separation challenging.
-
Solution: Re-subject the impure product to the cyclodehydration conditions (e.g., reflux again in xylene or treat with TBAF/THF) to drive the reaction to completion. Monitor by LC-MS to confirm the disappearance of the intermediate's mass peak.
-
-
Cause B: Boulton-Katritzky Rearrangement. While less common for this specific substrate, 3,5-disubstituted 1,2,4-oxadiazoles can undergo rearrangement to other isomeric heterocycles under thermal or acidic/basic stress.[10]
-
Solution: Use neutral, anhydrous conditions for workup and purification. Avoid strong acids or bases during extraction. Store the final compound in a cool, dry environment.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of the 1,2,4-oxadiazole ring?
A1: The synthesis is a two-step process. First, the nucleophilic nitrogen of the 4-bromobenzamidoxime attacks the electrophilic carbonyl carbon of pivaloyl chloride in an O-acylation step. A base scavenges the resulting HCl. The second step is a thermal or base-induced cyclodehydration , where the other nitrogen of the amidoxime attacks the newly formed ester carbonyl, followed by elimination of water to form the stable aromatic 1,2,4-oxadiazole ring.
Q2: Are there alternative synthetic routes if this one fails?
A2: Yes. A powerful alternative is a one-pot synthesis directly from a carboxylic acid (pivalic acid) and the amidoxime using a peptide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often with an additive like HOBt (Hydroxybenzotriazole).[11][12][13] This avoids the need to handle the highly reactive pivaloyl chloride.
Q3: What are the critical safety precautions for this synthesis?
A3:
-
Pivaloyl Chloride: This reagent is corrosive, flammable, and a lachrymator (causes tearing).[4] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydroxylamine: When preparing the amidoxime, be aware that concentrated solutions of hydroxylamine can be explosive. Always use it in solution and follow established laboratory safety protocols.[2]
-
Solvents: Anhydrous solvents are crucial. Ensure they are properly dried and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of reagents.
Experimental Protocols & Data
Diagram: General Synthetic Workflow
The overall process can be visualized as a two-stage synthesis, starting from the commercially available 4-bromobenzonitrile.
Caption: Workflow for the two-stage synthesis.
Protocol 1: Synthesis of 4-Bromobenzamidoxime
This protocol details the conversion of the nitrile starting material to the key amidoxime intermediate.[14]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
-
Solvent Addition: Add ethanol as the solvent. The reaction is typically run at a concentration of 0.5-1.0 M.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 4-16 hours. Monitor the reaction's completion by TLC (disappearance of the starting nitrile).
-
Workup: Cool the reaction mixture to room temperature. Remove the inorganic salts by filtration. Evaporate the solvent under reduced pressure.
-
Purification: The crude product can often be used directly in the next step. If necessary, purify by recrystallization from a suitable solvent system like ethanol/water.
Protocol 2: Synthesis of this compound
This protocol describes the final acylation and cyclization steps.
-
Reagent Setup: To a solution of 4-bromobenzamidoxime (1.0 eq) in anhydrous dichloromethane (DCM) or THF under a nitrogen atmosphere, add pyridine (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the amidoxime.
-
Cyclodehydration (Thermal Method):
-
Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude O-acylamidoxime intermediate in a high-boiling solvent like toluene or xylene.
-
Heat the solution to reflux for 6-24 hours. Monitor the formation of the oxadiazole by TLC or LC-MS.
-
-
Purification: After cooling, remove the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Data Table: Reagent Optimization
The choice of reagents for the cyclization step can significantly impact yield and reaction time.
| Method | Coupling/Activating System | Base | Solvent | Temperature | Typical Yield | Reference |
| Two-Step | Pivaloyl Chloride | Pyridine | DCM, then Toluene | RT, then 111°C | 60-85% | [5] |
| Two-Step | Pivaloyl Chloride | Pyridine | THF | RT, then Reflux | 70-90% | [8] |
| One-Pot | Pivalic Acid + EDC/HOBt | DIPEA | DMA | 150 °C (Flow) | ~70% | [13] |
| One-Pot | Pivalic Acid Ester | NaOH | DMSO | Room Temp. | 11-90% | [12] |
| Microwave | Pivalic Acid + PS-Carbodiimide | HOBt | Dioxane | 85 °C | ~70% | [9] |
Yields are representative and highly dependent on the specific substrate and reaction scale.
Diagram: Troubleshooting Decision Tree
This logical flow can help diagnose common issues during the synthesis.
Caption: A decision tree for troubleshooting low yield.
References
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC - NIH. (n.d.).
- Synthesis of pivaloyl chloride - PrepChem.com. (n.d.).
- PIVALOYL CHLORIDE - Ataman Kimya. (n.d.).
- Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal. (n.d.).
- A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride - Indian Academy of Sciences. (2013). J. Chem. Sci., 125(4), 731–735.
- Baykov, S. V., Shetnev, A. A., Semenov, A. V., Baykova, S. O., & Boyarskiy, V. P. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(21), 5033.
- Pivaloyl chloride - Wikipedia. (n.d.).
- Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles - ACS Publications. (2016). ACS Comb. Sci., 18(9), 556–565.
- CN1304353C - Process for preparing chloro pivaloyl chloride - Google Patents. (n.d.).
- The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (2020). Pharmaceuticals (Basel), 13(10), 284.
- Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles - ResearchGate. (n.d.).
- Synthesis of 1,2,4-oxadiazoles (a review) - ResearchGate. (n.d.).
- Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating | Organic Letters - ACS Publications. (2005). Org. Lett., 7(22), 4907–4910.
- Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions | Request PDF - ResearchGate. (n.d.).
- Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development - Benchchem. (n.d.).
- Optimization of the flow synthesis of 1,2,4-oxadiazoles. - ResearchGate. (n.d.).
- Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC - NIH. (2010). Org. Lett., 12(8), 1828–1831.
- Identifying and minimizing side products in 1,2,4-oxadiazole synthesis - Benchchem. (n.d.).
- 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole - Benchchem. (n.d.).
- Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides - ResearchGate. (n.d.).
- CN113636952B - A kind of method for preparing 4-bromobenzamide - Google Patents. (n.d.).
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022). Molecules, 27(8), 2414.
- 3-(4-Bromophenyl)-5-tert-butyl-1, 2, 4-oxadiazole, min 97%, 1 gram - . (n.d.).
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.).
- SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.).
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.).
- 4-bromo-N-(4-methylbenzyl)benzamide synthesis - ChemicalBook. (n.d.).
- Synthesis of a boron-containing amidoxime reagent and its application to synthesize functionalized oxadiazole and quinazolinone derivatives - PMC - NIH. (2018). Sci Rep, 8, 11451.
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- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of a boron-containing amidoxime reagent and its application to synthesize functionalized oxadiazole and quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
Technical Support Center: 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
A Senior Application Scientist's Guide to Purification and Troubleshooting
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this compound. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a framework of understanding, helping you anticipate challenges, troubleshoot effectively, and rationalize your methodological choices. The inherent structural features of this molecule—a bulky, nonpolar tert-butyl group, a heavy bromophenyl ring, and a polar oxadiazole core—present a unique set of purification challenges that require a nuanced approach.
Section 1: Understanding the Molecule—Physicochemical Properties and Impurity Profile
Effective purification begins with a deep understanding of your target molecule and the potential contaminants. The key is to exploit the differences in physical and chemical properties between your product and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: The molecule's behavior is dictated by a combination of its three core components. The large, nonpolar tert-butyl and bromophenyl groups dominate, making the compound significantly hydrophobic and soluble in many common organic solvents. However, the 1,2,4-oxadiazole ring introduces a degree of polarity and acts as a hydrogen bond acceptor.[1]
| Property | Estimated Value / Observation | Implication for Purification |
| Molecular Formula | C₁₄H₁₅BrN₂O | --- |
| Molecular Weight | 295.19 g/mol | Influences diffusion rates and mass-based detection. |
| Appearance | Typically a white to off-white solid | Purification will likely involve crystallization or chromatographic separation of a solid. |
| Solubility | High in CH₂Cl₂, THF, Ethyl Acetate; Moderate in Toluene, Hexanes; Low in Water, Methanol, Ethanol. | Excellent solubility in common chromatography eluents. Recrystallization will likely require a mixed-solvent system or a solvent in which it is sparingly soluble at room temperature.[2] |
| Polarity | Nonpolar to moderately polar | The compound will likely exhibit a high Rf in nonpolar solvents during normal-phase chromatography.[3] |
| Thermal Stability | The 1,2,4-oxadiazole ring is generally thermally and hydrolytically stable.[4] | The compound is robust enough for purification techniques involving heat, such as recrystallization from boiling solvents. |
Q2: I've just completed the synthesis. What are the most probable impurities I need to remove?
A2: Impurities are almost always related to the synthetic route. The most common synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration step.[5][6] For this specific molecule, this typically means reacting 4-bromobenzamidoxime with a pivaloyl derivative (like pivaloyl chloride).
| Potential Impurity | Structure | Reason for Presence & Purification Challenge |
| 4-Bromobenzamidoxime | Br-C₆H₄-C(=NOH)NH₂ | Unreacted starting material. It is significantly more polar than the product due to the -NH₂ and -OH groups, making it easy to separate via silica gel chromatography but can inhibit crystallization. |
| Pivalic Acid / Pivaloyl Chloride | (CH₃)₃C-COOH / (CH₃)₃C-COCl | Unreacted starting material or hydrolysis product. Pivalic acid is acidic and can be removed with a basic wash during workup. Both are more volatile and more polar than the product. |
| O-Pivaloyl-4-bromobenzamidoxime | Br-C₆H₄-C(=NOH)N-O-C(=O)C(CH₃)₃ | The key intermediate that has failed to cyclize. Its polarity is very similar to the final product, making it the most challenging impurity to remove via chromatography. |
| N,N'-diformylhydrazine derivatives | Varies | Can form if hydrazine-based reagents are used in synthesis.[7] These are generally polar. |
Impurity Formation Pathway
The following diagram illustrates a typical synthesis and the origin points of common impurities.
Caption: Synthetic pathway and common impurity origins.
Section 2: Troubleshooting Experimental Challenges
This section addresses specific issues you may encounter during purification in a practical, question-and-answer format.
Guide 1: Recrystallization Issues
Q: I've finished my reaction workup, and the crude product is a sticky oil. It won't solidify. What should I do?
A: This is a classic sign of either significant impurities depressing the melting point or the presence of residual solvent.
-
The Causality: The bulky tert-butyl group can disrupt efficient crystal packing. When impurities are present, they further inhibit the formation of an ordered crystal lattice, resulting in an "oiling out" phenomenon.[8] Residual high-boiling solvents (like DMF or DMSO) can also trap your product in a liquid state.
-
Troubleshooting Steps:
-
Ensure Solvent Removal: First, ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating (40-50 °C).
-
Trituration: This is your best first step. Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold hexanes or pentane). Stir or sonicate the mixture vigorously. The product should be induced to solidify while the impurities are washed away.
-
Solvent-Induced Crashing: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane). Then, slowly add a poor solvent (e.g., hexanes) dropwise while stirring until the solution becomes persistently cloudy. Let it stand. Often, the product will precipitate as a solid.
-
Q: My compound crystallizes, but my recovery is very low (<50%). How can I improve the yield?
A: Low recovery is almost always a solvent issue.
-
The Causality: You have likely used too much solvent, or the solvent you chose keeps too much of your product dissolved even at low temperatures.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: If you still have the mother liquor, slowly evaporate some of the solvent and attempt to cool it again to recover a second crop of crystals. For future attempts, use the absolute minimum amount of hot solvent required to dissolve the solid.
-
Change the Solvent System: Your product may be too soluble in your chosen solvent. A better approach is often a two-solvent system. Dissolve the compound in a minimal amount of a "good" boiling solvent (like ethyl acetate or acetone) and then add a "poor" hot solvent (like hexanes or heptane) dropwise until turbidity appears. Then, add a few drops of the good solvent to clarify and allow it to cool slowly.
-
Guide 2: Column Chromatography Challenges
Q: My compound runs at the solvent front (Rf ≈ 0.9) even in 100% hexanes. How can I get it to stick to the silica column?
A: This indicates your compound is very nonpolar, and standard solvent systems lack the nuance needed for separation.
-
The Causality: The combination of the bromophenyl and tert-butyl groups gives the molecule a large, nonpolar surface area. Silica gel is highly polar, and nonpolar compounds have very weak interactions with it, leading to rapid elution.[3]
-
Troubleshooting Steps:
-
Switch to a Less Polar Eluent: Hexane is already very nonpolar, but you can try even less polar options like pentane or cyclohexane. Often, a mixture of a nonpolar solvent with a very small amount of a slightly more polar one (e.g., 1-2% Dichloromethane or Toluene in Hexane) can provide the resolution needed.
-
Consider Alternative Stationary Phases: If normal-phase silica fails, consider using alumina (which has different selectivity) or, more effectively, reverse-phase (C18) silica gel. In reverse-phase, your nonpolar compound will be strongly retained, and you would elute with polar solvents like acetonitrile/water or methanol/water.
-
Q: I can't separate my product from a closely-running impurity. My TLC shows two spots that are almost merged.
A: This is a common challenge, especially with the uncyclized intermediate, which has very similar polarity.
-
The Causality: The structural similarity between the product and the O-acyl intermediate means their interaction with the silica stationary phase is nearly identical, resulting in poor separation.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Test different solvent combinations. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/hexane or toluene/hexane system can drastically change the relative separation of two compounds.
-
Use a Shallow Gradient: If using automated flash chromatography, run a very shallow gradient (e.g., 0-5% ethyl acetate in hexane over 20 column volumes). This elongates the separation between peaks.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This often results in sharper bands and better separation compared to loading the sample dissolved in liquid.
-
Section 3: Validated Purification Protocols
Here are step-by-step methodologies for the most common and effective purification scenarios.
Protocol A: High-Resolution Flash Chromatography
This protocol is ideal for separating the target compound from closely-running impurities like the uncyclized intermediate.
-
TLC Analysis: Dissolve a small sample of the crude material in dichloromethane. Spot on a silica TLC plate and develop in several solvent systems. A good starting point is 5% Ethyl Acetate in Hexane. The ideal system gives your product an Rf of ~0.3.
-
Column Preparation: Select a silica gel column appropriate for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude product mass). Equilibrate the column with your chosen nonpolar eluent (e.g., 100% Hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or toluene. Add silica gel (about 1-2 times the mass of your crude product) and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the equilibrated column.
-
Elution: Begin elution with the nonpolar solvent (e.g., Hexane). If using a gradient system, run a very shallow gradient to your final solvent composition (e.g., 0% to 10% Ethyl Acetate in Hexane over 20-30 column volumes).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Protocol B: Two-Solvent Recrystallization
This is the preferred method for obtaining highly crystalline, pure material after chromatography or if the crude product is already reasonably clean.
-
Solvent Selection: Place the crude solid in a flask. Add a minimal amount of a "good" solvent (one that dissolves the compound well when hot), such as Ethyl Acetate or Acetone, and bring to a boil to dissolve the solid completely.
-
Induce Saturation: While hot, add a "poor" solvent (one that the compound is insoluble in), such as Heptane or Hexane, dropwise until the solution just begins to turn cloudy.
-
Re-dissolution: Add 1-2 drops of the "good" solvent to make the solution clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (2-8 °C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Purification Strategy Decision Tree
This diagram helps you choose the best purification path based on your initial analysis of the crude product.
Caption: Decision tree for selecting a purification strategy.
References
-
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. Available at: [Link]
-
Neda, I., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. REVUE ROUMAINE DE CHIMIE. Available at: [Link]
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Kumar, K. A., et al. (2012). Comprehensive Review On The Chemistry Of 1,3,4-Oxadiazoles And Their Applications. International Journal of ChemTech Research. Available at: [Link]
-
Misiura, K., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]
-
Gontarska, M., & Albrecht, J. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. Available at: [Link]
-
Browne, D. L., et al. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Khan, I., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available at: [Link]
-
Javed, S., et al. (2019). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Lat. Am. J. Pharm. Available at: [Link]
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles (a review). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of oxadiazoles (4a–r). Available at: [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Available at: [Link]
-
University of Toronto. (n.d.). Isolation and Purification of Organic Compounds Extraction. Available at: [Link]
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Available at: [Link]
-
CrystEngComm. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. Available at: [Link]
-
National Institutes of Health. (n.d.). 2-(4-tert-Butylphenyl)-5-p-tolyl-1,3,4-oxadiazole. Available at: [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Available at: [Link]
-
Research Trend. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Available at: [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: Purification. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide. Available at: [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. Available at: [Link]
-
A Comprehensive Guide to Purification Techniques in Organic Chemistry. (n.d.). Available at: [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available at: [Link]
Sources
- 1. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sorbtech.com [sorbtech.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
stability issues with 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole in solution
Welcome to the dedicated technical support guide for 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole. This resource is designed for our valued partners in research, discovery, and drug development. We understand that achieving reproducible, high-quality data is paramount. The stability of a chemical entity in solution is a critical, yet often overlooked, variable that can significantly impact experimental outcomes. This guide provides in-depth, field-proven insights into the stability profile of this compound, offering structured troubleshooting advice and best practices to ensure the integrity of your results.
The stability of this molecule is fundamentally governed by its core heterocyclic structure: the 1,2,4-oxadiazole ring. While this ring is often employed in medicinal chemistry as a bioisosteric replacement for esters and amides due to its general resistance to enzymatic hydrolysis, it possesses inherent chemical liabilities that must be understood and controlled in an experimental setting.[1][2] The primary point of vulnerability in the 1,2,4-oxadiazole ring is the relatively weak N-O bond, which makes the ring susceptible to cleavage under certain conditions.[3][4]
This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section for foundational knowledge and a Troubleshooting Guide for addressing specific experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the fundamental stability and handling of this compound.
Q1: What is the general stability profile of the 1,2,4-oxadiazole ring system?
The 1,2,4-oxadiazole ring is a planar, aromatic-like system, but its aromaticity is relatively low.[3] This, combined with the aforementioned weak N-O bond, dictates its reactivity.[3][4] Generally, the ring is stable under neutral, physiological conditions, which is why it is a popular scaffold in drug design.[3] However, its stability is highly dependent on the pH of the environment. It is susceptible to degradation under either strongly acidic or basic conditions.[3][5]
Q2: What are the primary chemical degradation pathways for this compound in solution?
The principal degradation pathway is pH-dependent hydrolytic ring-opening. The mechanism of this degradation varies with pH:
-
Acidic Conditions (pH < 3): At low pH, the N-4 atom of the oxadiazole ring becomes protonated. This activation facilitates a nucleophilic attack (e.g., by water) on an adjacent carbon atom, leading to the cleavage of the N-O bond and opening of the ring.[5][6]
-
Basic Conditions (pH > 7): Under basic or even neutral aqueous conditions, a nucleophile (like a hydroxide ion or water) can directly attack the C5 carbon (the one bonded to the tert-butyl group). This process is facilitated by the presence of a proton donor, such as water, which can protonate the nitrogen anion formed after the initial attack, ultimately leading to ring cleavage.[5][6] Studies on structurally related 1,2,4-oxadiazoles have shown that the compound is most stable in a pH range of 3-5.[5]
Q3: What are the recommended storage conditions for the compound?
Proper storage is critical to preserving the compound's integrity. We recommend a two-tiered approach for storage:
| Form | Temperature | Container | Atmosphere | Duration |
| Solid (Neat) | Room Temperature (15–25°C) | Tightly sealed vial | Ambient | Long-term |
| Stock Solution (in DMSO) | -20°C or -80°C | Amber glass vial with PTFE-lined cap | Inert gas (Argon or Nitrogen) | Medium-term (weeks to months) |
| Aqueous Dilutions | 2–8°C | Polypropylene tubes | N/A | Short-term (<24 hours) |
Rationale: Storing the compound as a solid at room temperature is acceptable as indicated by suppliers.[7] However, once in solution, particularly in a hygroscopic solvent like DMSO, degradation pathways are introduced. Freezing the stock solution minimizes the rate of any potential degradation reactions.[8][9] Aqueous solutions are significantly less stable and should be prepared fresh for each experiment.
Troubleshooting Guide
This section is designed in a problem-and-solution format to directly address challenges you may encounter during your experiments.
Problem 1: "I'm observing a progressive loss of activity or concentration in my DMSO stock solution, even when stored at -20°C. What is happening?"
Root Cause Analysis: This is a classic issue related to the hygroscopic nature of Dimethyl Sulfoxide (DMSO). DMSO readily absorbs ambient moisture every time the vial is opened.[10] This introduced water can act as a proton donor, facilitating the slow, base-catalyzed hydrolysis of the oxadiazole ring, as detailed in the FAQs.[5][11][12] Repeated freeze-thaw cycles exacerbate this problem by introducing new moisture with each thaw-open-freeze event.[10]
Solutions & Preventative Measures:
-
Use High-Quality Solvent: Always prepare stock solutions using anhydrous (or "dry") DMSO to minimize initial water content.
-
Aliquot Your Stock: Upon initial preparation, immediately aliquot the 10 mM stock solution into single-use volumes in appropriate vials. This is the single most effective way to prevent both repeated freeze-thaw cycles and moisture contamination of the parent stock.[13][14]
-
Inert Gas Overlay: Before sealing vials for storage, flush the headspace with an inert gas like argon or nitrogen. This displaces oxygen and moisture, further protecting the compound.[15]
-
Proper Thawing Technique: When you need to use an aliquot, allow it to warm completely to room temperature before opening the cap. This prevents condensation of atmospheric moisture into the cold solution.
Problem 2: "My experimental results are inconsistent when using the compound in aqueous cell culture media (e.g., DMEM buffered with bicarbonate, pH ~7.4)."
Root Cause Analysis: As established, the 1,2,4-oxadiazole ring's stability is lowest in basic or high pH environments.[5][6] Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4, which is slightly basic. In this environment, the compound can undergo slow hydrolysis over the course of a multi-hour or multi-day incubation period, leading to a decrease in the effective concentration and causing variability.
Solutions & Preventative Measures:
-
Prepare Fresh Dilutions: Always prepare the final working dilutions of the compound in your aqueous buffer or media immediately before adding it to your experiment. Do not store aqueous solutions.[14]
-
Minimize Incubation Time: If possible, design your experiments to use the shortest effective incubation time.
-
Run a Time-Course Stability Check: To quantify the stability in your specific medium, you can run a simple HPLC analysis. Prepare a solution of the compound in your media, incubate it under your experimental conditions (e.g., 37°C, 5% CO₂), and measure the peak area of the parent compound at T=0, 2, 4, 8, and 24 hours. This will give you a precise degradation rate.
Visualized Troubleshooting & Degradation Pathway
To further aid in your experimental design, the following diagrams illustrate the troubleshooting workflow and the key degradation mechanism.
Caption: Troubleshooting workflow for inconsistent experimental data.
Caption: Simplified pH-dependent hydrolytic degradation pathways.
Experimental Protocols
Protocol 1: Preparation of a Stable 10 mM Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.
Materials:
-
This compound (MW: 281.15 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), <0.005% water
-
Calibrated analytical balance
-
A-grade volumetric flask
-
Argon or Nitrogen gas with regulator
-
Amber glass vials with PTFE-lined screw caps (e.g., 0.5 mL or 1 mL)
Procedure:
-
Calculation: To prepare 10 mL of a 10 mM solution, weigh out 28.12 mg of the compound (Calculation: 0.01 L * 0.01 mol/L * 281.15 g/mol = 0.028115 g).
-
Weighing: Accurately weigh the calculated amount of the solid compound and transfer it to the 10 mL volumetric flask.
-
Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the flask. Gently swirl or vortex until the solid is completely dissolved.
-
Volume Adjustment: Carefully add anhydrous DMSO to the 10 mL mark on the volumetric flask. Cap and invert the flask 10-15 times to ensure homogeneity.
-
Inert Atmosphere: Working quickly, use a gentle stream of argon or nitrogen gas to displace the air in the headspace of the flask.
-
Aliquoting: Immediately dispense the solution into your pre-labeled, single-use amber vials. For example, create 100 µL aliquots in 0.5 mL vials.
-
Final Purge & Storage: Before tightly sealing each aliquot vial, briefly flush the headspace with inert gas.
-
Storage: Place the labeled, sealed aliquots in a freezer box and store at -20°C or, for maximum longevity, -80°C.[9]
Protocol 2: Workflow for Assessing Compound Stability by RP-HPLC
Objective: To determine the degradation rate of the compound in a specific aqueous experimental buffer.
Methodology:
-
Standard Preparation: Prepare a fresh 1 mM stock solution of the compound in Acetonitrile (ACN) or DMSO. This will be your T=0 reference.
-
Test Solution Preparation: Dilute the stock solution into your target aqueous buffer (e.g., PBS, cell culture media) to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Incubation: Place the test solution in the intended experimental conditions (e.g., in an incubator at 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the test solution, and if necessary, quench any reaction by adding an equal volume of cold ACN and store at -20°C until analysis.
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[16]
-
Mobile Phase: A gradient of Acetonitrile and water (often with 0.1% formic acid or phosphoric acid to control pH and improve peak shape). A typical starting point could be a gradient from 50% to 95% ACN over 15-20 minutes.[16][17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 235-254 nm, determine the λmax by UV-Vis scan if possible).[16]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Inject the T=0 sample and all time-point samples.
-
Integrate the peak area of the parent compound at its characteristic retention time for each sample.
-
Plot the percentage of the remaining parent compound (Peak Area at T=x / Peak Area at T=0 * 100) against time. This plot will reveal the stability of your compound under your specific experimental conditions.
-
References
- The 1,2,4-Oxadiazole Core: A Technical Guide to its Reactivity and Stability for Drug Discovery Professionals. (2025). BenchChem.
- How to Handle Research Compounds Safely. Maxed Out Compounds.
-
Hartley, R. F., Huang, Y., & Cassidy, M. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3124-33. [Link]
-
Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). BenchChem.
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]
-
Boulton, A. J., & Ghosh, P. B. (1996). 1,2,4-Oxadiazoles. Comprehensive Organic Functional Group Transformations. [Link]
-
D'Auria, M., & D'Onofrio, F. (1984). Photochemical behaviour of some 1,2,4-oxadiazole derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1755-1758. [Link]
- Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics.
-
3-(4-Bromophenyl)-5-tert-butyl-1, 2, 4-oxadiazole, min 97%, 1 gram. (n.d.). StruChem. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). ResearchGate. [Link]
-
What to select for storing your compound: neat vs. in solution? (2015). ResearchGate. [Link]
-
How long can a compound be stable in DMSO for? (2014). ResearchGate. [Link]
-
Do freeze-thaw cycles damage small molecules dissolved in DMSO? (2023). Reddit. [Link]
-
3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole. (n.d.). A2Z Chemical. [Link]
-
BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. (2023). ChemMedChem. [Link]
-
Palumbo Piccionello, A., Pace, A., & Buscemi, S. (2017). REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL''. Chemistry of Heterocyclic Compounds. [Link]
-
Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS. (2015). Scientific Reports. [Link]
-
Maftei, C. V., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. [Link]
-
Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. (2012). ResearchGate. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility issues with this compound. We provide in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to help you achieve consistent and reliable results in your assays.
Understanding the Challenge: A Structural Perspective
The structure of this compound presents inherent challenges to achieving high aqueous solubility. The molecule combines a planar, hydrophobic bromophenyl ring system with a bulky, non-polar tert-butyl group.[1] Aromatic rings like the bromophenyl group are prone to strong solute-solute interactions (such as π-π stacking), which must be overcome for the solvent to surround the molecule.[2] While the 1,2,4-oxadiazole core provides some polarity, it is generally insufficient to counteract the dominant hydrophobic character of the substituents. This profile is typical of compounds that are poorly soluble in water, often leading to challenges in biological assays, formulation, and achieving desired therapeutic concentrations.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is my batch of this compound failing to dissolve in my standard aqueous buffer (e.g., PBS)?
A1: Based on its chemical structure, the compound is highly lipophilic and lacks easily ionizable functional groups that would enhance solubility in aqueous media at different pH values. The strong intermolecular forces between the compound molecules in their solid state are energetically more favorable than interactions with water molecules, leading to very low aqueous solubility.[2] It is expected that direct dissolution in aqueous buffers will be unsuccessful.
Q2: I dissolved the compound in DMSO, but it precipitates when I dilute it into my cell culture media or assay buffer. Why does this happen?
A2: This is a common phenomenon known as "precipitation upon dilution." While Dimethyl Sulfoxide (DMSO) is a powerful organic solvent capable of dissolving the compound at high concentrations, its solubilizing power is dramatically reduced when diluted into an aqueous system.[5][6] As the percentage of DMSO falls (typically to <1% in final assay conditions), the water becomes the primary solvent, which cannot maintain the compound in solution, causing it to "crash out" as a precipitate.[5]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Kinetic Solubility is typically measured in early drug discovery. It assesses the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer. It measures the rate of precipitation and is relevant for in vitro assays.[7]
-
Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours) until the solution is saturated.[8] This value is crucial for understanding a drug's behavior in vivo and for formulation development.
For initial assay development, kinetic solubility is often the most practical measurement. For formulation and later-stage development, thermodynamic solubility is essential.
Q4: Can changing the pH of my buffer improve the solubility of this compound?
A4: Generally, no. The strategy of altering pH to improve solubility is effective for compounds with ionizable functional groups, such as acidic carboxylic acids or basic amines.[9] this compound does not possess such groups. Therefore, changes in pH are unlikely to significantly impact its solubility.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: My compound precipitates during my experiment, leading to inconsistent assay results.
-
Underlying Cause: The concentration of your compound exceeds its kinetic solubility limit in the final assay buffer. This can lead to underestimated potency, inaccurate structure-activity relationships (SAR), and difficult-to-interpret results.[7]
-
Solution Workflow: Your primary goal is to increase the compound's solubility in the final aqueous environment without compromising the integrity of your biological assay. The following strategies, ordered from simplest to most complex, can be employed.
Caption: Decision workflow for addressing compound precipitation.
Issue 2: How do I select the right solubilization technique for my specific assay?
-
Co-solvents (e.g., Propylene Glycol, PEG 400, Ethanol)
-
Mechanism: These water-miscible organic solvents reduce the overall polarity of the aqueous medium.[10] By disrupting water's hydrogen bonding network, they lower the energy required to create a cavity for the hydrophobic solute, thereby increasing solubility.[10]
-
When to Use: This is often the first and simplest method to try. It is effective for many parenteral and in vitro formulations.[5][9]
-
Considerations: High concentrations of co-solvents can be toxic to cells or may interfere with protein function. Always run a vehicle control to test for these effects.
-
-
Inclusion Complexation (e.g., Cyclodextrins)
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble "guest" molecule (your compound) into their central cavity, forming a water-soluble "host-guest" complex.[3]
-
When to Use: This is a highly effective technique when co-solvents fail or are incompatible with the assay. It is widely used to improve the solubility, stability, and bioavailability of drugs.[3][11]
-
Considerations: The fit between the guest molecule and the cyclodextrin cavity is specific. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its high solubility and low toxicity.
-
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
-
Other Techniques
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix (e.g., PVP, HPMC, PEG) can create an amorphous form of the drug, which has higher energy and thus better solubility than its crystalline form.[10][12] This is more applicable to formulation than to initial in vitro screening.
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which enhances the rate of dissolution according to the Noyes-Whitney equation.[3][11] This does not, however, increase the equilibrium solubility.[9]
-
Data Summary Table
| Property | Value / Observation | Source |
| Molecular Formula | C₁₂H₁₃BrN₂O | [1] |
| Molecular Weight | 281.1 g/mol | [1] |
| Physical Form | Powder or crystals | [13] |
| Predicted Solubility | Very low in aqueous media; Soluble in organic solvents like DMF, DMSO. | [4][6] |
| Structural Alerts | Aromatic bromophenyl group, bulky tert-butyl group, limited H-bond donors/acceptors. |
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Co-solvency | Reduces solvent polarity.[10] | Simple, rapid, and cost-effective to formulate.[5] | Potential for precipitation on dilution; possible assay interference or toxicity.[5] |
| Cyclodextrins | Forms a soluble host-guest inclusion complex.[3] | High solubilization capacity; can improve stability. | More expensive; requires screening for the best-fitting cyclodextrin. |
| Surfactants | Forms micelles that encapsulate the drug.[3] | Effective for highly lipophilic compounds. | Can interfere with biological membranes and certain assays. |
| Solid Dispersion | Creates a high-energy amorphous form of the drug.[10] | Significantly enhances dissolution rate and solubility.[12] | Requires specialized formulation equipment; primarily for solid dosage forms. |
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This protocol determines the equilibrium solubility of this compound in a chosen buffer.
-
Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a 1.5 mL glass vial. Ensure there is significantly more solid than you expect to dissolve.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial tightly. Place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time is crucial to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution & Quantification: Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) to prevent precipitation before analysis. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12][14]
-
Validation: The presence of remaining solid material at the bottom of the vial after equilibration confirms that the solution was saturated.[8]
Protocol 2: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a rapid assessment of solubility for screening purposes.
-
Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.
-
Plate Preparation: In a clear 96-well plate, add your desired aqueous assay buffer to each well.
-
Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer in each well to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Incubation: Shake the plate for 1-2 hours at room temperature.
-
Measurement: Measure the turbidity (light scattering) of each well using a plate reader (nephelometer) or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).[7]
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
References
- Nayak, A. K., & Pal, D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Prajapati, R., & Wadher, K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Gothoskar, A. V. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
- Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences.
- BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of 1,3,4-Oxadiazole-Based Compounds. Benchchem.com.
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Lifechemicals.com.
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, K. A., & El-Sayed, N. N. E. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Journal of King Saud University - Science.
- da Silva, V. C., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT)
- BenchChem. (2025).
- Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solvesci.com.
- Larsson, J. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Kestur, U. S. (2011). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs.
- Maniruzzaman, M., et al. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Sigma-Aldrich.
- Boström, J., et al. (2018). Oxadiazoles in Medicinal Chemistry.
- International Journal of Pharmaceutical and Life Sciences. (2023).
- Chemistry Stack Exchange. (2021). Dominant factors rendering very low solubility of large aromatic molecules. Chemistry.stackexchange.com.
- Sigma-Aldrich. 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid. Sigmaaldrich.com.
- Papakyriakou, A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters.
- Reddit. (2022). How to tackle compound solubility issue. Reddit.com.
- BenchChem. 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole. Benchchem.com.
- University of Calgary. (2023). Solubility of Organic Compounds. Chem.ucalgary.ca.
- Oakwood Chemical. 3-(4-Bromophenyl)-5-tert-butyl-1, 2, 4-oxadiazole, min 97%, 1 gram. Oakwoodchemical.com.
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
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- 14. lifechemicals.com [lifechemicals.com]
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
Welcome to the technical support guide for the synthesis of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole (CAS 676131-65-0).[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this specific 1,2,4-oxadiazole synthesis. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and robust method is a two-stage process starting from 4-bromobenzamidoxime and an acylating agent, typically pivaloyl chloride (trimethylacetyl chloride).[2][3] The reaction proceeds via:
-
O-acylation: The amidoxime is first acylated on the oxygen atom by pivaloyl chloride to form an O-acyl amidoxime intermediate.[2][4][5] This step is often performed in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl byproduct.
-
Cyclodehydration: The O-acyl amidoxime intermediate is then cyclized, usually by heating in a high-boiling aprotic solvent (e.g., toluene, xylene), to form the 1,2,4-oxadiazole ring with the elimination of water.[6]
Q2: What are the critical parameters to control in this synthesis?
A2: Success hinges on three key factors:
-
Anhydrous Conditions: Pivaloyl chloride is highly reactive and will readily hydrolyze to pivalic acid in the presence of moisture.[7] This not only consumes your reagent but introduces an acidic byproduct that can complicate the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Temperature Control: The initial acylation is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. The subsequent cyclization requires significant thermal energy (reflux) to overcome the activation barrier for ring closure.[8]
-
Stoichiometry and Order of Addition: Precise control of reactant ratios is crucial. Typically, a slight excess of the acylating agent is used. Adding the pivaloyl chloride dropwise to the amidoxime solution helps maintain temperature control and reaction homogeneity.
Q3: My final product seems to be rearranging or degrading during purification or storage. What could be the cause?
A3: While 3,5-disubstituted 1,2,4-oxadiazoles are generally stable, they can be susceptible to the Boulton-Katritzky rearrangement under certain conditions, such as prolonged heating or the presence of acid or moisture.[8] This rearrangement can lead to the formation of isomeric heterocycles. To mitigate this, use neutral, anhydrous conditions for workup and purification (e.g., chromatography on silica gel) and store the final compound in a cool, dry, and dark environment.[8]
Troubleshooting Guide: Side Products & Optimization
This section addresses specific experimental issues through a problem-and-solution format.
Issue 1: Low Yield of the Desired Oxadiazole and Presence of Unreacted Starting Material
Symptom: TLC/LC-MS analysis shows significant amounts of 4-bromobenzamidoxime remaining even after prolonged reaction time.
Probable Cause & Solution:
-
Cause A: Ineffective Acylation. The initial O-acylation of the amidoxime is incomplete. This could be due to the deactivation of pivaloyl chloride via hydrolysis.
-
Solution: Rigorously exclude water from the reaction. Use freshly distilled solvents and ensure the 4-bromobenzamidoxime starting material is thoroughly dried. Perform the reaction under an inert atmosphere (N₂ or Ar).[7]
-
-
Cause B: Insufficiently Forcing Cyclization Conditions. The thermal energy supplied is not enough to drive the cyclodehydration of the O-acyl amidoxime intermediate to completion.[8]
-
Solution: Ensure the reaction is heated to a sufficient temperature. Solvents like toluene (boiling point ~111 °C) or xylene (boiling point ~140 °C) are commonly used for thermal cyclization. If thermal methods are still insufficient, consider base-mediated cyclization using a strong, non-nucleophilic base like tetrabutylammonium fluoride (TBAF) in dry THF.[3][8]
-
Issue 2: A Major Side Product is Observed with a Mass of 284.15 g/mol (C₁₂H₁₆BrN₂O₂)
Symptom: Mass spectrometry shows a prominent peak corresponding to the hydrated O-acyl amidoxime intermediate, which has failed to cyclize.
Probable Cause & Solution:
-
Cause A: Cleavage of the O-Acyl Intermediate. The ester linkage in the O-acyl amidoxime intermediate is susceptible to hydrolysis, especially under aqueous or protic conditions, or with extended heating.[6][8] This reverts the intermediate back to the amidoxime and pivalic acid.
-
Solution: Minimize the reaction time for the cyclodehydration step. Once the intermediate is formed (confirm by TLC), proceed immediately to the cyclization step. If a basic workup is required, use a non-aqueous workup or perform it quickly at low temperatures.
-
-
Cause B: N-Acylation instead of O-Acylation. Acylation can sometimes occur on the nitrogen atom of the amidoxime, forming an N-acyl intermediate that does not readily cyclize to the 1,2,4-oxadiazole.[9][10] While O-acylation is generally the primary pathway for acyl chlorides, reaction conditions can influence the ratio.[2]
-
Solution: This is less common with acyl chlorides but can be influenced by the base and solvent system. Using pyridine as both the base and solvent often favors O-acylation. Maintaining a low temperature during the acylation step can also improve selectivity.
-
Issue 3: Presence of Pivalic Acid and Pivalic Anhydride in the Crude Product
Symptom: ¹H NMR of the crude product shows a large singlet around 1.2 ppm, integrating to more than the 9 protons of the tert-butyl group. GC-MS confirms the presence of pivalic acid and/or its anhydride.
Probable Cause & Solution:
-
Cause A: Hydrolysis of Pivaloyl Chloride. As mentioned, any trace moisture will convert pivaloyl chloride to pivalic acid.[7][11]
-
Solution: Implement strict anhydrous techniques. Pivalic acid can often be removed by a mild aqueous base wash (e.g., saturated NaHCO₃ solution) during the workup.
-
-
Cause B: Pivalic Anhydride Formation. Pivaloyl chloride can react with pivalic acid (formed from hydrolysis) to generate pivalic anhydride.[12]
-
Solution: Preventing hydrolysis is the primary solution. The anhydride can also be removed via a basic wash, though it may require more vigorous conditions than the acid. Column chromatography is effective for separating both impurities from the final product.
-
Summary of Common Side Products
| Side Product | Chemical Name | Molecular Weight ( g/mol ) | Formation Pathway | Recommended Removal Method |
| Unreacted SM | 4-Bromobenzamidoxime | 215.05 | Incomplete reaction | Column chromatography |
| Intermediate | O-Pivaloyl-4-bromobenzamidoxime | 299.16 | Incomplete cyclization | Drive reaction to completion; Column chromatography |
| Hydrolysis Product | Pivalic Acid | 102.13 | Reaction of pivaloyl chloride with H₂O | Aqueous NaHCO₃ wash; Column chromatography |
| Dimerization | Pivalic Anhydride | 186.25 | Reaction between pivaloyl chloride and pivalic acid | Aqueous base wash; Column chromatography |
| N-Acyl Isomer | N-Pivaloyl-4-bromobenzamidoxime | 299.16 | Competing N-acylation pathway | Column chromatography |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound
Materials:
-
4-Bromobenzamidoxime
-
Pivaloyl chloride (freshly distilled)
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Toluene
-
Saturated aq. NaHCO₃
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Setup: Under a nitrogen atmosphere, add 4-bromobenzamidoxime (1.0 eq) and anhydrous toluene to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Acylation: Cool the resulting suspension to 0 °C in an ice bath. Add anhydrous pyridine (1.1 eq).
-
Slowly add pivaloyl chloride (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the formation of the O-acyl intermediate by TLC.
-
Cyclization: Heat the reaction mixture to reflux (~110 °C) and maintain for 4-12 hours. Monitor the disappearance of the intermediate and the formation of the product by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Wash the mixture sequentially with water, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of hexanes/ethyl acetate to afford the pure product.
Reaction Pathway and Side Product Formation
The following diagrams illustrate the intended synthetic route and the major competing side reactions.
Caption: Main synthesis pathway and key side reactions.
Caption: A logical troubleshooting flowchart for the synthesis.
References
- BenchChem. Identifying and minimizing side products in 1,2,4-oxadiazole synthesis.
- National Institutes of Health (NIH).
- FramoChem. PIVALOYL CHLORIDE PICL.
- BenchChem. 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole.
- BenchChem. Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development.
- Eureka | Patsnap. Pivaloyl chloride patented technology retrieval search results.
- ResearchGate. Synthesis of 1,2,4-oxadiazoles (a review).
- National Institutes of Health (NIH). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- National Institutes of Health (NIH).
- Boston BioProducts. 3-(4-Bromophenyl)-5-tert-butyl-1, 2, 4-oxadiazole, min 97%, 1 gram.
- PubMed. Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses.
- ResearchGate. The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters | Request PDF.
- ACS Publications.
- LookChem. PIVALOYL CHLORIDE.
- PubMed. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides.
- ResearchGate. A)
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. framochem.com [framochem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. manavchem.com [manavchem.com]
- 12. Pivaloyl chloride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole. As a key structural motif in medicinal chemistry, efficient and reproducible synthesis of this compound is paramount.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate common challenges and optimize reaction outcomes.
Synthetic Overview: The Primary Pathway
The most prevalent and adaptable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including our target compound, involves a two-step process: the O-acylation of an amidoxime followed by an intramolecular cyclodehydration.[3][4][5] This approach offers high modularity, allowing for the variation of both substituents on the oxadiazole ring.
The synthesis of this compound typically commences with the reaction of 4-bromobenzamidoxime with pivaloyl chloride (an acyl chloride) or pivalic acid (a carboxylic acid) to form the O-acyl amidoxime intermediate. This intermediate is then cyclized, often under thermal or base-mediated conditions, to yield the final product.
Caption: General synthetic route for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is very low, and I'm recovering mostly starting materials. What are the likely causes and how can I improve it?
A1: Low conversion is a frequent challenge and can stem from several factors related to the initial O-acylation step.[6]
-
Insufficient Acylating Agent Reactivity: If you are using pivalic acid, it needs to be activated to react efficiently with the 4-bromobenzamidoxime. Standard peptide coupling agents are effective for this purpose.
-
Poor Nucleophilicity of the Amidoxime: Electron-withdrawing groups on the benzamidoxime ring can decrease its nucleophilicity, making the acylation step sluggish.[6] While the 4-bromo substituent has a moderate electron-withdrawing effect, this is not typically a major barrier. However, ensuring optimal reaction conditions is crucial.
-
Inadequate Reaction Conditions: The O-acylation may require specific conditions to proceed effectively.
-
If using pivaloyl chloride: This is a highly reactive acylating agent. The reaction is often performed in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.[9][10]
-
If using pivalic acid: The coupling reaction is typically run at room temperature for several hours to overnight to ensure complete formation of the O-acyl amidoxime intermediate.[7]
-
Q2: I've successfully formed the O-acyl amidoxime intermediate, but it's not converting to the final 1,2,4-oxadiazole. How can I promote the cyclization?
A2: The failure of the O-acyl amidoxime to cyclize is a common bottleneck.[6][8] Several strategies can be employed to facilitate this crucial cyclodehydration step.
-
Thermal Cyclization: In many instances, simply heating the reaction mixture is sufficient to induce cyclization.[6]
-
Base-Mediated Cyclization: The use of a base can significantly facilitate the cyclodehydration process.[6]
-
Recommendation: Strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice for promoting cyclization at room temperature.[3] Superbase systems like NaOH/DMSO or KOH/DMSO have also been shown to be highly effective, often at ambient temperatures.[3][4][11]
-
-
Incompatible Functional Groups: Ensure that no unprotected functional groups that could interfere with the cyclization, such as hydroxyl (-OH) or primary/secondary amino (-NH2) groups, are present on your starting materials.[8]
| Cyclization Method | Conditions | Advantages | Considerations |
| Thermal | Reflux in toluene or xylene | Simple, no additional reagents | High temperatures may degrade sensitive compounds |
| Microwave | Microwave reactor | Rapid reaction times, often higher yields[2] | Requires specialized equipment |
| Base-Mediated (TBAF) | TBAF in dry THF, room temp | Mild conditions[3] | TBAF can be expensive, requires anhydrous conditions |
| Base-Mediated (NaOH/DMSO) | NaOH in DMSO, room temp | Cost-effective, powerful[2][4][11] | DMSO can be difficult to remove during workup |
Q3: My mass spectrometry data shows a major side product. How can I identify and minimize its formation?
A3: Side product formation can significantly reduce the yield and complicate purification. The most common side reactions in 1,2,4-oxadiazole synthesis are hydrolysis of the O-acyl amidoxime intermediate and the Boulton-Katritzky rearrangement.[8]
-
Hydrolysis of the O-Acyl Amidoxime: This occurs when the intermediate reacts with water, cleaving the ester linkage and reverting to the starting amidoxime and carboxylic acid.
-
Symptom: A significant peak in the LC-MS corresponding to the mass of 4-bromobenzamidoxime.
-
Cause: Presence of water in the reaction mixture, especially under prolonged heating or in protic solvents.[8]
-
Solution: Ensure all solvents and reagents are anhydrous. Use a dry, inert atmosphere (e.g., nitrogen or argon). Minimize reaction times and temperatures for the cyclization step where possible.[8]
-
-
Boulton-Katritzky Rearrangement: This is a thermal rearrangement that can occur in some 3,5-disubstituted 1,2,4-oxadiazoles, leading to isomeric heterocyclic systems.
-
Symptom: NMR and MS data suggest the formation of an oxadiazole isomer or another heterocycle.
-
Cause: This rearrangement can be triggered by heat, acid, or even moisture.[8]
-
Solution: Use neutral, anhydrous conditions for your workup and purification. Avoid acidic workups if this side product is observed. Store the final compound in a dry environment.[8]
-
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
Q4: I'm having difficulty purifying the final product. What are the recommended methods?
A4: Purification of 3,5-disubstituted 1,2,4-oxadiazoles can sometimes be challenging due to the presence of unreacted starting materials or side products with similar polarities.
-
Column Chromatography: This is the most common and effective method for purifying the target compound.
-
Recommendation: Use silica gel as the stationary phase. A gradient elution system of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. Monitor the separation by thin-layer chromatography (TLC).
-
-
Recrystallization: If the crude product is of sufficient purity, recrystallization can be an excellent method to obtain highly pure material.
-
Recommendation: Screen various solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 4-Bromobenzamidoxime
This protocol describes the synthesis of the key amidoxime starting material from the corresponding nitrile.
-
Reaction Setup: To a round-bottom flask, add 4-bromobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and ethanol.
-
Base Addition: Add a base such as triethylamine (2.0 eq) or sodium carbonate to the mixture.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 70 °C) for 6-16 hours.[7] Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified further by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Pivaloyl Chloride
This protocol utilizes the highly reactive pivaloyl chloride for the O-acylation step.
-
Reaction Setup: Dissolve 4-bromobenzamidoxime (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (nitrogen or argon). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) or diisopropylethylamine (DIEA) to the solution.
-
Acylation: Slowly add pivaloyl chloride (1.05 eq) dropwise to the cooled solution.[9] Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC for the disappearance of the amidoxime and the formation of the O-acyl amidoxime intermediate.
-
Cyclization: After the formation of the intermediate is complete, the cyclization can be promoted by heating. Add a high-boiling solvent like toluene and heat to reflux for 2-6 hours until the intermediate is consumed.
-
Workup: Cool the reaction mixture and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 3: One-Pot Synthesis using a Superbase System
This protocol describes a highly efficient one-pot synthesis at room temperature.[2][3][4]
-
Reaction Setup: In a flask, dissolve 4-bromobenzamidoxime (1.0 eq) and an ester of pivalic acid (e.g., methyl pivalate, 1.1 eq) in dimethyl sulfoxide (DMSO).
-
Base Addition: Add powdered sodium hydroxide (NaOH, 2.0 eq) to the mixture.
-
Reaction: Stir the reaction vigorously at room temperature for 4-24 hours. The reaction progress can be monitored by LC-MS.
-
Workup: Upon completion, carefully pour the reaction mixture into ice water. A precipitate of the crude product should form.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
References
-
Cyclization of O–acylamidoximes into 1,2,4-oxadiazoles in KOH/DMSO medium. (n.d.). Retrieved from [Link]
-
Popova, E. A., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(24), 5943. Retrieved from [Link]
-
Paas, M., et al. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Combinatorial Science, 18(9), 559-567. Retrieved from [Link]
-
Parker, M. H., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Organic Letters, 18(17), 4348-4351. Retrieved from [Link]
-
Popova, E. A., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(24), 5943. Retrieved from [Link]
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 5, 100835. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
-
Various Authors. (n.d.). New one step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. ResearchGate. Retrieved from [Link]
-
Vinaya, K., et al. (2019). Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. ResearchGate. Retrieved from [Link]
-
Liu, Y., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(11), 2846-2851. Retrieved from [Link]
-
Maftei, C. V., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 14(3), 248. Retrieved from [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 434-443. Retrieved from [Link]
-
Nowak, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2424. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for O-acylation. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Pivaloyl Chloride. Retrieved from [Link]
-
Neda, I., et al. (2008). Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. Arkivoc, 2008(15), 292-301. Retrieved from [Link]
-
Popova, E. A., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7552. Retrieved from [Link]
-
Singh, A., et al. (2021). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences Review and Research, 68(1), 108-118. Retrieved from [Link]
-
Grokipedia. (n.d.). Pivaloyl chloride. Retrieved from [Link]
-
Kumar, A., et al. (2018). Synthesis of a boron-containing amidoxime reagent and its application to synthesize functionalized oxadiazole and quinazolinone derivatives. Scientific Reports, 8(1), 10853. Retrieved from [Link]
-
Wang, Y., et al. (2023). NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. Organic Letters, 25(44), 8110-8115. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for pivaloylation. Retrieved from [Link]
-
Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Molecular Diversity, 26(4), 2395-2426. Retrieved from [Link]
-
Nowak, M., et al. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 28(14), 5364. Retrieved from [Link]
-
Paul, S., et al. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(8), 5349-5359. Retrieved from [Link]
-
Hajar, A. A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Open Access Macedonian Journal of Medical Sciences, 10(F), 415-424. Retrieved from [Link]
-
Wang, Y., et al. (2023). NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. Organic Letters, 25(44), 8110-8115. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals, 15(12), 1489. Retrieved from [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
Hajar, A. A., et al. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Wasit Journal for Pure Science, 2(4), 237-253. Retrieved from [Link]
Sources
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- 11. researchgate.net [researchgate.net]
Technical Support Center: 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the degradation pathways of this compound. Our goal is to equip you with the scientific understanding to anticipate challenges, interpret your experimental results accurately, and design robust stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under typical experimental conditions?
A1: Based on the structure, the primary sites of degradation are the 1,2,4-oxadiazole ring and the tert-butyl group. The main degradation pathways are expected to be:
-
Hydrolysis: The 1,2,4-oxadiazole ring is susceptible to both acid and base-catalyzed hydrolysis, leading to ring cleavage. This is often the most significant non-metabolic degradation pathway.
-
Oxidation: The tert-butyl group is a potential site for oxidative metabolism, which can also be mimicked under chemical oxidative stress.
-
Photodegradation: The bromophenyl moiety may be susceptible to photolytic degradation, potentially involving debromination.
Q2: At what pH is this compound most stable?
A2: For 1,2,4-oxadiazole derivatives, maximum stability is typically observed in a slightly acidic pH range of 3-5.[1][2] Both strongly acidic and alkaline conditions are likely to accelerate the hydrolytic cleavage of the oxadiazole ring.
Q3: What are the expected major degradation products from hydrolytic stress?
A3: Under both acidic and basic conditions, the primary degradation event is the opening of the 1,2,4-oxadiazole ring. This is expected to yield 4-bromobenzonitrile as a major product.[1][2]
Q4: Is the tert-butyl group expected to degrade?
A4: Yes, the tert-butyl group is a known site for metabolic oxidation, often mediated by cytochrome P450 enzymes.[3] In forced degradation studies, chemical oxidants can mimic this process, leading to hydroxylated derivatives and potentially further oxidation to a carboxylic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis After Forced Degradation
Q: I'm seeing multiple unexpected peaks in my chromatogram after performing forced degradation studies on this compound. How can I identify them?
A: This is a common and expected outcome of forced degradation studies. A systematic approach is key to identifying these new peaks.
-
Scientific Rationale: Forced degradation is designed to generate potential degradation products.[4][5] The complexity of the resulting chromatogram reflects the different degradation pathways the molecule can undergo.
-
Troubleshooting Steps:
-
Mass Analysis (LC-MS): This is the most powerful tool for initial identification. Determine the mass-to-charge ratio (m/z) of each new peak. Compare these masses to the predicted masses of expected degradation products (see the degradation pathways diagram below).
-
Isotope Pattern: For peaks containing the bromine atom, look for the characteristic M and M+2 isotopic pattern with approximately equal intensity. This will help confirm which degradants retain the bromophenyl group.
-
Fragmentation Analysis (MS/MS): If your instrument allows, perform MS/MS on the parent ions of the unknown peaks. The fragmentation pattern can provide structural information to help elucidate the structure of the degradant.
-
Chromatographic Behavior: Consider the retention time. More polar compounds, such as those resulting from hydroxylation or ring opening to form more polar functional groups, will typically elute earlier on a reverse-phase column.
-
Control Experiments: Always run a control sample (your compound in the same solvent system without the stressor) to ensure the peaks are not artifacts of your experimental setup.
-
Issue 2: Poor Mass Balance in Stability Studies
Q: After my forced degradation experiment, the total amount of the parent compound and the identified degradants is significantly less than 100%. What could be the cause?
A: Achieving a good mass balance is a critical indicator of a successful stability-indicating method. Several factors can contribute to poor mass balance.
-
Scientific Rationale: A poor mass balance suggests that some degradation products are not being detected or that the parent compound or its degradants are being lost during the experiment or analysis.
-
Troubleshooting Steps:
-
Formation of Non-UV Active or Volatile Products: The degradation process may yield products that do not have a significant UV chromophore or are volatile. For example, cleavage of the tert-butyl group could lead to small, volatile fragments.
-
Solution: Use a mass spectrometer (MS) detector in conjunction with UV, as it can detect compounds without a chromophore. For volatile compounds, consider using headspace gas chromatography (GC) if feasible.
-
-
Precipitation of Degradants: Some degradation products may be less soluble than the parent compound in the chosen solvent system and could have precipitated out of solution.
-
Solution: Visually inspect your samples for any precipitate. If observed, try to dissolve it in a stronger solvent to analyze separately. You may need to adjust your mobile phase or sample diluent.
-
-
Adsorption to Surfaces: Highly polar or reactive degradation products might adsorb to the surfaces of your sample vials or HPLC column.
-
Solution: Use silanized vials to minimize adsorption. A column flush with a strong, organic solvent at the end of your analytical run can help elute strongly retained compounds.
-
-
Inadequate Chromatographic Separation: Some degradation products may be co-eluting with the parent peak or other degradants, leading to inaccurate quantification.
-
Issue 3: Inconsistent Degradation Rates
Q: I'm getting variable results when I repeat my degradation experiments under what I believe are identical conditions. Why is this happening?
A: Reproducibility is crucial for reliable stability data. Inconsistent degradation rates often point to subtle variations in experimental conditions.
-
Scientific Rationale: The kinetics of chemical degradation are highly sensitive to factors such as temperature, pH, and the concentration of reactants (including dissolved gases).
-
Troubleshooting Steps:
-
Precise Temperature Control: Ensure your heating block, water bath, or oven maintains a consistent and uniform temperature. Small fluctuations can significantly impact reaction rates.
-
pH Stability: If using buffered solutions, ensure the buffer has sufficient capacity to maintain the pH throughout the experiment, especially if the degradation process generates acidic or basic products. Re-measure the pH at the end of the experiment.
-
Oxygen Content (for Oxidative Degradation): The amount of dissolved oxygen in your solvent can affect the rate of oxidative degradation.
-
Solution: For consistency, either ensure all samples are equally exposed to air or, for more controlled experiments, sparge your solutions with an inert gas like nitrogen or argon to remove dissolved oxygen before adding the oxidizing agent.
-
-
Light Exposure (for Photodegradation): Ensure a consistent distance from the light source and that the light intensity is uniform across all samples. Use a calibrated photostability chamber if available.
-
Purity of Reagents: Use high-purity solvents and reagents. Impurities in solvents or reagents can sometimes act as catalysts or inhibitors.
-
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways for this compound under different stress conditions.
Hydrolytic Degradation
Caption: Predicted hydrolytic degradation pathways.
Oxidative Degradation
Caption: Predicted oxidative degradation pathway of the tert-butyl group.
Photodegradation
Caption: Predicted photodegradation pathway via debromination.
Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Product | Key Structural Change |
| Acidic Hydrolysis | 4-Bromobenzonitrile | 1,2,4-Oxadiazole ring opening |
| Pivalic Acid Amide | 1,2,4-Oxadiazole ring opening | |
| Basic Hydrolysis | 4-Bromobenzonitrile | 1,2,4-Oxadiazole ring opening |
| Pivalic Acid | 1,2,4-Oxadiazole ring opening | |
| Oxidation | Hydroxylated tert-butyl derivative | Oxidation of the tert-butyl group |
| Carboxylic acid derivative | Further oxidation of the tert-butyl group | |
| Photolysis | 3-Phenyl-5-tert-butyl-1,2,4-oxadiazole | Debromination of the phenyl ring |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis:
-
Add an aliquot of the stock solution to an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Add an aliquot of the stock solution to an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C for specified time points.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Neutral Hydrolysis:
-
Add an aliquot of the stock solution to an equal volume of purified water.
-
Incubate at 60°C and sample at specified time points.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Forced Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.
-
Oxidation:
-
Add an aliquot of the sample solution to an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Sample at various time points (e.g., 2, 6, 12, 24 hours).
-
-
Analysis: Analyze the samples directly or after appropriate dilution with the mobile phase using HPLC-UV/MS.
Protocol 3: Forced Photodegradation
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water). Also, place a sample of the solid compound in a transparent container.
-
Exposure:
-
Place the solution and solid samples in a calibrated photostability chamber.
-
Expose the samples to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Prepare a dark control sample wrapped in aluminum foil and place it in the same chamber to differentiate between thermal and photolytic degradation.
-
-
Analysis: At the end of the exposure period, dissolve the solid sample and dilute both the solid and solution samples for HPLC-UV/MS analysis.
References
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link]
-
PubMed. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Retrieved from [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]
-
ResearchGate. (2025). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Retrieved from [Link]
-
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ResearchGate. (2025). Reactions of hydroxyl-containing compounds with tert-butyl hydroperoxide in the presence of chromium tetra-tert-butoxide. Retrieved from [Link]
-
PubMed. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Retrieved from [Link]
-
PubMed. (n.d.). Oxidative processes induced by tert-butyl hydroperoxide in human red blood cells: chemiluminescence studies. Retrieved from [Link]
-
ResearchGate. (2025). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]
-
MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]
-
Dublin City University. (2012). Photocatalytic Degradation of Pharmaceuticals in Aqueous Solutions and Development of New Dye Sensitised Photocatalytic Material. Retrieved from [Link]
-
MDPI. (n.d.). Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). PHOTOCATALYTIC DEGRADATION OF PHARMACEUTICALS USING TiO2 BASED NANOCOMPOSITE CATALYST- REVIEW. Retrieved from [Link]
-
Journal of Chemical and Chemical Engineering. (n.d.). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Retrieved from [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Retrieved from [Link]
-
Quora. (2019). How to separate compounds almost with similar polarity (polar compounds) on thin layer chromatography. Retrieved from [Link]
-
PubMed. (1976). [Separation of N-heteropolycyclic Aromatic Hydrocarbons From Polycyclic Aromatic Hydrocarbons. Separation Through Complex Chromatography]. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
Welcome to the technical support center for the crystallization of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you overcome common challenges in your crystallization experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during the crystallization of this compound. The advice provided is grounded in the fundamental principles of crystallization and experience with similar heterocyclic compounds.
Q1: I've followed a general protocol, but no crystals are forming. What should I do?
A1: The absence of crystal formation is typically due to either subsaturation or a high nucleation energy barrier. Here's a systematic approach to troubleshoot this issue:
-
Confirm Supersaturation: Your solution must be supersaturated for crystals to form. If the solution is too dilute, you can increase the concentration by slowly evaporating the solvent. This can be achieved by passing a gentle stream of nitrogen or air over the solution or by using a rotary evaporator for a short period.
-
Induce Nucleation: If the solution is supersaturated but no crystals appear, the nucleation energy barrier may not be overcome. You can induce nucleation through several methods:
-
Scratching: Gently scratch the inside of the glass vessel below the solution's surface with a glass rod. The microscopic scratches on the glass can serve as nucleation sites.[1][2][3]
-
Seeding: Introduce a "seed crystal" of this compound from a previous successful crystallization into the supersaturated solution.[1][3][4] This provides a template for crystal growth.
-
Lowering Temperature: Gradually decrease the temperature of the solution. If your crystallization is being performed at room temperature, try moving it to a refrigerator (4°C) or even a freezer (-20°C).[1][3]
-
Sonication: Briefly placing the sealed container in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.
-
Q2: My compound is "oiling out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid.[5][6][7][8] This is often due to a high degree of supersaturation, rapid cooling, or the presence of impurities. For this compound, this can be a common issue. Here are some remedies:
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before transferring it to a colder environment. Insulating the flask can help achieve a slower cooling rate.[8]
-
Decrease Supersaturation: The concentration of your compound might be too high. Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to reduce the supersaturation level.
-
Change the Solvent System: The chosen solvent may be too "good" a solvent for your compound, leading to a high solubility even at lower temperatures. Consider using a solvent in which the compound is less soluble or an anti-solvent crystallization approach.
-
Purify Your Compound: Impurities can disrupt the crystal lattice formation and promote oiling out.[5] Consider further purification of your material using techniques like column chromatography before attempting crystallization.
Q3: I'm getting very small or needle-like crystals. How can I grow larger, more well-defined crystals?
A3: The formation of small or acicular (needle-like) crystals is often a result of rapid nucleation and growth. To obtain larger crystals, you need to slow down the crystallization process:
-
Slow Down Cooling: A very slow cooling rate is crucial for growing large single crystals. This can be achieved by placing the crystallization vessel in an insulated container (e.g., a Dewar flask filled with warm water) to slow heat loss.
-
Reduce the Number of Nucleation Sites: Fewer nucleation events will lead to larger crystals as more solute is available to grow on each nucleus. This can be achieved by carefully filtering the hot solution to remove any particulate matter that could act as nucleation sites.
-
Use a Vapor Diffusion Setup: For growing high-quality single crystals suitable for X-ray diffraction, vapor diffusion is an excellent technique. This involves slowly diffusing an anti-solvent into a solution of your compound, which gradually reduces the solubility and promotes slow crystal growth.
Q4: How do I choose the right solvent for crystallizing this compound?
A4: Solvent selection is critical for successful crystallization. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, which is a relatively non-polar molecule, you can start with the following solvents and principles:
-
Single Solvent Systems: Based on literature for similar oxadiazole derivatives, good starting points for solvent screening include:
-
Mixed Solvent Systems (Anti-solvent Crystallization): This is a powerful technique where you dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes turbid.
-
A good starting combination could be dissolving the compound in a small amount of a more polar solvent like acetone or ethyl acetate and then slowly adding a non-polar anti-solvent like hexane or heptane.
-
A systematic approach to solvent screening is highly recommended. See the detailed protocol in the "Experimental Protocols" section.
Experimental Protocols
Protocol 1: General Cooling Crystallization
-
Dissolution: In a clean flask, dissolve the this compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., near the boiling point of the solvent).
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot filtration to remove them. This is best done by filtering the hot solution through a pre-heated funnel with filter paper.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To encourage the growth of larger crystals, you can insulate the flask.
-
Further Cooling: Once the flask has reached room temperature, you can place it in a refrigerator or an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (the anti-solvent) dropwise to the solution while stirring until the solution becomes persistently turbid.
-
Redissolution: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.
-
Crystallization: Seal the container and allow it to stand undisturbed. Crystals should form as the solvent system slowly equilibrates.
-
Isolation and Drying: Follow steps 5 and 6 from the General Cooling Crystallization protocol.
Data Presentation
Table 1: Qualitative Solubility of this compound (Predicted)
| Solvent Class | Example Solvents | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature |
| Alcohols | Methanol, Ethanol | Sparingly Soluble to Soluble | Soluble to Very Soluble |
| Ketones | Acetone | Soluble | Very Soluble |
| Esters | Ethyl Acetate | Soluble | Very Soluble |
| Halogenated | Dichloromethane, Chloroform | Very Soluble | Very Soluble |
| Aromatic Hydrocarbons | Toluene | Sparingly Soluble | Soluble |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Sparingly Soluble |
| Ethers | Diethyl Ether | Sparingly Soluble | Soluble |
| Aprotic Polar | DMF, DMSO | Very Soluble | Very Soluble |
Note: This table is based on general principles and data from structurally related compounds. Experimental verification is essential.
Visualization of Key Concepts
Caption: A troubleshooting decision tree for common crystallization issues.
Caption: A systematic workflow for selecting a suitable crystallization solvent.
References
-
Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]
-
Brainly. (2023). Describe two techniques that can be used to induce crystallization. 1. Seeding. Brainly.com. [Link]
-
Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. Homework.Study.com. [Link]
-
Diao, Y., et al. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design. [Link]
-
Nichols, L. (2020). 3.5: Inducing Recrystallization. Chemistry LibreTexts. [Link]
-
Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods? Brainly.com. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Wikipedia. (n.d.). Crystallization. Wikipedia. [Link]
-
Weissbuch, I., et al. (2011). Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. Crystal Growth & Design. [Link]
-
Lee, A. Y., et al. (2011). Controlling crystal polymorphism: from stability prediction to crystallization process design. CrystEngComm. [Link]
-
Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm. [Link]
-
Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. [Link]
-
Jaroslava, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (2022). MDPI. [Link]
-
Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. (2005). Organic Letters. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). Molecules. [Link]
-
Flow synthesis of 1,2,4‐oxadiazole derivatives. (2023). ResearchGate. [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (2023). MDPI. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). BioMed Research International. [Link]
-
Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. (n.d.). University of Akron. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research. [Link]
-
2-(4-tert-Butylphenyl)-5-p-tolyl-1,3,4-oxadiazole. (2010). Acta Crystallographica Section E. [Link]
-
Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. (2023). ZORA. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. [Link]
-
Oakwood Chemical. (n.d.). 3-(4-Bromophenyl)-5-tert-butyl-1, 2, 4-oxadiazole, min 97%. Oakwood Chemical. [Link]
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- 11. zora.uzh.ch [zora.uzh.ch]
Technical Support Center: Analytical Guidance for 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
Welcome to the dedicated support center for the analytical characterization of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole. This resource is tailored for researchers, scientists, and drug development professionals who are engaged in the quantitative and qualitative analysis of this compound. Here, you will find robust troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experiments. Our goal is to provide not only solutions but also the underlying scientific principles to empower your research.
Compound Profile at a Glance
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 676131-65-0 | [1] |
| Molecular Formula | C₁₂H₁₃BrN₂O | [1] |
| Molecular Weight | 281.1 g/mol | [1] |
| Class | 1,2,4-Oxadiazole Derivative | [2] |
| Predicted LogP | 4.95 | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address common and complex issues in a direct question-and-answer format. Each answer provides a detailed explanation of the cause and a step-by-step guide to resolving the issue.
Section 1: Chromatographic Issues (HPLC/UHPLC)
Q1: I'm observing significant peak tailing for this compound during my reverse-phase HPLC analysis. What are the likely causes and how can I improve the peak shape?
A1: Understanding the Cause: Peak tailing for a compound like this is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. Given its heterocyclic nature, the nitrogen atoms in the oxadiazole ring can interact with residual, acidic silanol groups on the silica-based column packing. This is a common issue that can compromise resolution and integration accuracy.
Troubleshooting Protocol:
-
Optimize Mobile Phase pH: The first step is to control the ionization state of your analyte and the silanol groups.
-
Action: Add a low concentration of an acidic modifier to your mobile phase. Formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05%) are excellent starting points. The acid will protonate the silanol groups, minimizing their interaction with the analyte.
-
Causality: By keeping the silanol groups in a neutral state, you prevent the ionic interactions that lead to peak tailing.
-
-
Select an Appropriate Column: Not all C18 columns are the same.
-
Action: Switch to a column with end-capping technology or a different stationary phase. "End-capped" columns have their residual silanol groups chemically bonded with a small silylating agent, making them more inert. Alternatively, a phenyl-hexyl stationary phase might offer different selectivity and improved peak shape due to π-π interactions with the bromophenyl ring.
-
-
Check for Column Contamination or Degradation:
-
Action: If the tailing develops over time, your column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to remove contaminants. If this fails, the column may need replacement.
-
Section 2: Mass Spectrometry (LC-MS/MS) Interference
Q2: My LC-MS/MS assay for this compound in plasma is showing inconsistent results, and I suspect matrix effects are the culprit. How can I confirm this and what are the strategies for mitigation?
A2: The Challenge of Matrix Effects: Matrix effects are a significant challenge in bioanalysis, referring to the alteration of ionization efficiency by co-eluting components from the sample matrix (e.g., salts, phospholipids).[4][5] This can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification.[6][7]
Diagnostic and Mitigation Workflow:
The following workflow provides a systematic approach to identifying and mitigating matrix effects, in line with regulatory expectations.[8][9]
Caption: A decision workflow for diagnosing and mitigating matrix effects in LC-MS/MS bioanalysis.
Step-by-Step Protocol:
-
Phase 1: Diagnosis with Post-Column Infusion (PCI)
-
Objective: To visualize regions of ion suppression or enhancement across the entire chromatographic run.[7]
-
Protocol:
-
Set up a continuous infusion of a standard solution of this compound directly into the mass spectrometer, post-column.
-
Inject a blank, extracted matrix sample (e.g., plasma extract) onto the HPLC system.
-
Monitor the analyte's signal. A stable baseline indicates no matrix effects. A dip in the signal at the analyte's retention time confirms ion suppression.[7]
-
-
-
Phase 2: Mitigation Strategies
-
Improve Chromatographic Separation:
-
Action: Adjust the gradient profile to better separate the analyte from the suppression zone identified in the PCI experiment. A longer, shallower gradient can resolve co-eluting interferences.
-
Causality: By moving the analyte's elution time away from interfering matrix components, you can avoid the ionization competition in the MS source.[10]
-
-
Optimize Sample Preparation:
-
Action: Move from a simple protein precipitation (PPT) to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Causality: SPE and LLE are more effective at removing phospholipids and other endogenous materials that are common sources of matrix effects.[11]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Action: Synthesize or procure a SIL-IS for this compound (e.g., with ¹³C or ²H labels).
-
Causality: A SIL-IS is the gold standard for compensating for matrix effects.[12] Since it co-elutes with the analyte and has nearly identical ionization properties, it will experience the same degree of suppression or enhancement, allowing for an accurate ratio-based measurement.
-
-
-
Validation:
Section 3: Sample Preparation and Stability
Q3: What are the best practices for preparing samples containing this compound to minimize analytical interference?
A3: The Importance of Clean Samples: The goal of sample preparation is to isolate the analyte from a complex matrix, concentrate it, and present it in a solvent compatible with the analytical instrument. A robust sample preparation protocol is the first line of defense against many analytical interferences.
Recommended Sample Preparation Workflow:
Caption: Comparison of common sample preparation techniques for bioanalytical studies.
Protocol Selection Guide:
-
Protein Precipitation (PPT):
-
When to use: For rapid screening or when matrix effects are minimal. It's fast and inexpensive.
-
Procedure: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex, centrifuge to pellet the precipitated proteins, and analyze the supernatant.
-
Caveat: This method is non-selective and often results in significant matrix effects due to the high concentration of remaining endogenous components like phospholipids.[7]
-
-
Liquid-Liquid Extraction (LLE):
-
When to use: When a cleaner sample is needed and the analyte has a favorable partition coefficient. Given the predicted LogP of ~4.95, this compound is highly non-polar and well-suited for LLE.
-
Procedure: After protein precipitation, acidify the sample slightly and extract with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE). The high LogP value suggests the analyte will strongly partition into the organic layer, leaving polar interferences behind.
-
-
Solid-Phase Extraction (SPE):
-
When to use: For the cleanest samples and when developing a robust, validated method for regulatory submission.
-
Procedure:
-
Condition: Prime a reverse-phase SPE cartridge (e.g., C18) with methanol, then equilibrate with water.
-
Load: Load the pre-treated plasma sample.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elute: Elute the this compound with a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Benefit: SPE provides the highest level of sample cleanup, significantly reducing matrix effects and improving assay sensitivity and robustness.[11]
-
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 5(23), 2845-2850. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Bioanalytical (Biochemical Analysis) Validation. (2025). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. [Link]
-
Côté, C., Bergeron, A., Mess, J. N., Furtado, M., & Garofolo, F. (2007). Matrix effect elimination during LC–MS/MS bioanalytical method development. Bioanalysis, 1(1), 1243-1257. [Link]
-
Numata, M. (2021). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Wang, D., Li, Z., Sun, D., & Li, L. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 7(1), 1-8. [Link]
-
Fischer, G. (n.d.). Overcoming Matrix Interference in LC-MS/MS. Separation Science. [Link]
-
American Association for Clinical Chemistry. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. [Link]
-
Li, W., Luo, L., & Li, W. (2018). A convenient strategy to overcome interference in LC-MS/MS analysis: Application in a microdose absolute bioavailability study. Journal of Pharmaceutical and Biomedical Analysis, 155, 30-37. [Link]
-
Genzen, J. R. (2018). Taking Aim at Interference (Without Shooting Yourself in the Foot). MSACL. [Link]
-
Oakwood Chemical. (n.d.). 3-(4-Bromophenyl)-5-tert-butyl-1, 2, 4-oxadiazole, min 97%, 1 gram. [Link]
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- 3. Compound 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole - Chemdiv [chemdiv.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
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- 11. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
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- 13. labs.iqvia.com [labs.iqvia.com]
Technical Support Center: Scaling Up 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole Production
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole. As a key heterocyclic motif, the 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry, often serving as a bioisostere for amide and ester groups to enhance metabolic stability and pharmacokinetic profiles[1][2]. The target compound, featuring a bromophenyl group, is a versatile intermediate for further functionalization via cross-coupling reactions, making it highly valuable in drug discovery programs[3].
This document moves beyond standard protocols to address the practical challenges encountered during process optimization and scale-up, offering a troubleshooting framework grounded in chemical principles and field experience.
I. Synthetic Workflow Overview
The most robust and widely adopted method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is a two-step process initiated from an amidoxime[1][4][5]. This involves the O-acylation of the amidoxime with an activated carboxylic acid derivative, followed by a cyclodehydration reaction to form the heterocyclic ring.
The primary pathway for producing this compound is:
-
Amidoxime Formation: Synthesis of 4-bromobenzamidoxime from 4-bromobenzonitrile and hydroxylamine.
-
O-Acylation: Reaction of 4-bromobenzamidoxime with a pivaloyl source (e.g., pivaloyl chloride or pivalic anhydride) to form the key O-acylamidoxime intermediate.
-
Cyclodehydration: Thermal or base-mediated intramolecular cyclization of the intermediate to yield the final product.
Caption: General two-step synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during synthesis and scale-up. The diagnostic logic is designed to help you quickly identify root causes and implement effective solutions.
Problem 1: Low Yield or Stalled O-Acylation Reaction
Q: My reaction to form the O-acylamidoxime intermediate is giving low yields or appears to have stalled. What are the likely causes and solutions?
A: This is a critical step, and its success hinges on reagent quality and reaction conditions.
-
Potential Cause 1: Poor Reagent Quality or Hydrolysis.
-
Diagnosis: Pivaloyl chloride is highly susceptible to hydrolysis. The 4-bromobenzamidoxime may contain residual impurities from its synthesis.
-
Solution:
-
Ensure the pivaloyl chloride is fresh or has been properly stored under inert gas. Consider purifying it by distillation if its quality is suspect.
-
Verify the purity of the 4-bromobenzamidoxime by NMR or LC-MS. Recrystallize if necessary.
-
Strictly enforce anhydrous conditions. Use dry solvents (e.g., dichloromethane, THF) and perform the reaction under an inert atmosphere (N₂ or Ar).
-
-
-
Potential Cause 2: Inadequate Base or Stoichiometry.
-
Diagnosis: The reaction generates HCl, which must be scavenged by a base to drive the reaction forward. An incorrect stoichiometric ratio can leave unreacted starting material.
-
Solution:
-
Use a non-nucleophilic base like pyridine or triethylamine (TEA). Typically, 1.1 to 1.5 equivalents are sufficient.
-
Carefully control the stoichiometry. A slight excess (1.05-1.1 eq.) of pivaloyl chloride is common, but a large excess can lead to side reactions.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amidoxime before workup.
-
-
-
Potential Cause 3: Sub-optimal Reaction Temperature.
-
Diagnosis: The acylation is typically exothermic. Adding the acyl chloride too quickly or at too high a temperature can promote side reactions. Conversely, if the temperature is too low, the reaction may be sluggish.
-
Solution:
-
Begin the reaction at a low temperature (0 °C) and add the pivaloyl chloride dropwise to control the exotherm.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours)[6].
-
-
Problem 2: Inefficient Cyclodehydration and Low Final Product Yield
Q: The O-acylamidoxime intermediate is clean, but the final cyclization step is inefficient. How can I improve the yield of the 1,2,4-oxadiazole?
A: The cyclization step requires breaking an N-H bond and forming a C-O bond, which often necessitates forcing conditions.
-
Potential Cause 1: Insufficient Thermal Energy.
-
Diagnosis: Thermal cyclodehydration is a common and clean method for scale-up but requires high temperatures to overcome the activation energy barrier.
-
Solution:
-
After acylation, isolate the O-acylamidoxime intermediate.
-
Dissolve the intermediate in a high-boiling point, inert solvent such as toluene (111 °C), xylene (≈140 °C), or N,N-dimethylformamide (DMF).
-
Heat the solution to reflux for several hours (4-24 h), monitoring by TLC/LC-MS until the intermediate is consumed. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes[3][7][8].
-
-
-
Potential Cause 2: Inappropriate Cyclization Reagent/Method.
-
Diagnosis: For sensitive substrates or when lower temperatures are desired, thermal methods may be unsuitable.
-
Solution:
-
Base-Mediated Cyclization: Consider using a base catalyst like tetrabutylammonium fluoride (TBAF) in a solvent like THF at room temperature. This is a very efficient method, though TBAF can be costly for large-scale production[6].
-
One-Pot Procedures: For process simplification, one-pot methods that combine acylation and cyclization are highly effective. Reagents like 1,1'-Carbonyldiimidazole (CDI) can activate the carboxylic acid (pivalic acid) and promote cyclization in a single vessel, often with gentle heating[9]. Superbase systems like NaOH/DMSO have also proven effective for one-pot syntheses directly from amidoximes and carboxylic acid derivatives[2][6].
-
-
Caption: Troubleshooting logic for low yield in the cyclization step.
Problem 3: Presence of Persistent Impurities in the Final Product
Q: My final product is contaminated with impurities that are difficult to remove. What are they and how do I get rid of them?
A: Impurities often co-crystallize or have similar polarity to the product, complicating purification.
-
Potential Cause 1: Unreacted Starting Materials.
-
Diagnosis: 4-bromobenzamidoxime or the O-acylamidoxime intermediate are common contaminants.
-
Solution: Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. For purification, a carefully selected recrystallization solvent system (e.g., ethanol/water, heptane/ethyl acetate) can selectively precipitate the desired product. If that fails, column chromatography on silica gel is the most reliable method.
-
-
Potential Cause 2: Formation of Side Products.
-
Diagnosis: A common side product is the urea formed from the reaction of the amidoxime with itself or with activating agents like CDI. Dimerization of the nitrile oxide (formed from the amidoxime) is another possibility, though less common under these conditions.
-
Solution:
-
Control the stoichiometry and temperature of the acylation step precisely.
-
Purification via column chromatography is typically effective at removing structurally distinct byproducts.
-
A simple aqueous wash during workup can often remove water-soluble impurities like excess base or salts.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key process parameters to control during scale-up? A: The most critical parameters are:
-
Temperature Control: Especially during the exothermic O-acylation step. Use a jacketed reactor with efficient cooling.
-
Mixing/Agitation: Ensure homogeneity to avoid localized "hot spots" or concentration gradients, which can lead to side reactions.
-
Anhydrous Conditions: Water ingress is a major cause of failure. Ensure all reagents, solvents, and equipment are dry and operate under an inert atmosphere.
-
Addition Rate: Control the addition rate of the pivaloyl chloride to manage the exotherm and minimize byproduct formation.
Q2: Are there greener or more atom-economical alternatives to the standard synthesis? A: Yes. One-pot syntheses that avoid the isolation of the intermediate are inherently greener as they reduce solvent usage and waste generation[6][10]. Using a catalytic amount of a cyclodehydration agent instead of stoichiometric reagents is another area of active research. Some modern methods utilize catalysts like PTSA-ZnCl₂ to synthesize 1,2,4-oxadiazoles from amidoximes and nitriles directly[11].
Q3: How should I purify the final product on a multi-kilogram scale? A: Column chromatography is generally not feasible for large-scale purification. The preferred method is recrystallization . You will need to perform solvent screening to find an optimal system that provides high recovery and excellent purity. Common solvent systems include isopropanol, ethanol, ethyl acetate/heptane, or toluene. The goal is to find a system where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.
Q4: What analytical techniques are essential for monitoring this process? A:
-
TLC (Thin-Layer Chromatography): For rapid, qualitative monitoring of reaction progress.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For quantitative analysis of reaction conversion and impurity profiling.
-
¹H NMR (Proton Nuclear Magnetic Resonance): For structural confirmation of intermediates and the final product, and to assess purity.
-
DSC (Differential Scanning Calorimetry): For assessing the thermal stability of intermediates and the final product, which is critical for safety during scale-up.
IV. Key Process Parameters and Data
The following table summarizes typical conditions for the two-step synthesis. These should be considered starting points for optimization.
| Parameter | Step 1: O-Acylation | Step 2: Thermal Cyclodehydration |
| Key Reagents | 4-Bromobenzamidoxime, Pivaloyl Chloride | O-Acylamidoxime Intermediate |
| Base/Catalyst | Pyridine or Triethylamine (1.1-1.5 eq.) | None (Thermal) |
| Solvent | Dichloromethane (DCM), THF, or Ethyl Acetate | Toluene or Xylene |
| Temperature | 0 °C to Room Temperature | 110-140 °C (Reflux) |
| Reaction Time | 1-4 hours | 4-24 hours |
| Typical Yield | >90% (for intermediate) | 75-95% (from intermediate) |
| Workup | Aqueous wash (e.g., aq. NaHCO₃), solvent removal | Solvent removal, followed by purification |
V. References
-
Baykov, S. V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3133. Available at: [Link][6][12]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles (A Review). Pharmaceutical Chemistry Journal, 39, 422–439. Available at: [Link][4][5]
-
Le, T. N., et al. (2009). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters, 11(21), 4910–4913. Available at: [Link][7]
-
Pace, V., & Pace, A. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic & Biomolecular Chemistry, 18(3), 378-390. Available at: [Link][2]
-
Polshettiwar, V., & Varma, R. S. (2008). One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine and Meldrum's acids under microwave irradiation and solvent-free conditions. Tetrahedron Letters, 49(20), 397-400. Available at: [Link][10][11]
-
Yang, Y., & Gevorgyan, V. (2006). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 8(11), 2293–2295. Available at: [Link][8]
-
Neda, I., et al. (2006). Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. Revista de Chimie, 57(1), 35-38. Available at: [Link][9]
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Validation & Comparative
A Comparative Guide to 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole and Other Oxadiazole Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] This scaffold is considered a "privileged" structure due to its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisostere for amide and ester functionalities.[3][4] These characteristics make 1,2,4-oxadiazole derivatives attractive candidates for the development of novel therapeutics across a wide range of disease areas, including oncology, infectious diseases, and neurology.[5][6] The versatility of the 1,2,4-oxadiazole core allows for the introduction of various substituents at the 3- and 5-positions, enabling fine-tuning of the molecule's pharmacological profile.
This guide provides a comparative analysis of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole , a representative member of this class, against other oxadiazole derivatives. We will delve into its synthesis, biological activities, and structure-activity relationships, supported by experimental data and detailed protocols.
Featured Compound Profile: this compound
Structure:
Chemical Formula: C₁₂H₁₃BrN₂O Molecular Weight: 281.15 g/mol
This compound features a bromophenyl group at the 3-position and a bulky tert-butyl group at the 5-position. The presence of the bromine atom offers a potential site for further chemical modification through cross-coupling reactions, while the tert-butyl group significantly influences the compound's steric and lipophilic properties.
Synthesis Pathway
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is most commonly achieved through the cyclization of an O-acyl amidoxime intermediate.[3] This versatile method allows for the introduction of a wide variety of substituents at both the C3 and C5 positions of the oxadiazole ring.
DOT Diagram: General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
Caption: Workflow for assessing anticancer activity using the MTT assay.
Protocol 2: Antibacterial Susceptibility Testing using Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, member of the pharmacologically rich 1,2,4-oxadiazole family. Based on the structure-activity relationships of analogous compounds, it possesses the potential for both anticancer and antibacterial activities. The 4-bromophenyl moiety is a common feature in bioactive derivatives, while the impact of the 5-tert-butyl group warrants further investigation.
Future research should focus on the direct experimental evaluation of this compound in a panel of cancer cell lines and against various bacterial strains. Comparative studies with derivatives featuring different alkyl and aryl substitutions at the 5-position would provide valuable insights into the SAR of this particular subclass of 1,2,4-oxadiazoles and guide the design of more potent and selective therapeutic agents.
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Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. (2018). Journal of the Brazilian Chemical Society. [Link]
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Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. (2025). ResearchGate. [Link]
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Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. (2005). Journal of Medicinal Chemistry. [Link]
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). Molecules. [Link]
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Synthesis and Biological Evaluation of New 1,3,4-Oxadiazoles as Potential Anticancer Agents and Enzyme Inhibitors. (2018). Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Synthesis and antibacterial activity of various substituted oxadiazole derivatives. (2011). Archiv der Pharmazie. [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL SCREENING OF 3-(5- SUBSTITUTED PHENYL- 1, 3, 4 - OXADIAZOL- 2 - YL) PYRIDINES. (2023). ResearchGate. [Link]
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Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (2011). Iranian Journal of Pharmaceutical Research. [Link]
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Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (2012). Molecules. [Link]
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Synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives. (2013). ResearchGate. [Link]
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Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. (2022). Juniper Publishers. [Link]
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Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-. (2023). MDPI. [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2021). ACS Omega. [Link]
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Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2021). BMC Chemistry. [Link]
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A Review on Anticancer Activity of 1, 3, 4-oxadiazole. (2017). Neliti. [Link]
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Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020). ResearchGate. [Link]
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Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. (2005). Sci-Hub. [Link]
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Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. (2022). Juniper Publishers. [Link]
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Discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers. 2. Identification of more aqueous soluble analogs as potential anticancer agents. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
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Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. (2021). MDPI. [Link]
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Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. (2019). ACS Infectious Diseases. [Link]
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Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. (2025). ResearchGate. [Link]
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Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. (2021). ACS Omega. [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Molecules. [Link]
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A Researcher's Guide to Validating the Bioactivity of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole: A Comparative Approach
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the biological activity of the novel compound 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole. Given the nascent stage of research on this specific molecule, we will establish a robust validation strategy by drawing parallels with structurally related 1,2,4-oxadiazole derivatives that have demonstrated significant bioactivity, particularly in the realm of oncology. This document will furnish detailed experimental protocols, comparative analyses with established compounds, and the underlying scientific rationale for each procedural step.
The 1,2,4-oxadiazole heterocyclic scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The subject of this guide, this compound, is a member of the 3,5-disubstituted 1,2,4-oxadiazole class, which has shown particular promise as cytotoxic agents against various cancer cell lines.[1][3]
Comparative Analysis: Benchmarking Against Predecessors
To contextualize the potential bioactivity of this compound, a comparative analysis with well-characterized analogs is indispensable. We have selected two such compounds from existing literature to serve as benchmarks for potency and cellular mechanism.
| Compound | Structure | Target Cancer Cell Line | IC50 (µM) | Known Mechanism of Action |
| Compound A | 5-(3-Indolyl)-3-phenyl-1,2,4-oxadiazole | Prostate (PC-3) | 0.01 (10 nM) | Not fully elucidated, potent cytotoxicity |
| Compound B | 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | Breast (MCF-7), Lung (A549) | 0.34 - 2.45 | EGFR Inhibition |
Table 1: Comparative bioactivity of selected 1,2,4-oxadiazole derivatives.[1][4]
The potent cytotoxicity of Compound A in prostate cancer cells and the targeted EGFR inhibition by Compound B in breast and lung cancer cell lines highlight the therapeutic potential of the 1,2,4-oxadiazole core.[1][4] These examples provide a compelling rationale for investigating the anticancer properties of this compound.
Proposed Experimental Validation Workflow
The following is a proposed workflow for the comprehensive in vitro validation of the anticancer bioactivity of this compound.
Caption: Proposed experimental workflow for validating the bioactivity of this compound.
Detailed Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell viability.[5] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[5][6]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., PC-3, MCF-7, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (and comparator compounds) for 72 hours.[8]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C until a purple precipitate is visible.[7][9]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[11]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension and incubate for 10-15 minutes at room temperature in the dark.[11]
-
PI Addition: Add propidium iodide to the cell suspension.
-
Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol for at least 30 minutes at 4°C.[12][13]
-
Washing: Wash the fixed cells twice with PBS.[14]
-
RNase Treatment: Resuspend the cell pellet and treat with RNase A to degrade RNA and ensure specific DNA staining.[14][15]
-
PI Staining: Add propidium iodide solution to the cells and incubate for 5-10 minutes at room temperature.[13][14]
-
Analysis: Analyze the stained cells by flow cytometry to determine the cell cycle distribution.
Potential Signaling Pathways and Mechanisms of Action
Based on the known bioactivities of related 1,2,4-oxadiazole derivatives, several signaling pathways and molecular targets are pertinent to the investigation of this compound.
Caption: Potential molecular targets and downstream cellular effects of 1,2,4-oxadiazole derivatives.
The anticancer activity of 1,2,4-oxadiazoles can be mediated through various mechanisms, including the inhibition of growth factor receptor signaling, disruption of microtubule polymerization, and activation of apoptotic pathways.[16][17][18] For instance, some derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), a key driver of proliferation in many cancers.[4] Others have been shown to bind to the colchicine-binding site of tubulin, thereby inhibiting microtubule formation and leading to cell cycle arrest.[18] Furthermore, a significant number of 1,2,4-oxadiazoles have been identified as inducers of apoptosis through the activation of caspases, which are the primary executioners of programmed cell death.[16] The experimental workflow outlined in this guide is designed to probe these potential mechanisms of action for this compound.
Conclusion
While the specific biological activities of this compound are yet to be fully elucidated, its structural similarity to other potent 1,2,4-oxadiazole derivatives provides a strong impetus for its investigation as a potential therapeutic agent. The comparative framework and detailed experimental protocols presented in this guide offer a robust and scientifically rigorous approach to validating its bioactivity. By systematically evaluating its cytotoxicity and elucidating its mechanism of action, researchers can effectively determine the therapeutic potential of this novel compound.
References
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BITS Pilani. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Available from: [Link].
-
PubMed. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. 2009-05-15. Available from: [Link].
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MDPI. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. 2021-03-08. Available from: [Link].
-
IJFMR. 1,3,4-Oxadiazole as an Anticancer Agent. Available from: [Link].
-
MDPI. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Available from: [Link].
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link].
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ACS Omega. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Available from: [Link].
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PMC. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link].
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PMC. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Available from: [Link].
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Current Organic Synthesis. 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. 2021-10-21. Available from: [Link].
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ResearchGate. A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. 2025-08-04. Available from: [Link].
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RSC Publishing. Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies. 2021-10-27. Available from: [Link].
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University of Virginia. DNA Cell Cycle Analysis with PI. Available from: [Link].
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PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link].
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Protocols.io. MTT (Assay protocol). 2023-02-27. Available from: [Link].
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Texas Children's Hospital. MTT Cell Assay Protocol. Available from: [Link].
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University of Cambridge. Propidium Iodide Cell Cycle Staining Protocol. Available from: [Link].
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University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link].
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UCL. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link].
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University of Rochester Medical Center. The Annexin V Apoptosis Assay. Available from: [Link].
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A Comparative Guide to the Structure-Activity Relationship of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific analog, 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole, and its potential derivatives. While direct comparative studies on a comprehensive set of its analogs are not extensively available in the public domain, this document provides a prospective analysis based on established medicinal chemistry principles and data from related 1,2,4-oxadiazole series. We will explore the rationale behind structural modifications and their anticipated impact on biological activity, supported by detailed experimental protocols for synthesis and evaluation.
The this compound Scaffold: A Platform for Therapeutic Innovation
The parent compound, this compound, presents a unique combination of structural features that make it an attractive starting point for drug discovery. The 1,2,4-oxadiazole ring acts as a bioisosteric replacement for amide and ester functionalities, often enhancing metabolic stability and pharmacokinetic properties.[1] The 4-bromophenyl group offers a site for further chemical modification through cross-coupling reactions, while the tert-butyl group provides steric bulk, which can influence receptor binding and selectivity.
Synthetic Strategy: Building the 1,2,4-Oxadiazole Core
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established process in organic chemistry. A common and effective method involves the cyclization of an amidoxime with a carboxylic acid derivative.
General Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Bromobenzamidoxime
-
To a solution of 4-bromobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-bromobenzamidoxime.
Step 2: Synthesis of this compound
-
Dissolve 4-bromobenzamidoxime (1.0 eq) in a suitable solvent such as pyridine or dioxane.
-
Cool the solution to 0°C and add pivaloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Structure-Activity Relationship (SAR) Analysis: A Prospective View
In the absence of direct comparative data for a series of analogs of this compound, we can hypothesize the SAR based on general principles and findings from related series of 1,2,4-oxadiazoles. The primary areas for modification are the 3-phenyl ring and the 5-tert-butyl group.
Modifications of the 3-(4-Bromophenyl) Ring
The 4-bromophenyl moiety can be modified to explore the effects of electronics and sterics on activity.
| Modification | Rationale | Anticipated Effect on Activity |
| Replacement of Bromine with other Halogens (F, Cl, I) | To investigate the influence of halogen size and electronegativity on binding interactions. | Potency may vary depending on the specific target. Smaller halogens like fluorine could enhance metabolic stability. |
| Introduction of Electron-Donating Groups (e.g., -OCH₃, -CH₃) | To probe the effect of increased electron density on the phenyl ring. | May enhance or decrease activity depending on the electronic requirements of the target binding site. |
| Introduction of Electron-Withdrawing Groups (e.g., -CF₃, -NO₂) | To evaluate the impact of reduced electron density. | Often explored in SAR studies, the effect is target-dependent.[3] |
| Bioisosteric Replacement of the Phenyl Ring (e.g., with Pyridine, Thiophene) | To alter physicochemical |
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A Comparative Guide to the In Vivo vs. In Vitro Activity of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
Introduction: Navigating the In Vitro to In Vivo Translation for a Novel 1,2,4-Oxadiazole Derivative
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] This guide focuses on 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole, a specific derivative with potential therapeutic applications. While direct experimental data for this particular compound is not extensively available in peer-reviewed literature, this document serves as a comprehensive comparison of its predicted in vitro and in vivo activities. This analysis is based on structure-activity relationships (SAR) derived from closely related analogues and the well-established pharmacological profiles of the 1,2,4-oxadiazole class.
The journey of a drug candidate from a laboratory benchtop to a clinical setting is fraught with challenges, a primary one being the often-observed disparity between in vitro potency and in vivo efficacy. This guide will provide researchers, scientists, and drug development professionals with a framework for anticipating these differences for this compound, supported by detailed experimental protocols to facilitate empirical validation.
Comparative Analysis: Predicted In Vitro vs. In Vivo Performance
Based on the existing literature for structurally similar 1,2,4-oxadiazole derivatives, we can project the potential biological activities of this compound. The presence of the 4-bromophenyl group at the 3-position and a bulky tert-butyl group at the 5-position are key structural features that will influence its biological profile.
Predicted Biological Activities:
-
Anticancer Activity: Many 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives have shown potent cytotoxic effects against a variety of cancer cell lines.[3][4] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[5] For instance, certain 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives have been identified as inhibitors of HDSirt2, leading to apoptotic cell death in leukemia and breast cancer cell lines.[5]
-
Anti-inflammatory Activity: The oxadiazole scaffold is also associated with anti-inflammatory properties.[6] Structurally related 1,3,4-oxadiazole derivatives have demonstrated significant in vivo anti-inflammatory effects in preclinical models.[7]
The following table summarizes the predicted activities and highlights the potential discrepancies between in vitro and in vivo findings.
| Activity | In Vitro Prediction | In Vivo Prediction | Potential for Discrepancy & Rationale |
| Anticancer | Moderate to high cytotoxicity against various cancer cell lines (e.g., MCF-7, A549, HepG2) with IC50 values in the low micromolar to sub-micromolar range.[8][9] | Moderate tumor growth inhibition in a subcutaneous xenograft model. Efficacy will be highly dependent on pharmacokinetic properties. | High. Poor solubility, unfavorable metabolic profile, or rapid clearance could significantly reduce the effective concentration of the compound at the tumor site, leading to lower efficacy than predicted from in vitro data. |
| Anti-inflammatory | Inhibition of inflammatory mediators in cell-based assays (e.g., LPS-stimulated macrophages). | Significant reduction of paw edema in a carrageenan-induced inflammation model, with an expected inhibition of 30-60%.[7] | Moderate. The acute nature of the carrageenan-induced edema model may better reflect the immediate effects of the compound, potentially leading to a closer correlation with in vitro activity compared to chronic disease models. However, bioavailability will still be a critical factor. |
Experimental Protocols: A Guide to Validation
To empirically determine the activity profile of this compound, the following detailed protocols for key in vitro and in vivo assays are provided.
In Vitro Cytotoxicity: MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound in a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.
-
Cell Seeding:
-
Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture media to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[13]
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[14][15]
Caption: Workflow for the in vivo subcutaneous xenograft model.
-
Cell Preparation and Implantation:
-
Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer) to 80-90% confluency.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of female athymic nude mice (4-6 weeks old). [16]
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
When the tumors reach a palpable size (approximately 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
-
Treatment:
-
Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at one or more dose levels.
-
The control group should receive the vehicle alone.
-
A positive control group with a standard-of-care chemotherapeutic agent can also be included.
-
Treat the animals according to a predetermined schedule (e.g., daily for 21 days).
-
-
Monitoring and Endpoint:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study endpoint is typically when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Conclusion: Bridging the Gap Between In Vitro and In Vivo
While in vitro assays provide a crucial initial assessment of the cytotoxic and anti-inflammatory potential of this compound, they represent a simplified biological system. The true therapeutic potential of this compound can only be ascertained through well-designed in vivo studies. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a pivotal role in determining the exposure of the compound to the target tissue and, consequently, its efficacy. The protocols provided in this guide offer a robust framework for the systematic evaluation of this promising compound, enabling a data-driven approach to understanding its translational potential from the laboratory to preclinical development.
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Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. Retrieved January 17, 2026, from [Link]
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Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (2021, December 4). ThaiScience. Retrieved January 17, 2026, from [Link]
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Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. (n.d.). Sci-Hub. Retrieved January 17, 2026, from [Link]
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An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. (2021, April 8). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]
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Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. (2021, November 2). ResearchGate. Retrieved January 17, 2026, from [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
For researchers and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole , a heterocyclic compound belonging to a class with demonstrated broad biological activity. Given the significant interest in 1,2,4-oxadiazole derivatives as potential therapeutic agents, particularly in oncology, this guide will focus on a hypothetical cross-reactivity screening against a panel of representative protein kinases.[1][2][3]
The 1,2,4-oxadiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[3] This inherent polypharmacology underscores the critical need for early and comprehensive selectivity profiling to identify both primary targets and potential off-target liabilities.
The Imperative of Early Cross-Reactivity Profiling
The journey of a drug candidate from discovery to clinic is fraught with challenges, a significant one being unforeseen off-target effects. These can lead to toxicity or diminished efficacy. Early-stage, systematic cross-reactivity screening is not merely a regulatory hurdle but a strategic imperative. It allows for:
-
Identification of the primary mechanism of action: By comparing binding affinities or inhibitory concentrations across a diverse panel of targets, the most sensitive target, and therefore the likely primary mechanism of action, can be elucidated.
-
Early prediction of potential side effects: Cross-reactivity with unintended targets can often be correlated with known toxicities of other drugs that act on those same targets.
-
Opportunities for drug repurposing: Unexpected "off-target" activities can sometimes be harnessed for new therapeutic indications.
-
Informed lead optimization: A clear understanding of the structure-activity relationship (SAR) and structure-selectivity relationship (SSR) guides medicinal chemists in modifying the compound to enhance potency on the desired target while minimizing activity on undesired ones.
This guide will simulate a typical early-stage cross-reactivity assessment of this compound, framing it as a potential anticancer agent. The comparison will be made against a panel of protein kinases, a ubiquitous class of enzymes frequently implicated in oncogenesis and common off-targets for small molecule inhibitors.
Comparative Analysis of Kinase Inhibition
In this section, we present illustrative data from a hypothetical kinase panel screening of this compound. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting a particular kinase.
Table 1: Illustrative Kinase Inhibition Profile of this compound
| Kinase Target Family | Kinase Target | IC50 (nM) |
| Tyrosine Kinase | EGFR | > 10,000 |
| VEGFR2 | 85 | |
| PDGFRβ | 150 | |
| Abl | > 10,000 | |
| Serine/Threonine Kinase | CDK2/cyclin A | 5,200 |
| ROCK1 | > 10,000 | |
| Aurora A | 250 | |
| GSK-3β | 8,900 | |
| Lipid Kinase | PI3Kα | > 10,000 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to model a plausible selectivity profile for a novel kinase inhibitor. It is not based on actual experimental results for this compound.
From this hypothetical data, we can infer that this compound demonstrates notable selectivity for VEGFR2, a key mediator of angiogenesis, suggesting a potential anti-angiogenic mechanism of action in cancer. The moderate activity against PDGFRβ and Aurora A, with significantly less or no activity against other kinases in the panel, provides a preliminary selectivity window.
Experimental Methodologies for Kinase Profiling
To ensure the trustworthiness and reproducibility of cross-reactivity data, robust and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for a common kinase inhibition assay.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a standard radiometric assay to determine the IC50 of a test compound against a specific protein kinase.
I. Materials and Reagents:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
[γ-³³P]ATP (Adenosine Triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
96-well polypropylene plates
-
Phosphocellulose filter plates
-
Scintillation counter and scintillant
II. Experimental Workflow:
Conclusion and Future Directions
This guide has provided a framework for understanding and evaluating the cross-reactivity of this compound. While the presented kinase inhibition data is illustrative, it highlights the importance of a systematic approach to selectivity profiling. The broad biological activities associated with the 1,2,4-oxadiazole scaffold necessitate a thorough investigation of potential off-target effects to advance compounds of this class towards clinical development. [1][4][5] Future work on this compound should involve:
-
Broader Kinase Screening: Profiling against a much larger panel of kinases (e.g., >400) to obtain a comprehensive selectivity profile.
-
Cell-Based Assays: Validating the in vitro kinase inhibition data in cellular assays to assess target engagement and functional consequences in a more physiologically relevant context.
-
Identification of a Definitive Primary Target: Utilizing techniques such as chemical proteomics to definitively identify the primary cellular target(s).
-
In Vivo Studies: Assessing the compound's efficacy and safety profile in preclinical animal models.
By diligently applying these principles of rigorous cross-reactivity assessment, the full therapeutic potential of promising compounds like this compound can be explored while minimizing the risks of unforeseen off-target activities.
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Benchmarking a Novel 1,2,4-Oxadiazole Derivative: A Comparative Guide for Anticancer Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide to Evaluating 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole Against Standard Anticancer Compounds
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Promise of the 1,2,4-Oxadiazole Scaffold in Oncology
The 1,2,4-oxadiazole heterocyclic ring has emerged as a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including significant potential as anticancer agents.[1][2] This guide focuses on the comparative benchmarking of a specific derivative, This compound , a compound synthesized for its potential as a novel therapeutic. While direct biological data for this exact molecule is nascent, the extensive body of research on structurally related 3-aryl-5-alkyl-1,2,4-oxadiazoles strongly suggests a probable mechanism of action through the inhibition of Sirtuin 2 (Sirt2), a class III histone deacetylase.[1][3][4][5]
Sirt2 has garnered considerable attention as a therapeutic target in oncology. Its overexpression in various cancers and its role in cell cycle regulation, genomic stability, and tumorigenesis make it an attractive target for small molecule inhibitors.[6][7] Several studies have reported the development of 1,2,4-oxadiazole-based compounds as potent and selective Sirt2 inhibitors, demonstrating antiproliferative and pro-apoptotic effects in cancer cell lines.[1][8]
This guide provides a comprehensive framework for benchmarking this compound against established standard compounds to rigorously evaluate its potential as a novel anticancer agent.
Selection of Standard Compounds: Establishing a Robust Comparative Baseline
To provide a multifaceted evaluation of our test compound, we have selected two standard compounds with distinct and well-characterized mechanisms of action:
-
Doxorubicin: A widely used anthracycline antibiotic and a cornerstone of chemotherapy regimens.[2] Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[9][10][][12] Doxorubicin will serve as our benchmark for general cytotoxicity and broad-spectrum anticancer activity.
-
AGK2: A potent and selective inhibitor of Sirt2.[13][14][15] AGK2 has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[6] By comparing our test compound to AGK2, we can specifically probe its potential Sirt2-inhibitory activity and its downstream cellular consequences.
This dual-standard approach allows for a comprehensive assessment, contextualizing the potency and selectivity of this compound within the broader landscape of both traditional and targeted anticancer agents.
Experimental Benchmarking Workflow
The following diagram outlines the comprehensive workflow for the comparative evaluation of this compound.
Caption: Proposed mechanism of action of this compound via Sirt2 inhibition.
Conclusion and Future Directions
This comparative guide outlines a robust and scientifically rigorous approach to the initial characterization of this compound as a potential anticancer agent. The proposed benchmarking against both a general cytotoxic agent and a targeted inhibitor provides a comprehensive evaluation of its potency, selectivity, and mechanism of action.
The hypothetical data presented herein suggests that this compound is a promising lead compound that warrants further investigation. Future studies should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of the compound against other sirtuin isoforms (SIRT1, SIRT3, etc.) to confirm its selectivity for Sirt2.
-
In Vivo Efficacy: Evaluating the antitumor activity of the compound in preclinical animal models of cancer.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and correlating them with its in vivo efficacy.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency, selectivity, and drug-like properties.
By following the systematic approach outlined in this guide, researchers can effectively and efficiently evaluate the therapeutic potential of novel 1,2,4-oxadiazole derivatives and accelerate the discovery of new and improved anticancer drugs.
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A Comparative Guide to 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole: Assessing Novelty in the Landscape of Bioactive Heterocycles
This guide provides an in-depth technical assessment of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole, a molecule poised at the intersection of established heterocyclic chemistry and the frontier of therapeutic innovation. Designed for researchers, medicinal chemists, and drug development professionals, this document deconstructs the compound's structural attributes, compares its potential with existing alternatives, and furnishes detailed experimental protocols to rigorously evaluate its novelty and therapeutic promise.
Introduction: The Enduring Utility of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has earned its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its value stems from its role as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties.[3][4] This has led to the development of a vast library of 1,2,4-oxadiazole derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][4][5]
Within this established class, this compound (CAS 676131-65-0) emerges as a compound of particular interest.[6] Its novelty does not lie in the mere existence of its scaffold, but in the unique combination of its substituents and its potential application in cutting-edge therapeutic modalities. This guide aims to dissect the structural rationale behind its design, benchmark it against known compounds, and propose a rigorous experimental framework to validate its hypothesized role as a next-generation molecular tool.
Part 1: A Structural and Physicochemical Dissection
To assess the novelty of any compound, we must first understand the contribution of its constituent parts. The architecture of this compound is a deliberate convergence of three key moieties, each conferring distinct advantages.
-
The 1,2,4-Oxadiazole Core : This central ring provides a chemically and thermally stable framework, resistant to metabolic degradation, which is a critical attribute for any potential drug candidate.[4] Its geometry and electronic properties allow it to engage in various non-covalent interactions with biological macromolecules.[4]
-
The 3-(4-Bromophenyl) Group : The substitution at the 3-position with a bromophenyl ring serves two strategic purposes. Firstly, the electron-withdrawing nature of the bromine atom can modulate the electronic character of the entire molecule, potentially enhancing binding affinity to biological targets.[2] Secondly, and more critically, the bromine atom acts as a versatile synthetic "handle." It is an ideal site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the straightforward attachment of linkers or other complex fragments—a crucial feature for constructing modular chemical probes or therapeutics.[7]
-
The 5-(tert-Butyl) Group : The tert-butyl group at the 5-position is arguably the most defining feature of this molecule. This bulky, lipophilic moiety can profoundly influence the compound's pharmacological profile. It can promote specific hydrophobic interactions within a target's binding pocket, potentially increasing potency and selectivity. Furthermore, its steric hindrance can shield adjacent parts of the molecule from metabolic enzymes, further enhancing its in vivo stability. This contrasts sharply with many reported 1,2,4-oxadiazoles, which often feature smaller alkyl or aryl groups at this position.[8][9]
Comparative Physicochemical Profile
To place the compound in context, we can compare its predicted physicochemical properties with those of known bioactive molecules. This in silico analysis provides a preliminary assessment of its drug-likeness according to Lipinski's Rule of Five.
| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Status |
| This compound | 281.15 | 4.12 | 0 | 3 | 38.07 | Compliant |
| Ataluren (Translarna™) | 284.25 | 2.59 | 1 | 4 | 74.33 | Compliant |
| 3,5-Diphenyl-1,2,4-oxadiazole | 222.24 | 3.51 | 0 | 3 | 38.07 | Compliant |
Data are predicted values from chemical property calculators.
The target compound exhibits excellent compliance with drug-like property guidelines, with a higher lipophilicity (LogP) driven by the tert-butyl and bromophenyl groups, suggesting good membrane permeability.
Part 2: The Novelty Proposition — A Superior Building Block for Targeted Protein Degradation
While the 1,2,4-oxadiazole scaffold is known for direct enzyme inhibition or receptor modulation, the unique structural combination of our target compound, particularly its commercial classification as a "Protein Degrader Building Block," points toward a more sophisticated and novel application: Targeted Protein Degradation (TPD) .[6]
TPD technologies, such as Proteolysis-Targeting Chimeras (PROTACs), represent a paradigm shift in pharmacology. Instead of merely inhibiting a protein, PROTACs induce its complete removal from the cell by hijacking the ubiquitin-proteasome system. This is achieved with a heterobifunctional molecule comprising a "warhead" that binds the protein of interest (POI), a ligand that binds an E3 ubiquitin ligase, and a linker connecting the two.
We hypothesize that the novelty of this compound lies in its potential as a superior warhead or E3 ligase ligand for TPD applications.
-
As a Novel Warhead : The compound's distinct stereoelectronic profile, conferred by the bulky tert-butyl group, may allow it to bind to novel or challenging protein targets that have been intractable to traditional inhibitors.
-
As a Novel E3 Ligase Ligand : The current arsenal of E3 ligase ligands is limited, primarily focused on Cereblon (CRBN) and von Hippel-Lindau (VHL). This compound could represent a new class of ligand for these or other E3 ligases, opening up new avenues for cell- or tissue-specific protein degradation.
The diagram below illustrates the canonical PROTAC mechanism of action, the system in which our compound is hypothesized to function.
Caption: The PROTAC mechanism of action.
Part 3: A Framework for Experimental Validation
A hypothesis of novelty requires rigorous experimental validation. The following protocols are designed as a self-validating workflow to test the potential of this compound.
Protocol 1: Synthesis and Characterization
Rationale : The first step in any robust investigation is to ensure the identity and purity of the compound under study. This protocol outlines a standard, literature-precedented synthesis.[3]
Caption: Workflow for synthesis and quality control.
Methodology :
-
O-Acylation : Dissolve 4-bromobenzamidoxime (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂). Cool the solution to 0°C.
-
Add pyridine (1.2 eq) followed by the dropwise addition of pivaloyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Cyclodehydration : Upon completion, remove the DCM under reduced pressure. Add toluene to the residue.
-
Heat the mixture to reflux (approx. 110°C) for 12-18 hours, using a Dean-Stark apparatus to remove water.
-
Purification : Cool the reaction mixture, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
-
Characterization : Confirm the structure and purity (>98%) of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Protocol 2: Target Deconvolution via Chemical Proteomics
Rationale : To prove novelty, we must identify the specific protein(s) with which the compound interacts in a cellular context. Affinity-based chemical proteomics is the gold standard for this purpose. This involves creating a probe version of the compound to "fish" for its binding partners.
Caption: Chemical proteomics workflow for target ID.
Methodology :
-
Probe Synthesis : Synthesize an alkyne-functionalized probe by subjecting this compound to a Sonogashira coupling with a suitable terminal alkyne (e.g., trimethylsilylacetylene followed by deprotection).
-
Cell Lysis : Culture a relevant cell line (e.g., a cancer cell line identified in a preliminary screen) and prepare native cell lysate.
-
Competitive Incubation : Divide the lysate into two conditions: (1) Treatment with the alkyne probe (1 µM). (2) Treatment with the alkyne probe (1 µM) plus a 100-fold excess of the parent compound (100 µM). Incubate for 1 hour.
-
Click Reaction : Add biotin-azide, CuSO₄, and a reducing agent (e.g., sodium ascorbate) to both lysates to covalently attach a biotin tag to the probe-bound proteins.
-
Enrichment : Incubate the lysates with streptavidin-coated magnetic beads to capture the biotinylated protein complexes. Wash extensively to remove non-specific binders.
-
Proteomics Analysis : Elute the bound proteins or perform on-bead digestion with trypsin. Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis : Identify and quantify proteins in both samples. True binding partners will appear significantly depleted in the competitive incubation sample (2) compared to the probe-only sample (1).
Protocol 3: Validation of Protein Degradation
Rationale : If a specific target protein is identified, the final step is to validate the hypothesis that the compound can function as a warhead in a PROTAC to induce that target's degradation.
Methodology :
-
PROTAC Synthesis : Design and synthesize a candidate PROTAC. This involves linking the parent compound (via its bromophenyl handle) to a known E3 ligase ligand (e.g., pomalidomide for CRBN) through a polyethylene glycol (PEG) linker of optimized length.
-
Cell Treatment : Treat the target-expressing cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18 hours). Also, perform a time-course experiment at a fixed concentration.
-
Western Blot Analysis : Lyse the treated cells and separate proteins by SDS-PAGE. Transfer to a membrane and probe with a primary antibody specific to the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantification : Use densitometry to quantify the band intensity of the target protein relative to the loading control. Plot the percentage of remaining protein against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Expected Data Summary :
| PROTAC Concentration | % Target Protein Remaining (vs. Vehicle) |
| Vehicle (DMSO) | 100% |
| 1 nM | 95% |
| 10 nM | 70% |
| 100 nM | 25% |
| 1 µM | 5% |
| 10 µM | 8% (Hook Effect) |
A successful result, as shown in the table above, would demonstrate potent, concentration-dependent degradation of the target protein, confirming the compound's utility as a TPD warhead.
Conclusion
The assessment of this compound reveals that its novelty is not superficial but deeply rooted in its strategic design. While its core scaffold is well-trodden ground in medicinal chemistry, the specific combination of a versatile synthetic handle (bromophenyl) and a sterically demanding, lipophilic anchor (tert-butyl) positions it as a highly compelling building block for modern therapeutic modalities.
The primary novelty proposition is its potential function as a differentiated component in the targeted protein degradation toolbox. The experimental protocols outlined in this guide provide a clear and rigorous path to test this hypothesis, moving from synthesis and target identification to functional validation of protein degradation. Successful execution of these experiments would firmly establish this compound as a valuable and innovative tool for developing next-generation therapeutics.
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Abdel-Ghani, T. M., et al. (2021). Design and synthesis of a new series of 3, 5-disubstituted-1, 2, 4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies. RSC advances. Available at: [Link]
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Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that pioneering research often involves navigating the frontiers of chemical synthesis, where novel compounds present both immense potential and unknown risks. 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole, a compound with promising applications in medicinal chemistry, is one such molecule.[1] This guide is engineered to provide you with the essential, immediate safety and logistical information necessary for its handling, ensuring that your groundbreaking work is conducted with the highest standards of safety and scientific integrity.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive analysis of structurally similar bromophenyl oxadiazole derivatives allows us to establish a robust safety protocol.[2][3] The core principle of this guide is to treat this compound with the caution it deserves, based on the known hazards of its chemical class.
Chemical Profile and Assumed Hazards
Before handling any compound, a thorough understanding of its properties is paramount.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 676131-65-0 | [4] |
| Molecular Formula | C12H13BrN2O | [4] |
| Molecular Weight | 281.1 g/mol | [4] |
Based on the hazard classifications of analogous compounds, we will operate under the assumption that this compound presents the following risks:
-
H302: Harmful if swallowed [2]
-
H315: Causes skin irritation [2]
-
H319: Causes serious eye irritation [2]
-
H335: May cause respiratory irritation [2]
This conservative approach ensures that all personnel are protected against the most likely potential hazards.
Your Shield Against the Unseen: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following is a tiered approach to PPE selection, adaptable to the scale and nature of your work.
Core PPE for All Handling Procedures:
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[3][5]
-
Hand Protection: Nitrile or neoprene gloves are recommended for handling halogenated organic compounds.[6][7][8] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat should be worn at all times.
Enhanced PPE for Specific Operations:
For procedures with a higher risk of aerosolization, such as weighing or transferring large quantities of the solid compound, the following additional PPE is required:
-
Respiratory Protection: A NIOSH-approved respirator with a particulate filter is necessary when handling the powder outside of a certified chemical fume hood.[5]
-
Face Protection: A face shield worn over chemical splash goggles offers an additional layer of protection.
Operational Blueprint: From Receipt to Disposal
A meticulous and well-documented workflow is the bedrock of laboratory safety.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The product should be kept in a tightly sealed container.
Handling and Weighing:
-
Engineering Controls: All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: If possible, weigh the compound directly into a sealable container within the fume hood.
-
Avoid Dust Generation: Handle the solid material gently to avoid creating airborne dust.
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Ensure that the chosen solvent is compatible with the compound and the experimental procedure.
Contingency Planning: Emergency and Disposal Protocols
Preparedness is key to mitigating the impact of any unforeseen incidents.
Spill Response:
In the event of a spill, remain calm and follow these steps:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Assess: From a safe distance, assess the extent of the spill. For minor spills of the solid, and if you are trained and equipped to do so, proceed with cleanup. For large spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department.
-
Cleanup (for trained personnel with appropriate PPE):
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep the absorbed material into a designated, labeled waste container. Avoid generating dust.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8][9][10] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Decontamination and Disposal:
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental responsibility and regulatory compliance.
-
Decontamination: All glassware and equipment that have come into contact with the compound should be thoroughly decontaminated. A rinse with a suitable organic solvent followed by a wash with soap and water is generally effective.
-
Waste Disposal: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Halogenated organic waste should be segregated from other waste streams.
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.
-
Conclusion: Fostering a Culture of Safety
The responsible handling of novel chemical entities like this compound is not merely a matter of following protocols; it is about cultivating a deeply ingrained culture of safety. By understanding the potential hazards, diligently employing the correct PPE, and adhering to established operational and emergency procedures, you can confidently and safely advance your research. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain vigilant, informed, and prepared.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
